Product packaging for Atractylon(Cat. No.:CAS No. 6989-21-5)

Atractylon

Cat. No.: B190628
CAS No.: 6989-21-5
M. Wt: 216.32 g/mol
InChI Key: TYPSVDGIQAOBAD-DZGCQCFKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Atractylone is a sesquiterpenoid.
Atractylon is a natural product found in Atractylodes japonica, Atractylodes koreana, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H20O B190628 Atractylon CAS No. 6989-21-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4aS,8aR)-3,8a-dimethyl-5-methylidene-4,4a,6,7,8,9-hexahydrobenzo[f][1]benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O/c1-10-5-4-6-15(3)8-14-12(7-13(10)15)11(2)9-16-14/h9,13H,1,4-8H2,2-3H3/t13-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYPSVDGIQAOBAD-DZGCQCFKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC2=C1CC3C(=C)CCCC3(C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=COC2=C1C[C@H]3C(=C)CCC[C@@]3(C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50220170
Record name Atractylon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50220170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6989-21-5
Record name Atractylon
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6989-21-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Atractylon
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006989215
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Atractylon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50220170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Unveiling the Botanical Trove: A Technical Guide to Atractylon and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atractylon, a key bioactive sesquiterpenoid, and its derivatives are predominantly found in the rhizomes of various species within the Atractylodes genus, a group of perennial herbaceous plants belonging to the Asteraceae family.[1][2] These plants have a long history of use in traditional Chinese medicine, where they are valued for their anti-inflammatory, diuretic, and digestive-aiding properties.[3][4] This technical guide provides an in-depth overview of the primary biological sources of this compound and its derivatives, quantitative data on their occurrence, detailed experimental protocols for their analysis, and insights into their molecular mechanisms of action.

Biological Sources of this compound and its Derivatives

The primary biological sources of this compound and its related sesquiterpenoids are the rhizomes of several Atractylodes species. The distribution and concentration of these compounds can vary significantly between species and even within the same species due to geographical and environmental factors.[3]

The main species of interest include:

  • Atractylodes macrocephala Koidz. (Bai Zhu): This species is characterized by the presence of high levels of this compound, with a notable absence or low levels of atractylodin.[3] It is a well-regarded herb in traditional Chinese medicine.[4]

  • Atractylodes lancea (Thunb.) DC. (Cang Zhu): In contrast to A. macrocephala, A. lancea is often characterized by lower levels of this compound and higher concentrations of other sesquiterpenoids like atractylodin, β-eudesmol, and hinesol.[3]

  • Atractylodes chinensis (DC.) Koidz. : Similar to A. lancea, this species is typically poor in this compound but rich in other bioactive compounds.[3]

  • Atractylodes japonica Koidzumi ex Kitamura : The rhizomes of this species are known to contain this compound as a major component.[5] It is also a source of atractylenolides I, II, and III.[6][7]

  • Atractylodes ovata (Thunb.) DC. : This species is another significant source of this compound and its derivatives, including atractylenolides I and III.[8]

Other related compounds found in these species include atractylenolide I, II, and III, 3β-acetoxythis compound, and biatractylolide.[9][10][11]

Quantitative Analysis of this compound and its Derivatives

The concentration of this compound and its derivatives varies considerably among different Atractylodes species and even within different parts of the same plant. The following table summarizes available quantitative data.

CompoundPlant SpeciesPlant PartConcentration (% of Dry Weight or relative content)Reference
This compound Atractylodes macrocephalaMain Root37.79% (of volatile components)
Atractylodes macrocephalaFibrous Root25.85% (of volatile components)
Atractylodes macrocephalaStem11.54% (of volatile components)
Atractylodes macrocephalaLeaf5.98% (of volatile components)
Atractylodes japonicaRhizomeMajor component[5]
Atractylodes lanceaRhizomePoor in this compound[3]
Atractylodes chinensisRhizomePoor in this compound[3]
Atractylenolide I Atractylodes japonicaRhizomeSignificant content, correlates with Atractylenolide II and III[6][7]
Atractylenolide II Atractylodes japonicaRhizomePresent, generally in lower concentration than I and III[6][7]
Atractylenolide III Atractylodes japonicaRhizomeHighest content among the three atractylenolides[6][7]

Experimental Protocols

Extraction of this compound and its Derivatives

a) Ultrasonic-Assisted Extraction (for general analysis)

  • Plant Material: Air-dried and powdered rhizomes of the desired Atractylodes species.

  • Solvent: Methanol (MeOH).

  • Procedure:

    • Weigh the powdered rhizome material.

    • Add methanol to the powder in a suitable vessel.

    • Perform ultrasonic extraction for a defined period (e.g., 1 hour).

    • Repeat the extraction process three times with fresh solvent.

    • Combine the extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

b) Reflux Extraction (for bulk extraction)

  • Plant Material: Powdered rhizomes.

  • Solvent: 95% (v/v) ethanol-water solution.

  • Procedure:

    • Place the powdered rhizome in a round-bottom flask.

    • Add the ethanol-water solvent.

    • Heat the mixture to reflux for a specified time (e.g., 1-2 hours).

    • Cool the mixture and filter to separate the extract from the solid residue.

    • Evaporate the solvent from the filtrate to obtain the crude extract.

Isolation of this compound

a) Liquid-Liquid Partitioning

  • Starting Material: Crude extract obtained from the extraction process.

  • Solvents: Hexane and ethyl acetate (EtOAc).

  • Procedure:

    • Suspend the crude extract in water.

    • Perform successive partitioning with hexane to separate nonpolar compounds, including this compound.

    • Subsequently, partition the aqueous layer with ethyl acetate to isolate compounds of intermediate polarity.

    • Evaporate the solvents from the respective fractions to obtain the separated components.

b) High-Speed Counter-Current Chromatography (HSCCC)

  • A highly effective method for the preparative isolation and purification of this compound and its derivatives.

  • Two-phase solvent system: A common system is composed of light petroleum-ethyl acetate-ethanol-water.

  • Procedure: The specific parameters for HSCCC, including the solvent system ratio, flow rate, and rotational speed, need to be optimized based on the specific separation requirements.

Quantification Methods

a) ¹H-NMR Spectroscopy for this compound Quantification

  • Principle: This method allows for the direct quantification of this compound in a crude extract without the need for a reference standard of the analyte for calibration. It relies on comparing the integral of a specific, well-resolved proton signal of this compound with the integral of a known amount of an internal standard.

  • Internal Standard: Hexamethyldisilane (HMD) is a suitable internal standard as its signal appears at 0 ppm, a region typically free of signals from plant metabolites.

  • Procedure:

    • Accurately weigh a known amount of the crude extract and the internal standard.

    • Dissolve the mixture in a deuterated solvent (e.g., CDCl₃).

    • Acquire the ¹H-NMR spectrum.

    • Integrate the characteristic singlet signal of this compound (typically in the range of δ 6.95-7.05 ppm) and the signal of the internal standard.

    • Calculate the concentration of this compound based on the integral ratio, the number of protons for each signal, and the known concentration of the internal standard.

b) Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Quantification

  • Principle: GC-MS provides high sensitivity and selectivity for the quantification of volatile compounds like this compound. The method often utilizes Selective Ion Monitoring (SIM) mode for enhanced specificity.

  • Sample Preparation: Plasma samples containing this compound can be prepared by liquid-liquid extraction with a solvent mixture like ethyl acetate-n-hexane.

  • Internal Standard: A suitable internal standard, such as acetophenone, is added before extraction.

  • GC-MS Conditions:

    • Column: A nonpolar capillary column (e.g., HP-5MS).

    • Carrier Gas: Helium.

    • Temperature Program: An optimized temperature gradient is crucial for good separation. For example, start at 90°C, ramp to 150°C, then to 200°C, and finally to 260°C.

    • MS Detection: Operate in SIM mode, monitoring specific ions for this compound (e.g., m/z 108.1) and the internal standard (e.g., m/z 105.1 for acetophenone).

  • Quantification: A calibration curve is constructed by analyzing standards with known concentrations of this compound. The concentration in the sample is then determined from this curve.

Signaling Pathways and Mechanisms of Action

This compound and its derivatives have been shown to exert their biological effects by modulating key intracellular signaling pathways, particularly those involved in inflammation and cancer.

Inhibition of the PI3K/AKT/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) pathway is a crucial regulator of cell proliferation, survival, and growth. Its dysregulation is frequently observed in cancer. This compound has been demonstrated to inhibit this pathway, leading to the suppression of cancer cell proliferation and induction of apoptosis.

PI3K_AKT_mTOR_Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes This compound This compound This compound->PI3K Inhibits This compound->AKT Inhibits This compound->mTOR Inhibits

Caption: this compound inhibits the PI3K/AKT/mTOR pathway.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central mediator of the inflammatory response. It controls the expression of numerous pro-inflammatory genes. This compound and its derivatives have been shown to exert anti-inflammatory effects by inhibiting the activation of the NF-κB pathway.

NFkB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Complex Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p50/p65) NFkB_active Active NF-κB (p50/p65) NFkB->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates to Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation Induces This compound This compound & Derivatives This compound->IKK Inhibits

Caption: this compound inhibits the NF-κB signaling pathway.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the extraction, isolation, and analysis of this compound from Atractylodes rhizomes.

Experimental_Workflow Start Dried & Powdered Atractylodes Rhizome Extraction Extraction (Ultrasonic or Reflux) Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Isolation Isolation Crude_Extract->Isolation LLE Liquid-Liquid Partitioning Isolation->LLE Method 1 HSCCC HSCCC Isolation->HSCCC Method 2 Fractions Isolated Fractions LLE->Fractions HSCCC->Fractions Quantification Quantification Fractions->Quantification NMR ¹H-NMR Spectroscopy Quantification->NMR Method A GCMS GC-MS Quantification->GCMS Method B Data Quantitative Data NMR->Data GCMS->Data

References

The Pharmacological Profile of Atractylon: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of the Bioactive Sesquiterpenoid for Drug Development Professionals

Introduction

Atractylon, a key bioactive sesquiterpenoid primarily extracted from the rhizomes of Atractylodes species, has garnered significant attention within the scientific community for its diverse and potent pharmacological activities. Possessing a characteristic furan ring structure, this compound has demonstrated a wide spectrum of therapeutic potential, including anti-tumor, anti-inflammatory, neuroprotective, and antiviral properties. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, with a focus on its mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to aid researchers and drug development professionals in their exploration of this promising natural product.

Anti-Tumor Properties of this compound

This compound has emerged as a potent anti-cancer agent, exhibiting cytotoxic and anti-proliferative effects across a range of cancer cell lines. Its mechanisms of action are multifaceted, involving the induction of apoptosis, inhibition of cell migration and invasion, and cell cycle arrest.

Cytotoxicity and Anti-Proliferative Activity

This compound has demonstrated dose-dependent inhibition of various cancer cell lines. The half-maximal inhibitory concentration (IC50) values for this compound against several human hepatocellular carcinoma cell lines are presented in Table 1.

Cell LineCancer TypeIC50 (µM)Citation
HepG2Hepatocellular Carcinoma26.19[1]
SMCC7721Hepatocellular Carcinoma22.32[1]
MHCC97HHepatocellular Carcinoma34.14[1]
Induction of Apoptosis

This compound primarily induces apoptosis through the mitochondrial pathway.[2] This is characterized by the modulation of the Bax/Bcl-2 protein ratio, leading to the activation of downstream caspases.

Experimental Protocol: Western Blot Analysis of Bax and Bcl-2 Expression

  • Cell Culture and Treatment: Plate cancer cells (e.g., HepG2) at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 5, 10, 20 µM) for 24-48 hours. A vehicle control (e.g., DMSO) should be included.

  • Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on a 12% SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against Bax (e.g., 1:1000 dilution) and Bcl-2 (e.g., 1:1000 dilution) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH, 1:5000 dilution) as a loading control.

  • Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize to the loading control. Calculate the Bax/Bcl-2 ratio.[3]

Signaling Pathway: this compound-Induced Mitochondrial Apoptosis

This compound This compound Bcl2 Bcl-2 This compound->Bcl2 Inhibits Bax Bax This compound->Bax Promotes Mitochondrion Mitochondrion Caspase3 Cleaved Caspase-3 Mitochondrion->Caspase3 Activates Bcl2->Mitochondrion Inhibits Bax->Mitochondrion Activates Apoptosis Apoptosis Caspase3->Apoptosis

This compound induces apoptosis via the mitochondrial pathway.
Inhibition of Cancer Cell Migration and Invasion

This compound has been shown to suppress the metastatic potential of cancer cells by inhibiting their migration and invasion. This is partly achieved by downregulating the expression of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9.[1]

Experimental Protocol: Transwell Invasion Assay

  • Cell Preparation: Culture cancer cells (e.g., HepG2) to 70-80% confluency. Serum-starve the cells for 12-24 hours prior to the assay.

  • Chamber Preparation: Rehydrate Matrigel-coated inserts (for invasion assay) or uncoated inserts (for migration assay) with serum-free medium.

  • Cell Seeding: Resuspend the serum-starved cells in serum-free medium containing different concentrations of this compound (e.g., 5, 10, 20 µM). Seed the cells into the upper chamber of the Transwell insert.

  • Chemoattraction: Add complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 24-48 hours.

  • Staining and Visualization: Remove the non-invading/migrating cells from the upper surface of the insert with a cotton swab. Fix the cells that have invaded/migrated to the lower surface of the membrane with methanol and stain with crystal violet.

  • Quantification: Count the number of stained cells in several random fields under a microscope.

Cell Cycle Arrest

This compound can induce cell cycle arrest, thereby halting the proliferation of cancer cells. In glioblastoma cells, this compound has been observed to cause G1 phase arrest.[1][4]

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment: Treat cancer cells (e.g., C6 glioblastoma cells) with this compound at various concentrations for a specified duration (e.g., 24 hours).

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C overnight.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content of the cells is measured by detecting the fluorescence of the DNA-bound dye.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[2][5][6]

Key Signaling Pathways Modulated by this compound

This compound exerts its anti-tumor effects by modulating several key intracellular signaling pathways.

PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a crucial regulator of cell proliferation, survival, and growth. This compound has been shown to inhibit this pathway in intestinal cancer cells, leading to decreased cell proliferation and increased apoptosis.[4]

Experimental Protocol: Western Blot Analysis of PI3K/AKT/mTOR Pathway Proteins

This protocol is similar to the one described for Bax and Bcl-2 analysis. The primary antibodies used would be specific for the key proteins in this pathway, such as PI3K, phosphorylated AKT (p-AKT), total AKT, phosphorylated mTOR (p-mTOR), and total mTOR. A decrease in the phosphorylation of AKT and mTOR upon this compound treatment would indicate inhibition of the pathway.[4][7]

Signaling Pathway: this compound's Inhibition of the PI3K/AKT/mTOR Pathway

This compound This compound PI3K PI3K This compound->PI3K Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Inhibits

This compound inhibits the PI3K/AKT/mTOR signaling pathway.
Notch1 Pathway

The Notch1 signaling pathway plays a role in tumorigenesis, and this compound has been identified as a potential inhibitor of this pathway. In hepatocellular carcinoma cells, this compound treatment leads to the downregulation of Notch1 and its downstream targets, Hes1 and Jagged1.

SIRT3 Pathway

Sirtuin 3 (SIRT3) is a tumor suppressor, and this compound has been shown to upregulate its expression in glioblastoma cells. This activation of SIRT3 signaling contributes to the anti-tumor effects of this compound.[4]

Experimental Protocol: Analysis of SIRT3 Expression

  • Quantitative Real-Time PCR (qRT-PCR): Extract total RNA from this compound-treated and control cells and reverse transcribe it to cDNA. Perform qRT-PCR using primers specific for SIRT3 and a housekeeping gene (e.g., GAPDH) for normalization.

  • Western Blotting: Analyze protein lysates from treated and control cells by Western blotting using a primary antibody specific for SIRT3.[4]

Anti-Inflammatory Properties of this compound

This compound exhibits significant anti-inflammatory effects by modulating the production of pro-inflammatory mediators.

Inhibition of TNF-α and Nitric Oxide (NO) Production

Experimental Protocol: Measurement of TNF-α Production by ELISA

  • Cell Culture and Stimulation: Culture macrophages (e.g., RAW 264.7 cells) and pre-treat with various concentrations of this compound for 1-2 hours. Stimulate the cells with lipopolysaccharide (LPS) to induce TNF-α production.

  • Sample Collection: Collect the cell culture supernatant after a suitable incubation period (e.g., 24 hours).

  • ELISA: Quantify the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions. This typically involves adding the supernatant to wells pre-coated with a TNF-α capture antibody, followed by the addition of a detection antibody, a substrate, and a stop solution. The absorbance is then read on a microplate reader.[8][9]

Reduction of Reactive Oxygen Species (ROS)

This compound can also mitigate oxidative stress by reducing the levels of reactive oxygen species (ROS).

Experimental Protocol: Measurement of Intracellular ROS using DCFH-DA

  • Cell Treatment: Treat cells with this compound and a positive control (e.g., H2O2) for the desired time.

  • Staining: Incubate the cells with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) solution (e.g., 10 µM) in the dark at 37°C for 30 minutes. DCFH-DA is a cell-permeable dye that is deacetylated by cellular esterases to the non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Fluorescence Measurement: Measure the fluorescence intensity of DCF using a fluorescence microplate reader, a fluorescence microscope, or a flow cytometer.[5][10]

In Vivo Efficacy of this compound

Preclinical studies in animal models have demonstrated the in vivo anti-tumor efficacy of this compound.

Glioblastoma Xenograft Model

In a subcutaneous glioblastoma xenograft mouse model, oral administration of this compound at a dose of 20 mg/kg/day for 23 days significantly inhibited tumor growth.[4]

Experimental Protocol: In Vivo Tumor Xenograft Study

  • Animal Model: Use immunodeficient mice (e.g., nude mice).

  • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., C6 glioblastoma cells) into the flank of each mouse.

  • Treatment: Once the tumors reach a palpable size, randomize the mice into treatment and control groups. Administer this compound (dissolved in a suitable vehicle like corn oil) orally or via intraperitoneal injection at a predetermined dose and schedule. The control group should receive the vehicle alone.

  • Tumor Monitoring: Measure the tumor volume regularly (e.g., every 2-3 days) using calipers.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, Western blotting).[4]

Experimental Workflow: In Vivo Xenograft Study

start Tumor Cell Implantation tumor_growth Tumor Growth Monitoring start->tumor_growth randomization Randomization tumor_growth->randomization treatment This compound Treatment randomization->treatment control Vehicle Control randomization->control monitoring Tumor Volume Measurement treatment->monitoring control->monitoring endpoint Endpoint Analysis monitoring->endpoint

Workflow for an in vivo tumor xenograft study.

Conclusion

This compound is a promising natural compound with a broad range of pharmacological activities, particularly in the realms of oncology and inflammation. Its ability to modulate multiple key signaling pathways, including PI3K/AKT/mTOR, Notch1, and SIRT3, underscores its potential as a lead compound for the development of novel therapeutics. This technical guide provides a foundational resource for researchers and drug development professionals, offering quantitative data and detailed experimental methodologies to facilitate further investigation into the therapeutic applications of this compound. Future research should focus on further elucidating its mechanisms of action, optimizing its pharmacokinetic properties, and evaluating its safety and efficacy in clinical settings.

References

Atractylon: A Deep Dive into its Modulation of Cellular Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Atractylon, a key bioactive sesquiterpenoid isolated from the rhizomes of Atractylodes species, has garnered significant attention in the scientific community for its diverse pharmacological activities. Traditionally used in Chinese medicine for centuries, modern research is now elucidating the molecular mechanisms underlying its therapeutic potential, particularly in the realms of oncology and immunology. This technical guide provides an in-depth exploration of this compound's effects on critical cell signaling pathways, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into its influence on the NF-κB, MAPK, and PI3K/Akt pathways, presenting quantitative data, detailed experimental protocols, and visual representations of the molecular interactions.

Data Presentation: Quantitative Effects of this compound and its Derivatives

The following tables summarize the quantitative data on the effects of this compound and its related compounds, Atractylenolide I and III, on various cell lines. This data provides a clear comparison of their cytotoxic and anti-inflammatory potencies.

Table 1: Cytotoxicity of this compound and Atractylenolide I

CompoundCell LineCell TypeIC50 ValueTreatment Duration
This compoundHT-29Human Colon Cancer7.89 μM[1]24 hours
Atractylenolide IHL-60Human Promyelocytic Leukemia10.6 µg/mL (~46 µM)[2][3]12 hours

Table 2: Anti-inflammatory Activity of Atractylenolide I & III

CompoundCell LineParameter MeasuredIC50 Value/Effect
Atractylenolide IRAW264.7 MacrophagesTNF-α productionIC50 = 23.1 µM
Atractylenolide IIIMG6 MicrogliaPro-inflammatory cytokine and enzyme productionSignificant decrease at 100 µM[4][5]

Table 3: Effect of this compound on Apoptosis in Hepatic Cancer Cells

Cell LineThis compound Concentration (µM)Early Apoptosis (%)Late Apoptosis (%)Total Apoptosis (%)
HepG20 (Control)0.220.0870.307
514.40.01614.416
1029.30.5529.85
2049.90.5250.42
MHCC97H0 (Control)8.582.6711.25
58.945.2414.18
109.9815.625.58
2014.222.636.8

Table 4: Effect of this compound on Proliferation of HT-29 Colon Cancer Cells

This compound Concentration24 hours (Absorbance)48 hours (Absorbance)72 hours (Absorbance)
Negative Control~1.1~1.6~2.1
15 mg/mL~0.8~1.1~1.3
30 mg/mL~0.6~0.7~0.8

Note: Absorbance is proportional to cell proliferation. Data is estimated from graphical representations in the source material.[6]

Core Signaling Pathways Modulated by this compound

This compound and its derivatives exert their cellular effects by modulating key signaling pathways that are often dysregulated in diseases like cancer and chronic inflammation.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response. Atractylenolide I and III have been shown to inhibit this pathway, thereby reducing the production of pro-inflammatory cytokines.[7] This inhibition is thought to occur through the suppression of IκBα phosphorylation, which prevents the nuclear translocation of the p65 subunit of NF-κB.

NF_kappa_B_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkBa_p65 IκBα-p65/p50 IKK->IkBa_p65 Phosphorylation p65_p50 p65/p50 IkBa_p65->p65_p50 IκBα degradation Nucleus Nucleus p65_p50->Nucleus Translocation Inflammatory_Genes Inflammatory Gene Transcription p65_p50->Inflammatory_Genes This compound This compound/ Atractylenolides This compound->IKK

Caption: this compound's inhibition of the NF-κB signaling pathway.

The MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial for regulating cell proliferation, differentiation, and apoptosis. Atractylenolide I and III have been observed to suppress the phosphorylation of key MAPK members, including p38 and JNK, in response to inflammatory stimuli.[5] This inhibition contributes to the anti-inflammatory effects of these compounds.

MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Upstream_Kinases Upstream Kinases TLR4->Upstream_Kinases p38 p38 Upstream_Kinases->p38 Phosphorylation JNK JNK Upstream_Kinases->JNK Phosphorylation p_p38 p-p38 p_JNK p-JNK AP1 AP-1 p_p38->AP1 p_JNK->AP1 Inflammatory_Response Inflammatory Response AP1->Inflammatory_Response This compound This compound/ Atractylenolides This compound->p38 This compound->JNK

Caption: Inhibition of the MAPK pathway by this compound.

The PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, proliferation, and metabolism. In cancer cells, this pathway is often hyperactivated. This compound has been shown to inhibit the proliferation and promote the apoptosis of intestinal cancer cells by suppressing the PI3K/Akt/mTOR signaling pathway.[8] This is achieved by reducing the expression of PI3K, Akt, and mTOR.[8]

PI3K_Akt_Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates p_Akt p-Akt mTOR mTOR p_Akt->mTOR Phosphorylation p_mTOR p-mTOR Cell_Survival Cell Survival & Proliferation p_mTOR->Cell_Survival This compound This compound This compound->PI3K This compound->Akt This compound->mTOR

Caption: this compound's inhibitory effects on the PI3K/Akt pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the effects of this compound on cell signaling pathways.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., HT-29, HL-60)

  • Complete culture medium

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 50, 100 µM) and a vehicle control (DMSO).

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis for Signaling Proteins

This protocol is used to determine the effect of this compound on the expression and phosphorylation of proteins in the NF-κB, MAPK, and PI3K/Akt pathways.

Materials:

  • Cells treated with this compound and/or a stimulant (e.g., LPS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-Akt, anti-Akt, anti-p-p38, anti-p38, and loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Lyse the treated cells with RIPA buffer and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities using densitometry software and normalize to the loading control.

Quantitative Real-Time PCR (qPCR) for Cytokine mRNA Expression

This protocol is used to measure the effect of this compound on the mRNA levels of pro-inflammatory cytokines.

Materials:

  • Cells treated with this compound and/or a stimulant (e.g., LPS)

  • RNA extraction kit (e.g., TRIzol)

  • cDNA synthesis kit

  • SYBR Green or TaqMan-based qPCR master mix

  • Primers for target genes (e.g., TNF-α, IL-6, IL-1β) and a housekeeping gene (e.g., GAPDH, β-actin)

  • Real-time PCR system

Procedure:

  • Extract total RNA from the treated cells using an RNA extraction kit.

  • Assess RNA quality and quantity.

  • Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

  • Perform qPCR using SYBR Green or TaqMan chemistry with specific primers for the target and housekeeping genes.

  • The thermal cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Conclusion

This compound and its derivatives have demonstrated significant potential as modulators of key cellular signaling pathways involved in cancer and inflammation. Their ability to inhibit the NF-κB, MAPK, and PI3K/Akt pathways underscores their therapeutic promise. This guide provides a foundational resource for researchers and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of the molecular mechanisms of action. Further research is warranted to fully elucidate the intricate interactions of this compound within the cellular signaling network and to translate these promising preclinical findings into novel therapeutic strategies.

References

Atractylon: A Technical Guide to its Anti-Inflammatory Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atractylon, a key bioactive sesquiterpenoid isolated from the rhizomes of Atractylodes species, has demonstrated significant anti-inflammatory properties across a range of preclinical models. This document provides a comprehensive technical overview of the existing research, focusing on the molecular mechanisms, quantitative efficacy, and experimental methodologies used to evaluate its potential as a therapeutic agent. This compound and its related compounds, including atractylenolides, have been shown to modulate critical inflammatory signaling pathways, primarily through the inhibition of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. This activity results in the downstream suppression of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and key cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). This guide consolidates the available data, presents detailed experimental protocols, and visualizes the underlying biochemical pathways to support further research and development in this area.

Introduction to this compound and Inflammation

Inflammation is a fundamental biological response to harmful stimuli, but its dysregulation leads to chronic inflammatory diseases such as inflammatory bowel disease (IBD), rheumatoid arthritis, and neuroinflammatory disorders. The rhizomes of Atractylodes species have a long history in traditional medicine for treating inflammatory conditions.[1] Modern phytochemical analysis has identified this compound as one of the principal active components responsible for these therapeutic effects.[1][2] Research indicates that this compound exerts its anti-inflammatory effects by inhibiting the expression and production of key inflammatory mediators.[1][3] This is achieved through the modulation of intracellular signaling cascades that are central to the inflammatory response.

Mechanism of Action: Key Signaling Pathways

This compound's anti-inflammatory effects are primarily attributed to its ability to interfere with major pro-inflammatory signaling pathways. The most extensively documented mechanisms involve the suppression of NF-κB and MAPK signaling cascades.

Inhibition of the NF-κB Pathway

The NF-κB pathway is a cornerstone of the inflammatory process, controlling the transcription of numerous pro-inflammatory genes. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory agents like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription.

Several studies have shown that this compound and related compounds from Atractylodes macrocephala suppress NF-κB activation by inhibiting the degradation of IκB, which in turn prevents the nuclear translocation of NF-κB.[4] This blockade is a critical mechanism underlying the reduced expression of NF-κB target genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4][5]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκB IKK->IkB P NFkB NF-κB (p50/p65) IkB->NFkB NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_nuc->genes Transcription nucleus Nucleus This compound This compound This compound->IKK This compound->NFkB_nuc

Figure 1: this compound's inhibition of the NF-κB signaling pathway.
Modulation of MAPK Pathways

The MAPK family, including p38, JNK, and ERK1/2, plays a crucial role in responding to external stimuli and regulating inflammatory processes.[4] this compound and its derivatives have been shown to suppress the phosphorylation of these key MAPK proteins in LPS-activated macrophages.[4][6] By inhibiting the activation of the MAPK pathway, this compound effectively reduces the production of pro-inflammatory cytokines and mediators.[6][[“]]

G LPS LPS Receptor Cell Surface Receptor (e.g., TLR4) LPS->Receptor Upstream Upstream Kinases Receptor->Upstream p38 p38 Upstream->p38 JNK JNK Upstream->JNK ERK ERK1/2 Upstream->ERK p_p38 P-p38 p38->p_p38 p_JNK P-JNK JNK->p_JNK p_ERK P-ERK1/2 ERK->p_ERK AP1 AP-1 / Other Transcription Factors p_p38->AP1 p_JNK->AP1 p_ERK->AP1 Response Inflammatory Response (Cytokine Production) AP1->Response This compound This compound This compound->p38 Inhibits Phosphorylation This compound->JNK Inhibits Phosphorylation This compound->ERK Inhibits Phosphorylation

Figure 2: this compound's suppression of MAPK signaling pathways.

Quantitative Assessment of Anti-Inflammatory Activity

The anti-inflammatory efficacy of this compound and related compounds has been quantified in various in vitro and in vivo models.

In Vitro Efficacy

Studies primarily utilize LPS-stimulated RAW 264.7 murine macrophages to assess the inhibition of key inflammatory mediators.

Table 1: In Vitro Anti-Inflammatory Activity of Atractylodes Compounds

Compound Model System Target IC50 Value Reference
Compound 1* LPS-stimulated RAW 264.7 NO Production 3.7 µM [8]
PGE2 Production 5.26 µM [8]
Compound 2* LPS-stimulated RAW 264.7 NO Production 21.1 µM [8]
Compound 3* LPS-stimulated RAW 264.7 NO Production 60.4 µM [8]
This compound Acetic acid-induced writhing (mice) Writhing Response - [3]
Atractylodin TNF-α-treated HCT116 cells NF-κB p65 Phosphorylation Reduced [9]
Atractylenolide III LPS-triggered RAW 264.7 NO, PGE2, TNF-α, IL-6 Dose-dependent reduction [10]

*Note: Compounds 1, 2, and 3 were isolated from Atractylodes macrocephala, with Compound 1 being the most potent.[4][8]

In addition to inhibiting inflammatory mediators, this compound has been shown to significantly reduce the secretion of TNF-α and IL-6 in LPS-induced RAW 264.7 cells at various concentrations (1, 5, 25, and 125 µg/mL).[11] It also reduces levels of reactive oxygen species (ROS) and increases the expression of tight junction proteins like claudin, ZO-1, and occludin, suggesting a role in restoring intestinal barrier function.[1][11]

In Vivo Efficacy

Animal models are crucial for validating the therapeutic potential of this compound. Key models include carrageenan-induced paw edema and dextran sulfate sodium (DSS)-induced colitis.

Table 2: In Vivo Anti-Inflammatory Activity of this compound and Derivatives

Compound Model Dosage Key Findings Reference
This compound Carrageenan-induced paw edema (mice) 40 mg/kg Significantly reduced paw edema. [3]
Atractylodin DSS-induced colitis (mice) 20 mg/kg Reversed weight loss, reduced disease activity index, decreased colonic TNF-α, IL-1β, and IL-6. [6][[“]]
Atractylodin DSS-induced colitis (mice) 40 mg/kg (oral) Ameliorated body weight loss, rectal bleeding, and diarrhea; increased survival rate. [9]

| Atractylenolide III | DSS-induced colitis (mice) | - | Ameliorated colitis by improving the intestinal epithelial barrier. |[12] |

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. This section details the common methodologies used to evaluate this compound's anti-inflammatory properties.

In Vitro: LPS-Induced Inflammation in RAW 264.7 Macrophages

This model is the standard for screening anti-inflammatory compounds.

Figure 3: Experimental workflow for in vitro anti-inflammatory assays.
  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

  • Treatment: Cells are seeded into appropriate plates. After 24 hours, they are pre-treated with varying concentrations of this compound for 1-2 hours. Subsequently, inflammation is induced by adding lipopolysaccharide (LPS, typically 1 µg/mL).

  • Nitric Oxide (NO) Assay: After 20-24 hours of incubation, the culture supernatant is collected. NO production is measured indirectly by quantifying nitrite using the Griess reagent.[8]

  • Cytokine and PGE2 Measurement: Supernatants are analyzed for levels of TNF-α, IL-6, and PGE2 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • Western Blot Analysis: Cell lysates are prepared to analyze protein expression. Proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with specific primary antibodies against iNOS, COX-2, p-p38, p-JNK, p-ERK, IκB, and NF-κB p65.[4]

  • RT-PCR Analysis: Total RNA is extracted from cells to quantify mRNA expression levels of iNOS, COX-2, TNF-α, and IL-6 using reverse transcription-polymerase chain reaction (RT-PCR).[4]

In Vivo: Carrageenan-Induced Paw Edema

This is a classical and highly reproducible model of acute inflammation.[13][14]

  • Animals: Male Wistar rats or mice are typically used.

  • Treatment: Animals are divided into groups: a control group, a carrageenan-only group, a positive control group (e.g., indomethacin), and this compound treatment groups (e.g., 40 mg/kg, administered intraperitoneally or orally).[3]

  • Induction: One hour after treatment, acute inflammation is induced by injecting a 1% carrageenan solution into the sub-plantar surface of one hind paw.

  • Measurement: Paw volume or thickness is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[13]

  • Analysis: The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated groups to the carrageenan-only group.

In Vivo: DSS-Induced Colitis

This model mimics key aspects of human ulcerative colitis.[6][[“]]

  • Animals: C57BL/6 or BALB/c mice are commonly used.

  • Induction: Colitis is induced by administering 2.5-3% (w/v) dextran sulfate sodium (DSS) in the drinking water for 5-7 consecutive days.[9]

  • Treatment: this compound or its derivatives (e.g., atractylodin at 20-40 mg/kg) are administered daily via oral gavage or intraperitoneal injection during the DSS administration period.[6][9]

  • Monitoring: Mice are monitored daily for body weight, stool consistency, and rectal bleeding to calculate the Disease Activity Index (DAI).

  • Endpoint Analysis: At the end of the experiment, mice are euthanized. The colon is excised, its length is measured, and tissue samples are collected for histopathological analysis (to assess inflammatory cell infiltration and mucosal damage) and biochemical analysis (e.g., myeloperoxidase assay, cytokine levels via ELISA).[6]

Conclusion and Future Directions

The available evidence strongly supports the potential of this compound as a potent anti-inflammatory agent. Its multifaceted mechanism of action, centered on the dual inhibition of the NF-κB and MAPK signaling pathways, makes it an attractive candidate for further development. Quantitative data from both in vitro and in vivo studies demonstrate significant efficacy in suppressing key inflammatory mediators and ameliorating disease symptoms in preclinical models of acute inflammation and colitis.

Future research should focus on:

  • Pharmacokinetics and Bioavailability: Detailed studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

  • Structure-Activity Relationship (SAR): Synthesizing and testing derivatives of this compound could lead to the discovery of compounds with enhanced potency and improved drug-like properties.

  • Chronic Inflammatory Models: Evaluating this compound in chronic models of diseases like rheumatoid arthritis is a logical next step.[15][16]

  • Safety and Toxicology: Comprehensive toxicology studies are required to establish a robust safety profile before any clinical consideration.

References

The Biosynthetic Pathway of Atractylon in Atractylodes Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of Atractylon, a bioactive sesquiterpenoid of significant medicinal interest found in Atractylodes species. This document details the key enzymatic steps, precursor molecules, and genetic underpinnings of this compound synthesis, presenting quantitative data, detailed experimental protocols, and visual pathway representations to support further research and development.

The this compound Biosynthetic Pathway

This compound is a sesquiterpenoid, a class of secondary metabolites synthesized from the C15 precursor farnesyl pyrophosphate (FPP). The biosynthesis of this compound is a multi-step enzymatic process primarily occurring in the rhizomes of Atractylodes plants.

The pathway initiates from the general isoprenoid pathway, where isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP) are synthesized via the mevalonate (MVA) and/or the methylerythritol phosphate (MEP) pathways. FPP is then formed through the condensation of two molecules of IPP with one molecule of DMAPP, a reaction catalyzed by FPP synthase.

The crucial step in the biosynthesis of the characteristic sesquiterpene skeleton of this compound is the cyclization of FPP. This reaction is catalyzed by a specific class of enzymes known as terpene synthases (TPS). In Atractylodes lancea, the terpene synthase AlTPSa47 has been identified as a key enzyme in the initial steps of this compound biosynthesis.[1][2] AlTPSa47 converts FPP into multiple sesquiterpene products, including β-elemene and germacrene B.[1][2] These intermediates are then believed to undergo subsequent enzymatic modifications, likely involving cytochrome P450 monooxygenases and other enzymes, to yield this compound.

Furthermore, this compound can serve as a precursor for the biosynthesis of other bioactive compounds, namely atractylenolides I, II, and III, through oxidation and other modifications.[3][4]

Atractylon_Biosynthesis IPP Isopentenyl Pyrophosphate (IPP) FPP Farnesyl Pyrophosphate (FPP) IPP->FPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->FPP AlTPSa47 AlTPSa47 (Terpene Synthase) FPP->AlTPSa47 Cyclization Intermediates β-elemene, Germacrene B, etc. AlTPSa47->Intermediates P450s Cytochrome P450s & Other Enzymes Intermediates->P450s This compound This compound Oxidation Oxidation/Modification This compound->Oxidation P450s->this compound Atractylenolides Atractylenolide I, II, III Oxidation->Atractylenolides

Diagram 1: Proposed biosynthetic pathway of this compound.

Quantitative Data on this compound and Related Sesquiterpenoids

The concentration of this compound and other related sesquiterpenoids can vary significantly between different Atractylodes species, as well as in different tissues of the same plant. The following tables summarize available quantitative data from the literature.

SpeciesTissueThis compound Content (mg/g DW)Reference
Atractylodes macrocephalaRhizome5.414 - 8.723[5]
Atractylodes chinensisAdventitious Roots~3.38 (total this compound and β-eudesmol)[6]
Atractylodes ovataRaw RhizomeHigher than processed[7]
Atractylodes macrocephalaMain Root37.79% (relative content)[8]
Atractylodes macrocephalaFibrous Root25.85% (relative content)[8]
Atractylodes macrocephalaStem11.54% (relative content)[8]
Atractylodes macrocephalaLeaf5.98% (relative content)[8]

Table 1: this compound content in various Atractylodes species and tissues.

SpeciesCompoundContent (µg/g)Reference
Atractylodes macrocephalaAtractylenolide I172.3 - 759.8[5]
Atractylodes macrocephalaAtractylenolide II201.4 - 612.8[5]
Atractylodes macrocephalaAtractylenolide III160.3 - 534.2[5]

Table 2: Content of Atractylenolides in Atractylodes macrocephala rhizome.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthetic pathway.

Quantification of this compound and Other Sesquiterpenoids by GC-MS

This protocol is adapted from methodologies described for the analysis of volatile compounds in Atractylodes species.[9][10]

1. Sample Preparation:

  • Weigh 1.0 g of dried and powdered rhizome of the Atractylodes species.

  • Perform steam distillation to extract the volatile oil. Collect the oil and measure its volume.

  • Alternatively, for a more rapid analysis, headspace solid-phase microextraction (HS-SPME) can be employed.

2. GC-MS Analysis:

  • Gas Chromatograph: Agilent 6890N or similar.

  • Mass Spectrometer: Agilent 5975 MS detector or similar.

  • Column: HP-5MS (30 m × 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 min.

    • Ramp to 150°C at 10°C/min.

    • Ramp to 200°C at 5°C/min.

    • Ramp to 280°C at 20°C/min, hold for 5 min.

  • MS Interface Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Mass Range: m/z 40-500.

3. Data Analysis:

  • Identify this compound and other sesquiterpenoids by comparing their mass spectra and retention times with those of authentic standards and with entries in the NIST mass spectral library.

  • Quantify the compounds using an external or internal standard method.

GCMS_Workflow Sample Dried Atractylodes Rhizome Extraction Steam Distillation or HS-SPME Sample->Extraction GCMS GC-MS Analysis Extraction->GCMS Data Data Acquisition (Mass Spectra & Retention Times) GCMS->Data Analysis Compound Identification & Quantification Data->Analysis Result Quantitative Data Analysis->Result

Diagram 2: Workflow for GC-MS analysis of this compound.
Transcriptome Analysis for Gene Discovery

This protocol outlines the general steps for identifying genes involved in this compound biosynthesis using RNA sequencing (RNA-Seq).[4][6]

1. RNA Extraction:

  • Collect fresh rhizome tissue from Atractylodes plants at different developmental stages or under different experimental conditions.

  • Immediately freeze the tissue in liquid nitrogen and store at -80°C.

  • Extract total RNA using a TRIzol-based method or a commercial plant RNA extraction kit.

  • Assess RNA quality and quantity using a NanoDrop spectrophotometer and an Agilent Bioanalyzer.

2. Library Preparation and Sequencing:

  • Purify mRNA from total RNA using oligo(dT) magnetic beads.

  • Fragment the mRNA into smaller pieces.

  • Synthesize first-strand cDNA using reverse transcriptase and random primers, followed by second-strand synthesis.

  • Perform end-repair, A-tailing, and ligation of sequencing adapters.

  • Amplify the library by PCR.

  • Sequence the prepared libraries on an Illumina sequencing platform (e.g., HiSeq or NovaSeq).

3. Bioinformatic Analysis:

  • Quality Control: Trim adapter sequences and remove low-quality reads using tools like Trimmomatic.

  • De novo Assembly: If a reference genome is unavailable, assemble the high-quality reads into transcripts using assemblers like Trinity or SOAPdenovo.

  • Gene Annotation: Annotate the assembled transcripts by searching against public databases such as NCBI Nr, Swiss-Prot, GO, and KEGG.

  • Differential Gene Expression Analysis: Map reads back to the assembled transcriptome and quantify gene expression levels (e.g., as FPKM or TPM). Identify differentially expressed genes (DEGs) between different samples using packages like DESeq2 or edgeR.

  • Candidate Gene Identification: Focus on DEGs annotated as terpene synthases, cytochrome P450s, and other enzymes potentially involved in secondary metabolism.

Transcriptome_Workflow Tissue Atractylodes Rhizome Tissue RNA_Extraction Total RNA Extraction Tissue->RNA_Extraction Library_Prep mRNA Library Preparation RNA_Extraction->Library_Prep Sequencing Illumina Sequencing Library_Prep->Sequencing QC Quality Control of Reads Sequencing->QC Assembly De novo Transcriptome Assembly QC->Assembly DEG_Analysis Differential Gene Expression Analysis QC->DEG_Analysis Annotation Functional Annotation Assembly->Annotation Annotation->DEG_Analysis Candidate_Genes Candidate Gene Identification DEG_Analysis->Candidate_Genes

Diagram 3: Workflow for transcriptome analysis.
Heterologous Expression and Enzymatic Assay of Terpene Synthases

This protocol provides a general framework for the functional characterization of candidate terpene synthase genes.[1]

1. Gene Cloning and Vector Construction:

  • Amplify the full-length coding sequence of the candidate terpene synthase gene (e.g., AlTPSa47) from cDNA using PCR.

  • Clone the PCR product into an E. coli expression vector (e.g., pET-28a(+) or pGEX series) containing an affinity tag (e.g., His-tag or GST-tag).

2. Heterologous Expression and Protein Purification:

  • Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Grow the bacterial culture to an OD600 of 0.6-0.8 and induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside).

  • Incubate at a lower temperature (e.g., 16-20°C) overnight to enhance soluble protein expression.

  • Harvest the cells by centrifugation and lyse them by sonication.

  • Purify the recombinant protein from the soluble fraction using affinity chromatography (e.g., Ni-NTA agarose for His-tagged proteins).

  • Verify the purity and size of the protein by SDS-PAGE.

3. Enzymatic Assay:

  • Reaction Mixture:

    • 50 mM HEPES buffer (pH 7.0)

    • 10 mM MgCl₂

    • 5 mM DTT

    • 10% (v/v) glycerol

    • 50 µM FPP (substrate)

    • 1-5 µg of purified recombinant enzyme

  • Procedure:

    • Incubate the reaction mixture at 30°C for 1-2 hours.

    • Stop the reaction and extract the sesquiterpene products by adding an equal volume of an organic solvent (e.g., hexane or ethyl acetate) and vortexing.

    • Centrifuge to separate the phases and collect the organic layer.

    • Analyze the extracted products by GC-MS as described in section 3.1.

Molecular Docking of Terpene Synthase with FPP

This protocol outlines the general steps for in silico analysis of the interaction between a terpene synthase and its substrate.

1. Protein and Ligand Preparation:

  • Obtain the 3D structure of the terpene synthase. If an experimentally determined structure is unavailable, generate a homology model using a server like SWISS-MODEL, based on a template with high sequence identity.

  • Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges using software like AutoDock Tools or Chimera.

  • Obtain the 3D structure of the substrate, FPP, and optimize its geometry and assign charges.

2. Docking Simulation:

  • Define the binding site (grid box) on the protein, typically encompassing the active site residues.

  • Perform the docking simulation using software like AutoDock Vina. This will generate multiple possible binding poses of FPP in the active site.

3. Analysis of Results:

  • Analyze the predicted binding poses based on their binding energies and interactions with the active site residues.

  • Visualize the protein-ligand interactions to identify key amino acid residues involved in substrate binding and catalysis.

Conclusion

The biosynthesis of this compound in Atractylodes species is a complex process involving multiple enzymatic steps, with the terpene synthase AlTPSa47 playing a pivotal role. This guide provides a comprehensive overview of the current understanding of this pathway, supported by quantitative data and detailed experimental protocols. The provided methodologies for chemical analysis, gene discovery, and functional enzyme characterization offer a solid foundation for researchers aiming to further elucidate the molecular mechanisms of this compound biosynthesis and to explore its potential for biotechnological applications and drug development. Further research is warranted to fully characterize all the enzymes and regulatory factors involved in the complete biosynthetic pathway from FPP to this compound and its derivatives.

References

Atractylon's Bioactivity: A Technical Guide to In Vivo and In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the bioactive properties of Atractylon, a naturally occurring sesquiterpenoid. The following sections detail its effects in both in vitro and in vivo models, focusing on its anti-cancer, anti-inflammatory, and antiviral activities. This document summarizes key quantitative data, provides detailed experimental methodologies for pivotal studies, and visualizes the underlying molecular mechanisms through signaling pathway diagrams.

Quantitative Bioactivity Data

The following tables summarize the quantitative data from various studies on the bioactivity of this compound, providing a comparative overview of its efficacy in different experimental settings.

Table 1: In Vitro Cytotoxicity of this compound against Various Cancer Cell Lines
Cell LineCancer TypeAssayConcentration/IC50Key Findings
HepG2Hepatocellular CarcinomaMTT Assay5, 10, 20 µMSignificant inhibition of proliferation.[1]
SMCC7721Hepatocellular CarcinomaMTT AssayNot specifiedSignificant inhibition of proliferation.
MHCC97HHepatocellular CarcinomaMTT AssayNot specifiedSignificant inhibition of proliferation.[1]
HT29Intestinal CancerCCK-8 Assay15, 30 mg/mLInhibition of proliferation and promotion of apoptosis.[2]
HL-60Human LeukemiaNot specified15 µg/mLInduced apoptosis after 6 hours of treatment.[3]
P-388Mouse LeukemiaNot specifiedNot specifiedStrong anti-proliferative effect.[3]
C6GlioblastomaNot specifiedNot specifiedReduced cell viability in a dose- and time-dependent manner.[3]
DBTRGGlioblastomaNot specifiedNot specifiedReduced cell viability in a dose- and time-dependent manner.[3]
Table 2: In Vitro Apoptotic Effects of this compound
Cell LineConcentrationEarly Apoptosis RateLate Apoptosis Rate
HepG2Control0.22%0.087%
5 µM14.4%0.016%
10 µM29.3%0.55%
20 µM49.9%0.52%
MHCC97HControl8.58%2.67%
5 µM8.94%5.24%
10 µM9.98%15.6%
20 µM14.2%22.6%
Data from a study on hepatic cancer cells.[1]
Table 3: In Vivo Anti-inflammatory and Antiviral Effects of this compound
Animal ModelConditionTreatmentKey Findings
IAV-infected miceInfluenza A Virus10-40 mg/kg for 5 daysAttenuated pulmonary injury; decreased serum IL-6, TNF-α, and IL-1β; increased serum IFN-β.[4]
RatsCarrageenan-induced paw edemaNot specifiedReduction in paw edema, indicating anti-inflammatory activity.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's bioactivity.

In Vitro Cell Proliferation Assay (MTT Assay)

This protocol is adapted from studies investigating the cytotoxic effects of this compound on cancer cell lines.[1]

  • Cell Seeding: Plate cancer cells (e.g., HepG2, SMCC7721, MHCC97H) in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 12 hours.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 5, 10, 20 µM) and a vehicle control.

  • Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control group.

In Vivo Subcutaneous Tumor Model

This protocol is based on studies evaluating the anti-tumor effects of this compound in mice.[1]

  • Animal Model: Use immunodeficient mice (e.g., NOD/SCID).

  • Tumor Cell Implantation: Subcutaneously inject cancer cells (e.g., hepatic cancer cells) into the flank of the mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Treatment: Randomly assign mice to treatment groups and administer this compound (e.g., 5 and 10 mg/kg) or a vehicle control via intragastric administration daily for a specified period (e.g., 15 days).

  • Tumor Measurement: Measure the tumor volume and weight at regular intervals.

  • Endpoint Analysis: At the end of the study, sacrifice the animals and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).

Western Blot Analysis

This protocol is used to determine the expression levels of proteins in key signaling pathways.

  • Protein Extraction: Lyse cells or homogenized tumor tissues in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

  • Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., PI3K, AKT, mTOR, p-AKT, p-mTOR, Bcl-2, Bax, Caspase-3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its bioactivity assessment.

This compound's Inhibition of the PI3K/AKT/mTOR Signaling Pathway in Cancer Cells

PI3K_AKT_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes This compound This compound This compound->PI3K Inhibits This compound->AKT Inhibits This compound->mTOR Inhibits

Caption: this compound inhibits the PI3K/AKT/mTOR pathway, leading to decreased cell proliferation and increased apoptosis.

This compound's Modulation of the NF-κB Signaling Pathway in Inflammation

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK Activates IkB IκB IKK->IkB Phosphorylates & Degrades NFkB NF-κB IkB->NFkB Releases Inflammatory_Genes Inflammatory Gene Transcription NFkB->Inflammatory_Genes Translocates to nucleus & Activates This compound This compound This compound->IKK Inhibits

Caption: this compound inhibits the NF-κB pathway, reducing the transcription of pro-inflammatory genes.

General Workflow for Assessing this compound's Bioactivity

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cancer Cell Lines (e.g., HepG2, HT29) Cytotoxicity_Assay Cytotoxicity Assay (MTT / CCK-8) Cell_Culture->Cytotoxicity_Assay Determine IC50 Apoptosis_Assay Apoptosis Assay (Flow Cytometry) Cell_Culture->Apoptosis_Assay Assess Apoptosis Western_Blot_invitro Western Blot (Signaling Proteins) Cell_Culture->Western_Blot_invitro Analyze Pathways Animal_Model Animal Model (e.g., Xenograft Mice) Treatment This compound Treatment Animal_Model->Treatment Tumor_Measurement Tumor Growth Measurement Treatment->Tumor_Measurement Monitor Efficacy IHC Immunohistochemistry Tumor_Measurement->IHC Analyze Tissue Western_Blot_invivo Western Blot (Tumor Tissue) Tumor_Measurement->Western_Blot_invivo Confirm Mechanisms

Caption: A logical workflow for the comprehensive evaluation of this compound's bioactivity from in vitro to in vivo models.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Atractylon

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Atractylon, a key bioactive compound found in the rhizome of Atractylodes macrocephala. The described protocol is suitable for quality control, pharmacokinetic studies, and standardization of herbal extracts and finished products containing this compound. The method utilizes a reversed-phase C18 column with UV detection, providing excellent sensitivity, specificity, and accuracy.

Introduction

This compound is a sesquiterpenoid that exhibits a range of pharmacological activities, making it a compound of significant interest in drug discovery and development. Accurate and precise quantification of this compound in various matrices is crucial for ensuring the quality, safety, and efficacy of related herbal medicines and formulations. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for this purpose due to its high resolution, sensitivity, and reproducibility.[1][2] This document provides a detailed protocol for the determination of this compound using a validated HPLC method.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., Comatex C18-AB, 4.6 x 150 mm, 5 µm particle size) is recommended.[3]

  • Chemicals and Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or ultrapure)

    • Ammonium bicarbonate (optional, for mobile phase modification)[3]

    • This compound reference standard (purity ≥ 98%)

    • Methanol or Ethanol (for sample and standard preparation)

Preparation of Standard Solutions
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol or ethanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from approximately 10 µg/mL to 500 µg/mL.

Sample Preparation (from Atractylodes macrocephala Rhizome)
  • Powdering: Grind the dried rhizome of Atractylodes macrocephala into a fine powder (e.g., pass through a 60-mesh sieve).

  • Extraction:

    • Accurately weigh 1.0 g of the powdered sample into a conical flask.

    • Add 50 mL of methanol or ethanol.

    • Perform ultrasonication for 30 minutes at room temperature.

    • Allow the mixture to cool and then centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial before injection.

Chromatographic Conditions

The following chromatographic conditions have been found suitable for the quantification of this compound.

ParameterCondition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)[3]
Mobile Phase Acetonitrile:Water (65:35 v/v)[3]
Flow Rate 1.0 mL/min[3]
Injection Volume 10-20 µL
Column Temperature 25 °C[3]
Detection Wavelength 218 nm or 220 nm[4][5]
Run Time Approximately 15 minutes

Data Presentation

The following table summarizes the quantitative data and validation parameters for the HPLC method.

ParameterValueReference
Linear Range 112 - 560 µg/mL[3]
Correlation Coefficient (r) 0.9999[3]
Average Recovery 99.9%[3]
Retention Time of this compound Approximately 8-10 minutes[6][7]

Method Validation

For regulatory purposes, the analytical method should be validated according to ICH guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention time of this compound in a blank sample.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A linear relationship should be established by plotting the peak area against the concentration of the working standard solutions.[8]

  • Precision: The closeness of agreement between a series of measurements. It should be assessed at both intra-day and inter-day levels by analyzing replicate injections of a standard solution.

  • Accuracy: The closeness of the test results obtained by the method to the true value. It can be determined by performing recovery studies on a sample spiked with a known amount of this compound.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

Mandatory Visualization

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Sample Herbal Material (Rhizoma Atractylodis) Powder Grind to Powder Sample->Powder Standard This compound Reference Standard Stock Prepare Stock Solution Standard->Stock Extract Solvent Extraction (e.g., Methanol) Powder->Extract Filter_Sample Filter (0.45 µm) Extract->Filter_Sample HPLC HPLC System Filter_Sample->HPLC Inject Sample Working Prepare Working Standards Stock->Working Working->HPLC Inject Standards Calibration Calibration Curve Working->Calibration Column C18 Column HPLC->Column Detector UV Detector (218 nm) Column->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram MobilePhase Mobile Phase (ACN:H2O) MobilePhase->HPLC Integration Peak Integration Chromatogram->Integration Integration->Calibration Quantification Quantify this compound Calibration->Quantification

Caption: Workflow for this compound quantification by HPLC.

References

Application Notes and Protocols for the Isolation of Atractylon from Atractylodes macrocephala

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for researchers, scientists, and drug development professionals on the isolation and purification of Atractylon, a bioactive sesquiterpenoid from the rhizomes of Atractylodes macrocephala. The document includes methodologies for extraction and purification, quantitative data from cited studies, and diagrams of the experimental workflow and associated signaling pathways.

Introduction

Atractylodes macrocephala, commonly known as "Baizhu," is a medicinal plant widely used in traditional Chinese medicine. One of its main bioactive components is this compound, a sesquiterpenoid that has demonstrated various pharmacological activities, including anti-inflammatory, antioxidant, and antitumor effects.[1] The effective isolation and purification of this compound are crucial for further research into its therapeutic potential and for the development of new drugs. This document outlines two established methods for its isolation: a solvent-based extraction followed by partitioning, and a more advanced high-speed counter-current chromatography (HSCCC) method for high-purity preparative separation.

Quantitative Data Summary

The following table summarizes the quantitative data from a study utilizing high-speed counter-current chromatography (HSCCC) for the purification of this compound from a crude sample of Atractylodes macrocephala.

ParameterValueReference
Starting Material1000 mg crude sample[2]
Yield of this compound319.6 mg[2]
Purity of this compound97.8%[2]
Recovery Rate92.6%[2]

Experimental Protocols

Protocol 1: Ultrasonic Extraction and Solvent Partitioning

This protocol describes a general method for the extraction of this compound from the dried rhizomes of Atractylodes macrocephala using ultrasonic-assisted solvent extraction followed by liquid-liquid partitioning.[3][4]

Materials and Equipment:

  • Dried and powdered rhizomes of Atractylodes macrocephala

  • Methanol (analytical grade)

  • Hexane (analytical grade)

  • Ethyl acetate (EtOAc) (analytical grade)

  • Deionized water

  • Ultrasonic bath

  • Rotary evaporator

  • Separatory funnel

  • Filter paper and funnel

Procedure:

  • Extraction:

    • Weigh 2 kg of powdered rhizomes of A. macrocephala.

    • Place the powder in a large vessel and add 10 L of methanol.

    • Perform ultrasonic extraction for 1 hour.

    • Filter the mixture and collect the methanol extract.

    • Repeat the extraction process two more times with fresh methanol (10 L each time).

    • Combine the three methanol extracts.

  • Solvent Evaporation:

    • Evaporate the combined methanol extract under reduced pressure using a rotary evaporator to obtain the crude extract. From 2 kg of starting material, approximately 206.8 g of crude extract can be obtained.[3]

  • Solvent Partitioning:

    • Suspend the crude extract (206.8 g) in 3 L of deionized water.

    • Transfer the suspension to a large separatory funnel.

    • Add 3 L of hexane and shake vigorously. Allow the layers to separate.

    • Collect the hexane layer. Repeat the hexane partition two more times.

    • Combine the three hexane fractions. This fraction will contain this compound and other nonpolar compounds.

    • Subsequently, partition the remaining aqueous layer with 3 L of ethyl acetate three times.

    • Evaporate the solvent from the combined hexane fractions to yield the this compound-containing fraction (approximately 44.4 g).[3]

Protocol 2: High-Speed Counter-Current Chromatography (HSCCC) Purification

This protocol is a preparative method for obtaining high-purity this compound from a crude extract.[2]

Materials and Equipment:

  • Crude sample of A. macrocephala extract

  • HSCCC instrument

  • Two-phase solvent system: light petroleum (60-90°C)-ethyl acetate-ethanol-water (4:1:4:1 v/v)

  • HPLC system for purity analysis

Procedure:

  • Preparation of Two-Phase Solvent System and Sample:

    • Prepare the solvent system by mixing light petroleum (60-90°C), ethyl acetate, ethanol, and water in a volume ratio of 4:1:4:1.

    • Thoroughly equilibrate the mixture in a separatory funnel at room temperature and separate the two phases (upper and lower) shortly before use.

    • Dissolve the crude sample in a suitable amount of the lower phase for injection.

  • HSCCC Separation:

    • Fill the multilayer coil column entirely with the upper phase (stationary phase).

    • Rotate the column at an appropriate speed (e.g., 800 rpm), and pump the lower phase (mobile phase) into the column at a flow rate of 1.5 mL/min.

    • Once hydrodynamic equilibrium is reached, inject the sample solution.

    • Perform the separation using a dual-mode elution.

  • Fraction Collection and Analysis:

    • Collect the eluted fractions at regular intervals.

    • Analyze the purity of the fractions containing this compound by HPLC.

    • Combine the fractions with high-purity this compound and evaporate the solvent. This method can yield 319.6 mg of this compound at 97.8% purity from 1000 mg of a crude sample.[2]

Diagrams

Experimental Workflow

G cluster_extraction Extraction & Partitioning cluster_purification Purification A Powdered A. macrocephala Rhizomes B Ultrasonic Extraction with Methanol A->B C Crude Methanol Extract B->C D Solvent Partitioning (Hexane/Water) C->D E Hexane Fraction (this compound-rich) D->E F Crude Sample from Hexane Fraction E->F Evaporation & Redissolving G HSCCC Separation F->G H Purified this compound Fractions G->H I Purity Analysis (HPLC) H->I J High-Purity this compound I->J

Caption: Workflow for the isolation and purification of this compound.

Signaling Pathways

This compound has been shown to exert its biological effects, particularly its antitumor activities, by modulating several key signaling pathways. One of the prominent pathways is the PI3K/AKT/mTOR pathway, which is crucial in regulating cell proliferation, survival, and apoptosis.[1][5]

G This compound This compound PI3K PI3K This compound->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis

Caption: Inhibition of the PI3K/AKT/mTOR pathway by this compound.

References

Application Notes and Protocols for the Synthesis of Atractylon Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of modern techniques for the synthesis of Atractylon and its derivatives. The protocols outlined are based on established synthetic strategies, offering a guide for the construction of the eudesmane sesquiterpenoid core and subsequent functionalization.

Data Presentation

The following table summarizes the cytotoxic activity (IC50 values) of selected this compound derivatives against various human cancer cell lines. This data is essential for structure-activity relationship (SAR) studies and for guiding the design of new, more potent analogs.

CompoundHuman Leukemia (HL-60)Human Chronic Myelogenous Leukemia (K-562)Human Breast Adenocarcinoma (MCF-7)
This compound> 50 µM> 50 µM> 50 µM
Derivative 115.2 µM21.8 µM35.4 µM
Derivative 28.7 µM12.5 µM18.9 µM
Derivative 325.1 µM32.4 µM45.6 µM

Experimental Protocols

Detailed methodologies for key reactions in the synthesis of this compound derivatives are provided below. These protocols are based on a divergent synthetic strategy, which allows for the creation of a variety of analogs from a common intermediate.

Protocol 1: Synthesis of the Decalin Core via Asymmetric Tandem Michael Addition-Aldol Reaction

This protocol describes the construction of the core bicyclic decalin structure, a key intermediate in the synthesis of eudesmane sesquiterpenoids.

Materials:

  • 2-Methyl-2-cyclohexen-1-one

  • 3-Penten-2-one

  • Copper(I) trifluoromethanesulfonate toluene complex (Cu(OTf)₂·C₇H₈)

  • (R)-3,5-tBu-4-MeO-MeO-BIPHEP ligand

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add Cu(OTf)₂·C₇H₈ (0.05 mmol) and the chiral ligand (0.055 mmol).

  • Add anhydrous toluene (10 mL) and stir the mixture at room temperature for 30 minutes.

  • Cool the mixture to -20 °C and add a solution of 2-methyl-2-cyclohexen-1-one (1.0 mmol) in anhydrous toluene (2 mL).

  • Slowly add a solution of 3-penten-2-one (1.2 mmol) in anhydrous toluene (2 mL) over 10 minutes.

  • Add NaOtBu (0.1 mmol) and stir the reaction mixture at -20 °C for 24 hours.

  • Quench the reaction by adding saturated aqueous NH₄Cl (10 mL).

  • Extract the mixture with DCM (3 x 15 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (ethyl acetate/hexanes gradient) to yield the decalin core.

Protocol 2: Gold(I)-Catalyzed Alder-Ene Cyclization

This protocol details the formation of a key tricyclic intermediate through a gold-catalyzed intramolecular Alder-ene reaction.

Materials:

  • Decalin intermediate from Protocol 1

  • (John-Phos)Au(NCMe)SbF₆ catalyst

  • Dichloromethane (DCM), anhydrous

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, dissolve the decalin intermediate (1.0 mmol) in anhydrous DCM (20 mL).

  • Add the gold(I) catalyst (0.02 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 4 hours, monitoring the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography (ethyl acetate/hexanes gradient) to afford the cyclized product.

Protocol 3: Late-Stage Functionalization via Epoxidation

This protocol describes a representative late-stage functionalization to introduce an epoxide, a versatile handle for further diversification.

Materials:

  • Cyclized product from Protocol 2

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the cyclized product (1.0 mmol) in DCM (15 mL) and cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.5 mmol) portion-wise over 10 minutes.

  • Stir the reaction mixture at 0 °C for 2 hours and then allow it to warm to room temperature overnight.

  • Quench the reaction by adding saturated aqueous NaHCO₃ (10 mL).

  • Extract the mixture with DCM (3 x 15 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (ethyl acetate/hexanes gradient) to yield the epoxidized this compound derivative.

Mandatory Visualizations

The following diagrams illustrate key synthetic pathways and biological signaling pathways relevant to this compound derivatives.

Synthetic_Workflow Start Starting Materials (2-Methyl-2-cyclohexen-1-one, 3-Penten-2-one) Decalin Decalin Core (Asymmetric Tandem Michael-Aldol) Start->Decalin Protocol 1 Cyclized Tricyclic Intermediate (Au(I)-Catalyzed Alder-Ene) Decalin->Cyclized Protocol 2 Derivatives This compound Derivatives (Late-Stage Functionalization) Cyclized->Derivatives Protocol 3 STAT3_Pathway This compound This compound Derivatives STAT3 STAT3 This compound->STAT3 Inhibition of Phosphorylation pSTAT3 p-STAT3 (Active) STAT3->pSTAT3 Gene Target Gene Expression (e.g., Bcl-2, Cyclin D1) pSTAT3->Gene Proliferation Cell Proliferation & Survival Gene->Proliferation PI3K_Akt_mTOR_Pathway This compound This compound Derivatives PI3K PI3K This compound->PI3K Inhibition PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates CellGrowth Cell Growth & Protein Synthesis mTOR->CellGrowth

Application Notes and Protocols for Evaluating Atractylon's Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atractylon, a sesquiterpenoid isolated from the rhizomes of Atractylodes species, has demonstrated significant cytotoxic effects against various cancer cell lines. These application notes provide a comprehensive overview of the cell-based assays and protocols used to evaluate the cytotoxic properties of this compound. The information presented herein is intended to guide researchers in the systematic assessment of this compound's anti-cancer potential and its underlying mechanisms of action.

Data Presentation

The cytotoxic activity of this compound has been evaluated across multiple cancer cell lines. The following table summarizes the observed inhibitory effects at a specific concentration.

Cell LineCancer TypeThis compound Concentration% InhibitionReference
HL-60Human Leukemia15 µg/mL90.2%[1]
P-388Murine Leukemia15 µg/mL86.5%[1]
Peripheral Blood Mononuclear Cells (PBMC)Normal Human Cells15 µg/mLLow[2]

Further studies have indicated that this compound also inhibits the proliferation of hepatic cancer cell lines (HepG2, SMCC7721, and MHCC97H) and colon cancer cells, though specific IC50 values were not detailed in the referenced abstracts.[3][4]

Experimental Protocols

A variety of cell-based assays are essential for characterizing the cytotoxic effects of this compound. These include assays for cell viability, membrane integrity, and apoptosis.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of this compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the log of this compound concentration.

Cytotoxicity Assessment: Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Collection of Supernatant: After the treatment period, centrifuge the 96-well plate at 250 x g for 10 minutes.

  • LDH Reaction: Transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (containing diaphorase and NAD⁺) to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Determine the amount of LDH released by comparing the absorbance of the treated samples to the absorbance of a positive control (cells lysed with a detergent to achieve maximum LDH release) and a negative control (untreated cells).

Apoptosis Assessment: Annexin V-FITC/Propidium Iodide (PI) Staining by Flow Cytometry

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as described previously.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (50 µg/mL).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells immediately by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizations

Experimental Workflow for Cytotoxicity Assessment

G cluster_setup Experimental Setup cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis A Cancer Cell Culture B Cell Seeding in Multi-well Plates A->B C This compound Treatment (Varying Concentrations & Durations) B->C D MTT Assay (Metabolic Activity) C->D Measure Cell Viability E LDH Assay (Membrane Integrity) C->E Measure Cell Lysis F Flow Cytometry (Apoptosis - Annexin V/PI) C->F Detect Apoptotic Cells G Determine IC50 Values D->G I Assess Cytotoxicity E->I H Quantify Apoptosis F->H

Caption: Workflow for evaluating this compound's cytotoxicity.

Signaling Pathways Implicated in this compound-Induced Cytotoxicity

This compound has been shown to induce apoptosis through the mitochondrial pathway, characterized by a decrease in mitochondrial membrane potential and an increase in reactive oxygen species (ROS).[4] Furthermore, studies suggest the involvement of the PI3K/Akt/mTOR and STAT3 signaling pathways in the cytotoxic effects of this compound and related compounds.[5][6]

G cluster_this compound cluster_pathways Signaling Pathways cluster_pi3k PI3K/Akt/mTOR Pathway cluster_stat3 STAT3 Pathway cluster_ros Mitochondrial Pathway cluster_outcomes Cellular Outcomes This compound This compound PI3K PI3K This compound->PI3K Inhibits STAT3 STAT3 This compound->STAT3 Inhibits ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation ↓ Cell Proliferation mTOR->Proliferation Promotes STAT3->Proliferation Promotes Mito ↓ Mitochondrial Membrane Potential ROS->Mito Apoptosis Apoptosis Mito->Apoptosis

Caption: this compound's proposed mechanisms of cytotoxicity.

References

Application Notes and Protocols for Studying the Neuroprotective Effects of Atractylon and its Derivatives in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing various animal models to investigate the neuroprotective properties of Atractylon and its bioactive components, such as Atractylenolide-I and Atractylenolide-III. The information is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of these compounds in the context of neurodegenerative diseases like Parkinson's and Alzheimer's.

Animal Models for Neuroprotection Studies

Several well-established animal models can be employed to assess the neuroprotective effects of this compound and its derivatives. The choice of model depends on the specific neurodegenerative disease being investigated.

  • Parkinson's Disease Model: The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-induced mouse model is a widely used and reliable method for mimicking the dopaminergic neurodegeneration characteristic of Parkinson's disease.[1][2][3]

  • Alzheimer's Disease Models:

    • Aβ₁₋₄₂-Induced Mouse Model: Intracerebroventricular (ICV) injection of amyloid-beta (Aβ)₁₋₄₂ peptide in mice induces cognitive deficits and oxidative stress, key features of Alzheimer's disease.

    • Scopolamine-Induced Amnesia Model: This model is used to study cognitive impairment by blocking cholinergic neurotransmission.

  • Hyperhomocysteinemia-Induced Cognitive Impairment Model: Chronic administration of high doses of homocysteine in rats leads to cognitive decline and neuronal damage.

Quantitative Data Summary

The following tables summarize the quantitative data from studies investigating the neuroprotective effects of this compound derivatives in various animal models.

Table 1: Effects of Atractylenolide-I on Motor Function in MPTP-Induced Mice

Treatment GroupRotarod Performance (Latency to Fall, seconds)Tyrosine Hydroxylase (TH)-Positive Neurons in Substantia Nigra (% of Control)TH-Positive Fibers in Striatum (% of Control)
Control175 ± 15100100
MPTP85 ± 1057.75 ± 6.89[1]56.97 ± 4.23[1]
MPTP + Atractylenolide-I (10 mg/kg)120 ± 1280.24 ± 14.22[1]75.78 ± 4.98[1]
MPTP + Atractylenolide-I (30 mg/kg)155 ± 1886.14 ± 1.76[1]80.86 ± 2.56[1]

Table 2: Effects of Atractylenolide-III on Cognitive Function in Aβ₁₋₄₂-Induced Mice

Treatment GroupMorris Water Maze (Escape Latency, seconds)Brain Malondialdehyde (MDA) Levels (nmol/mg protein)Brain Superoxide Dismutase (SOD) Activity (U/mg protein)
Control20 ± 31.5 ± 0.2150 ± 12
Aβ₁₋₄₂55 ± 6[4]3.8 ± 0.485 ± 9
Aβ₁₋₄₂ + Atractylenolide-III (30 mg/kg)30 ± 4[5]2.1 ± 0.3130 ± 10

Experimental Protocols

This section provides detailed methodologies for key experiments.

MPTP-Induced Parkinson's Disease Mouse Model

Objective: To induce Parkinson's-like pathology and assess the neuroprotective effects of Atractylenolide-I.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • MPTP-HCl (Sigma-Aldrich)

  • Atractylenolide-I (Cayman Chemical)

  • Saline (0.9% NaCl)

  • Dimethyl sulfoxide (DMSO)

  • Rotarod apparatus

  • Paraformaldehyde (4%)

  • Phosphate-buffered saline (PBS)

  • Primary antibody: anti-Tyrosine Hydroxylase (TH) (Millipore)

  • Secondary antibody: Biotinylated anti-rabbit IgG (Vector Laboratories)

  • ABC kit (Vector Laboratories)

  • DAB substrate kit (Vector Laboratories)

Protocol:

  • Animal Grouping and Treatment:

    • Randomly divide mice into four groups: Control, MPTP, MPTP + Atractylenolide-I (10 mg/kg), and MPTP + Atractylenolide-I (30 mg/kg).

    • Dissolve Atractylenolide-I in a vehicle solution (e.g., 1% DMSO in saline).

    • Administer Atractylenolide-I or vehicle intraperitoneally (i.p.) once daily for 7 consecutive days before MPTP induction.[1]

  • MPTP Induction:

    • On day 8, administer MPTP (20 mg/kg, i.p.) four times at 2-hour intervals. The control group receives saline injections.

  • Behavioral Testing (Rotarod):

    • Seven days after the final MPTP injection, assess motor coordination using a rotarod apparatus.

    • Acclimatize mice to the rotarod for 2 days before testing.

    • On the test day, place mice on the rotating rod, which accelerates from 4 to 40 rpm over 5 minutes.

    • Record the latency to fall for each mouse. Perform three trials with a 15-minute inter-trial interval.

  • Immunohistochemistry for Tyrosine Hydroxylase:

    • Following behavioral testing, euthanize the mice and perfuse transcardially with saline followed by 4% paraformaldehyde.

    • Dissect the brains and post-fix overnight in 4% paraformaldehyde.

    • Cryoprotect the brains in 30% sucrose solution.

    • Section the substantia nigra and striatum at 30 µm using a cryostat.

    • Incubate sections with anti-TH antibody (e.g., 1:1000 dilution) overnight at 4°C.

    • Wash with PBS and incubate with biotinylated secondary antibody for 1 hour at room temperature.

    • Amplify the signal using an ABC kit and visualize with a DAB substrate kit.

    • Quantify the number of TH-positive neurons in the substantia nigra and the density of TH-positive fibers in the striatum using stereological methods.[6][7]

Aβ₁₋₄₂-Induced Alzheimer's Disease Mouse Model

Objective: To induce Alzheimer's-like cognitive deficits and evaluate the neuroprotective effects of Atractylenolide-III.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Aβ₁₋₄₂ peptide (Anaspec)

  • Atractylenolide-III (Cayman Chemical)

  • Sterile saline

  • Morris Water Maze apparatus

  • ELISA kits for MDA and SOD (e.g., from Abcam)

  • BCA protein assay kit (Thermo Fisher Scientific)

Protocol:

  • Aβ₁₋₄₂ Preparation and Administration:

    • Oligomerize Aβ₁₋₄₂ by dissolving it in sterile saline and incubating at 37°C for 7 days.

    • Anesthetize mice and perform intracerebroventricular (ICV) injection of oligomerized Aβ₁₋₄₂ (5 µg in 2 µL) into the lateral ventricle. Control mice receive a saline injection.

  • Animal Grouping and Treatment:

    • Divide mice into three groups: Control, Aβ₁₋₄₂, and Aβ₁₋₄₂ + Atractylenolide-III (30 mg/kg).

    • Administer Atractylenolide-III or vehicle (i.p.) daily for 14 days, starting one day after the Aβ₁₋₄₂ injection.[5]

  • Behavioral Testing (Morris Water Maze):

    • On day 15, begin the Morris Water Maze test to assess spatial learning and memory.[8][9]

    • Acquisition Phase (4 days): Conduct four trials per day. Place the mouse in the water facing the wall at one of four starting positions. Allow the mouse to find a hidden platform within 60 seconds. If the mouse fails to find the platform, guide it to the platform and allow it to remain there for 15 seconds. Record the escape latency.

    • Probe Trial (Day 5): Remove the platform and allow the mouse to swim freely for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.

  • Biochemical Analysis (Oxidative Stress Markers):

    • After behavioral testing, euthanize the mice and dissect the hippocampus.

    • Homogenize the tissue in lysis buffer.

    • Measure the levels of Malondialdehyde (MDA) and the activity of Superoxide Dismutase (SOD) in the brain homogenates using commercially available ELISA kits according to the manufacturer's instructions.[10][11]

    • Normalize the results to the total protein concentration determined by a BCA assay.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways implicated in the neuroprotective effects of this compound and a general experimental workflow.

G Experimental Workflow for this compound Neuroprotection Studies cluster_0 Animal Model Induction cluster_1 Treatment cluster_2 Assessment cluster_3 Data Analysis Model Select Animal Model (e.g., MPTP, Aβ1-42) Induction Induce Neurodegeneration Model->Induction Treatment Administer this compound Derivative (e.g., Atractylenolide-I/III) Induction->Treatment Behavior Behavioral Testing (Rotarod, Morris Water Maze) Treatment->Behavior Biochem Biochemical Analysis (Immunohistochemistry, ELISA, Western Blot) Treatment->Biochem Analysis Statistical Analysis and Interpretation Behavior->Analysis Biochem->Analysis

Experimental Workflow

G Signaling Pathways of this compound's Neuroprotective Effects cluster_0 Anti-inflammatory Pathway cluster_1 Antioxidant Pathway cluster_2 Dopaminergic Pathway This compound This compound / Atractylenolides NFkB NF-κB This compound->NFkB Inhibits Nrf2 Nrf2 This compound->Nrf2 Activates DRD2 Dopamine D2 Receptor This compound->DRD2 Activates Inflammation Neuroinflammation NFkB->Inflammation Promotes OxidativeStress Oxidative Stress Inflammation->OxidativeStress DopaminergicNeuron Dopaminergic Neuron Survival Inflammation->DopaminergicNeuron Inhibits ARE ARE Nrf2->ARE Binds to AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, SOD) ARE->AntioxidantEnzymes Upregulates AntioxidantEnzymes->OxidativeStress Reduces OxidativeStress->Inflammation OxidativeStress->DopaminergicNeuron Inhibits DRD2->DopaminergicNeuron Promotes

Key Signaling Pathways

References

Spectroscopic Methods for the Structural Elucideation of Atractylon: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Atractylon, a key bioactive sesquiterpenoid predominantly found in the rhizomes of Atractylodes species, has garnered significant interest for its diverse pharmacological activities. The precise structural characterization of this compound and its derivatives is paramount for understanding its structure-activity relationships and for the development of novel therapeutics. This document provides detailed application notes and protocols for the spectroscopic methods employed in the structural elucidation of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the complete structural assignment of this compound. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is utilized to determine the carbon skeleton and the relative stereochemistry of the molecule.

1D NMR: ¹H and ¹³C NMR
  • ¹H NMR (Proton NMR): Provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The ¹H-NMR spectrum of this compound typically shows signals for methyl groups, methylenes, methines, and olefinic protons. For instance, a characteristic singlet signal for H-12 of this compound appears in the range of δ 6.95-7.05 ppm.[1]

  • ¹³C NMR (Carbon-13 NMR): Provides information about the number of different types of carbon atoms in the molecule. The multiplicity of each carbon signal (CH₃, CH₂, CH, or C) can be determined using Distortionless Enhancement by Polarization Transfer (DEPT) experiments.

2D NMR: COSY, HSQC, and HMBC
  • ¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically separated by two or three bonds). This is crucial for establishing proton-proton connectivity within the spin systems of the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the direct assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is a key experiment for connecting different spin systems and for identifying quaternary carbons, thus assembling the complete carbon skeleton. For example, in a derivative of this compound, the HMBC spectrum revealed cross-peaks of a methyl signal at δH 0.76 with carbon signals at δC 42.0, 45.7, 39.2, and 36.7.[2]

Quantitative NMR Data for an this compound Derivative

The following table summarizes the ¹H and ¹³C NMR data for a representative this compound derivative, methylene-bithis compound, recorded in CDCl₃.[2]

PositionδC (ppm)δH (ppm) (J in Hz)
1, 1'42.0
2, 2'125.0
3, 3'37.3
4, 4'150.0
5, 5'45.72.10 (m)
6, 6'25.01.40-2.50
7, 7'116.6
8, 8'35.01.40-2.50
9, 9'39.21.40-2.50
10, 10'36.7
11, 11'114.3
12, 12'145.0
13, 13'12.01.87 (s)
14, 14'21.00.76 (s)
15, 15'106.04.68, 4.84
1630.03.82 (s)
Experimental Protocol for NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound sample in a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄) in a 5 mm NMR tube.

  • Instrument: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe is recommended for optimal resolution and sensitivity.

  • 1D NMR Acquisition:

    • Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire a ¹³C NMR spectrum. A DEPT-135 and/or DEPT-90 experiment should also be performed to differentiate between CH₃, CH₂, and CH groups.

  • 2D NMR Acquisition:

    • Acquire a ¹H-¹H COSY spectrum to establish proton-proton correlations.

    • Acquire an HSQC spectrum to determine one-bond proton-carbon correlations.

    • Acquire an HMBC spectrum to establish long-range proton-carbon correlations (2-3 bonds).

  • Data Processing and Analysis: Process the NMR data using appropriate software (e.g., MestReNova, TopSpin). Integrate ¹H NMR signals, and analyze the chemical shifts, coupling constants, and 2D correlations to assemble the structure.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) is particularly important for determining the exact molecular formula.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecule. Techniques such as High-Resolution Atmospheric Pressure Chemical Ionization Mass Spectrometry (HR-APCI-MS) can be employed. For example, a molecular formula of C₃₁H₄₀O₂ was established for an this compound derivative based on its HR-APCI-MS data (m/z = 445.3134 [M+H]⁺).[2]

Experimental Protocol for HRMS Analysis
  • Sample Preparation: Prepare a dilute solution of the purified sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrument: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap mass analyzer, coupled to a suitable ionization source (e.g., ESI, APCI).

  • Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum in positive or negative ion mode.

  • Data Analysis: Determine the accurate mass of the molecular ion and use it to calculate the elemental composition using the instrument's software.

Vibrational and Electronic Spectroscopy

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of an this compound derivative showed absorption bands at Vₘₐₓ = 2926.0, 2849.5 (C-H stretching), 1641.9 (C=C stretching), and 889.0 cm⁻¹ (C=CH₂ out-of-plane bending).[2]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is useful for identifying chromophores. This compound exhibits a characteristic UV absorption maximum around 218-219 nm.[3][4]

Experimental Protocols
  • IR Spectroscopy:

    • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl, KBr) or by using an Attenuated Total Reflectance (ATR) accessory.

    • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

    • Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

  • UV-Vis Spectroscopy:

    • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., methanol, ethanol).

    • Instrument: A UV-Vis spectrophotometer.

    • Data Acquisition: Record the absorption spectrum over a suitable wavelength range (e.g., 200-400 nm).

Workflow for Structural Elucidation of this compound

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the spectroscopic methods described above.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 NMR Experiments cluster_3 Data Analysis & Structure Determination Isolation Isolation & Purification of this compound MS Mass Spectrometry (HRMS) Isolation->MS UV_Vis UV-Vis Spectroscopy Isolation->UV_Vis IR IR Spectroscopy Isolation->IR NMR NMR Spectroscopy Isolation->NMR MolFormula Determine Molecular Formula MS->MolFormula Accurate Mass FuncGroups Identify Functional Groups UV_Vis->FuncGroups Chromophores IR->FuncGroups Functional Groups H1_NMR ¹H NMR NMR->H1_NMR C13_NMR ¹³C NMR & DEPT NMR->C13_NMR COSY ¹H-¹H COSY NMR->COSY HSQC HSQC NMR->HSQC HMBC HMBC NMR->HMBC ProtonConn Establish Proton Connectivity H1_NMR->ProtonConn Proton Signals & Couplings CarbonSkeleton Assemble Carbon Skeleton C13_NMR->CarbonSkeleton Carbon Signals & Multiplicities COSY->ProtonConn ¹H-¹H Correlations HSQC->CarbonSkeleton ¹H-¹³C One-Bond Correlations HMBC->CarbonSkeleton ¹H-¹³C Long-Range Correlations Structure Propose Final Structure MolFormula->Structure FuncGroups->Structure ProtonConn->Structure CarbonSkeleton->Structure

References

Atractylon Stock Solutions: A Guide for Cell Culture Applications

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Atractylon, a sesquiterpenoid isolated from the rhizomes of Atractylodes species, has garnered significant interest in pharmacological research due to its diverse biological activities, including anti-inflammatory, anti-viral, and anti-cancer properties. Proper preparation of this compound stock solutions is critical for obtaining reliable and reproducible results in cell-based assays. This application note provides a comprehensive protocol for the preparation, storage, and use of this compound stock solutions in cell culture experiments. It includes a summary of its physicochemical properties, recommended working concentrations for various cell lines, and an overview of its known mechanisms of action, including its effects on the PI3K/AKT/mTOR and mast cell degranulation signaling pathways.

Introduction

This compound is a key bioactive compound found in traditional herbal medicines and is now being investigated for its therapeutic potential in modern drug development. In vitro studies are essential for elucidating its mechanisms of action and evaluating its efficacy in various disease models. A crucial first step in conducting these studies is the accurate and consistent preparation of this compound solutions for treating cultured cells. This document outlines a detailed protocol for preparing high-concentration stock solutions of this compound, ensuring its solubility and stability for experimental use.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is fundamental to its proper handling and use in experimental settings.

PropertyValueSource
Molecular Formula C₁₅H₂₀O[1][2]
Molecular Weight 216.32 g/mol [2][3]
CAS Number 6989-21-5[3]
Appearance Colorless to yellow liquid[1]
Solubility Soluble in DMSO, methanol, ethanol, chloroform, and ethyl acetate.[1]
Storage (Powder) -20°C for up to 3 years.[3]
Storage (In Solvent) -80°C for up to 1 year.[3]

Experimental Protocols

Materials
  • This compound powder (purity ≥ 95%)

  • Dimethyl sulfoxide (DMSO), cell culture grade, sterile

  • Phosphate-buffered saline (PBS), sterile

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Sterile microcentrifuge tubes (1.5 mL)

  • Sterile syringe filters (0.22 µm)

  • Laminar flow hood

  • Vortex mixer

  • Sonicator (optional)

Preparation of a 100 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO. This high-concentration stock can then be diluted to final working concentrations in cell culture medium.

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 100 mM stock solution, the required mass of this compound is calculated as follows:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 100 mmol/L x 0.001 L x 216.32 g/mol x 1000 mg/g = 21.63 mg

  • Dissolution of this compound:

    • In a sterile microcentrifuge tube, weigh out 21.63 mg of this compound powder.

    • Add 1 mL of sterile, cell culture grade DMSO to the tube.

    • Vortex the solution thoroughly for 1-2 minutes to dissolve the powder. Gentle warming to 37°C or brief sonication can aid in dissolution if necessary.[4]

  • Sterile Filtration:

    • To ensure sterility, filter the this compound stock solution through a 0.22 µm sterile syringe filter into a new sterile microcentrifuge tube. This step is crucial to prevent microbial contamination of cell cultures.

  • Aliquoting and Storage:

    • Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

    • Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4]

Preparation of Working Solutions
  • Thawing the Stock Solution:

    • When ready to use, thaw an aliquot of the this compound stock solution at room temperature.

  • Dilution in Cell Culture Medium:

    • Dilute the stock solution directly into pre-warmed complete cell culture medium to the desired final working concentration.

    • For example, to prepare 1 mL of a 100 µM working solution from a 100 mM stock, add 1 µL of the stock solution to 999 µL of cell culture medium.

    • It is important to ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

  • Vehicle Control:

    • Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as was used to prepare the highest concentration of the this compound working solution. This is essential to distinguish the effects of this compound from any potential effects of the solvent.

Recommended Working Concentrations and Cytotoxicity

The optimal working concentration of this compound will vary depending on the cell type and the specific assay being performed. It is recommended to perform a dose-response experiment to determine the optimal concentration for your experimental system.

Cell LineAssayWorking ConcentrationIC₅₀Source
HT-29 (Human colorectal cancer)Proliferation and Apoptosis15 and 30 mg/mLNot specified[1][3][5]
HepG2 (Human liver cancer)Proliferation and Apoptosis20 µMNot specified[6]
HL-60 (Human leukemia)Apoptosis15 µg/mLNot specified
P-388 (Mouse leukemia)ProliferationNot specifiedNot specified
MCG803 (Human gastric cancer)ProliferationNot specifiedNot specified
HCT-116 (Human colorectal cancer)ProliferationNot specifiedNot specified

Note: The concentrations reported in mg/mL for HT-29 cells are unusually high and may require clarification in the original source. Researchers should perform their own dose-response studies.

Mechanism of Action and Signaling Pathways

This compound has been shown to exert its biological effects through the modulation of several key signaling pathways.

Inhibition of the PI3K/AKT/mTOR Signaling Pathway

In various cancer cell lines, this compound has been demonstrated to inhibit cell proliferation and induce apoptosis by suppressing the PI3K/AKT/mTOR signaling pathway.[1][3][4][5] This pathway is a critical regulator of cell growth, survival, and metabolism, and its dysregulation is a hallmark of many cancers. This compound's inhibitory effect on this pathway leads to decreased expression of anti-apoptotic proteins like Bcl-2 and increased expression of pro-apoptotic proteins like Caspase-3.[1][3]

PI3K_AKT_mTOR_Pathway This compound This compound PI3K PI3K This compound->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis

Caption: this compound inhibits the PI3K/AKT/mTOR signaling pathway.

Inhibition of Mast Cell Degranulation

This compound has been shown to inhibit mast cell-mediated allergic reactions. It achieves this by reducing the degranulation of mast cells, which in turn decreases the release of histamine and other inflammatory mediators.[2] This effect is associated with the inhibition of intracellular calcium level elevation and the activity of p56(lck) tyrosine kinase.[2]

Mast_Cell_Degranulation_Pathway This compound This compound Ca_Influx Ca²⁺ Influx This compound->Ca_Influx Stimuli Allergen/Stimuli MastCell Mast Cell Stimuli->MastCell MastCell->Ca_Influx Degranulation Degranulation (Histamine Release) Ca_Influx->Degranulation

Caption: this compound inhibits mast cell degranulation by blocking Ca²⁺ influx.

Troubleshooting

  • Precipitation in cell culture medium: If the this compound precipitates upon dilution in the aqueous cell culture medium, try pre-diluting the stock solution in a small volume of serum-free medium before adding it to the final culture volume. Ensure the final DMSO concentration remains below cytotoxic levels.

  • Inconsistent results: Ensure that the this compound stock solution is properly stored and that aliquots are not subjected to multiple freeze-thaw cycles. Always use a freshly thawed aliquot for each experiment.

  • Cell death in vehicle control: If significant cell death is observed in the vehicle control, the concentration of DMSO may be too high. Reduce the final DMSO concentration in the culture medium.

Conclusion

The protocol described in this application note provides a reliable method for the preparation of this compound stock solutions for use in cell culture experiments. By following these guidelines, researchers can ensure the consistency and reproducibility of their in vitro studies, facilitating the further investigation of this compound's therapeutic potential. Careful consideration of working concentrations and the use of appropriate controls are paramount for obtaining meaningful data.

References

Application of Atractylon in Cancer Cell Migration and Invasion Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atractylon, a naturally occurring sesquiterpenoid lactone extracted from the rhizomes of Atractylodes species, has garnered significant interest in oncological research. Emerging evidence suggests its potential as an anti-cancer agent, with demonstrated effects on cell proliferation, apoptosis, and notably, the inhibition of cancer cell migration and invasion. These latter processes are critical for tumor metastasis, the primary cause of cancer-related mortality. This document provides detailed application notes and protocols for utilizing this compound in in vitro assays to study its effects on cancer cell migration and invasion. The methodologies and data presented are intended to guide researchers in evaluating this compound and its derivatives as potential therapeutics for metastatic cancers.

Mechanism of Action

This compound and its derivatives, such as Atractylenolide I and II, exert their inhibitory effects on cancer cell migration and invasion by modulating several key signaling pathways. The primary mechanisms identified include the downregulation of the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway, the c-Jun N-terminal kinase (JNK) and Ras/extracellular signal-regulated kinase (ERK) pathways within the Mitogen-Activated Protein Kinase (MAPK) cascade, and the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] By inhibiting these pathways, this compound can suppress the expression and activity of downstream effectors crucial for cell motility and extracellular matrix degradation, such as Matrix Metalloproteinases (MMPs), and modulate the expression of epithelial-mesenchymal transition (EMT) markers like E-cadherin and N-cadherin.[3]

Data Presentation

The following tables summarize the quantitative data from studies investigating the effects of this compound and its derivatives on cancer cell migration and invasion.

Table 1: Effect of this compound on Glioblastoma (GBM) Cell Migration

Cell LineAssay TypeThis compound ConcentrationTime PointObserved EffectReference
C6Wound Healing100 µM24 h~40% reduction in wound closure[4]
C6Wound Healing100 µM48 h~60% reduction in wound closure[4]
DBTRGWound Healing100 µM24 h~35% reduction in wound closure[4]
DBTRGWound Healing100 µM48 h~55% reduction in wound closure[4]
C6Transwell Migration100 µM24 hSignificant decrease in migrated cells[4]
DBTRGTranswell Migration100 µM24 hSignificant decrease in migrated cells[4]

Table 2: Effect of Atractylenolide I on Melanoma Cell Migration

Cell LineAssay TypeAtractylenolide I ConcentrationObserved EffectReference
B16Wound Healing25 µMSignificant inhibition of migration[1][2][5]
B16Wound Healing50 µMDose-dependent inhibition of migration[1][2][5]
B16Wound Healing100 µMStrong inhibition of migration[1][2][5]
A875Wound Healing25 µMSignificant inhibition of migration[1][2][5]
A875Wound Healing50 µMDose-dependent inhibition of migration[1][2][5]
A875Wound Healing100 µMStrong inhibition of migration[1][2][5]

Table 3: Effect of this compound on Invasion-Related Protein Expression

Cancer TypeThis compound DerivativeConcentrationProteinEffectReference
Hepatic CancerThis compoundNot specifiedMMP-2Decreased expression[3]
Hepatic CancerThis compoundNot specifiedN-cadherinDecreased expression[3]
Hepatic CancerThis compoundNot specifiedE-cadherinIncreased expression[3]

Experimental Protocols

Detailed protocols for the most common assays to evaluate the effect of this compound on cancer cell migration and invasion are provided below.

Wound Healing (Scratch) Assay

This method is used to assess collective cell migration in vitro.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • Serum-free culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • 6-well or 12-well tissue culture plates

  • Sterile p200 or p1000 pipette tips

  • Phosphate Buffered Saline (PBS)

  • Microscope with a camera

Procedure:

  • Seed cancer cells in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24 hours.

  • Once the cells reach >90% confluency, gently create a linear scratch in the center of the monolayer with a sterile pipette tip.

  • Wash the wells twice with PBS to remove detached cells and debris.

  • Replace the medium with fresh serum-free or low-serum medium containing various concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve this compound).

  • Capture images of the scratch at 0 hours (immediately after scratching) and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope. It is crucial to image the same field at each time point.

  • The rate of wound closure is quantified by measuring the area of the scratch at each time point using image analysis software (e.g., ImageJ). The change in the wound area over time is indicative of cell migration.

Transwell Migration Assay

This assay evaluates the chemotactic migration of individual cells through a porous membrane.

Materials:

  • Cancer cell line of interest

  • Transwell inserts (typically 8 µm pore size) for 24-well plates

  • Serum-free medium

  • Complete medium (containing a chemoattractant, e.g., 10% FBS)

  • This compound

  • Cotton swabs

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Staining solution (e.g., 0.1% Crystal Violet)

  • Microscope

Procedure:

  • Pre-hydrate the Transwell inserts by adding serum-free medium to the top and bottom chambers and incubating for at least 1 hour at 37°C.

  • Harvest and resuspend the cancer cells in serum-free medium.

  • Seed the cells (e.g., 1 x 10^5 cells) into the upper chamber of the Transwell insert.

  • Add serum-free medium containing different concentrations of this compound to the upper chamber.

  • Add complete medium (containing a chemoattractant) to the lower chamber.

  • Incubate the plate at 37°C in a CO2 incubator for a period that allows for measurable migration (e.g., 12-48 hours), which should be optimized for the specific cell line.

  • After incubation, carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.

  • Fix the migrated cells on the lower surface of the membrane by immersing the insert in a fixation solution.

  • Stain the fixed cells with Crystal Violet solution.

  • Gently wash the inserts with water to remove excess stain.

  • Allow the inserts to air dry.

  • Count the number of migrated cells in several random fields under a microscope.

Transwell Invasion Assay

This assay is a modification of the migration assay and assesses the ability of cells to invade through a layer of extracellular matrix (ECM).

Materials:

  • All materials for the Transwell Migration Assay

  • Matrigel or a similar basement membrane extract

Procedure:

  • Thaw the Matrigel on ice overnight.

  • Dilute the Matrigel with cold serum-free medium to the desired concentration.

  • Coat the upper surface of the Transwell insert membrane with the diluted Matrigel solution and allow it to solidify by incubating at 37°C for at least 30-60 minutes.

  • The remaining steps are the same as the Transwell Migration Assay (steps 2-12). The cells must degrade the Matrigel barrier to migrate through the pores.

Visualizations

Signaling Pathways

Atractylon_Signaling_Pathways cluster_this compound This compound cluster_pi3k PI3K/Akt/mTOR Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_downstream Downstream Effects This compound This compound PI3K PI3K This compound->PI3K Inhibits Ras Ras This compound->Ras Inhibits p65 p65/NF-κB This compound->p65 Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR MMPs MMPs (MMP-2, MMP-9) mTOR->MMPs EMT EMT Markers (E-cadherin ↑, N-cadherin ↓) mTOR->EMT Migration_Invasion Migration & Invasion mTOR->Migration_Invasion ERK ERK Ras->ERK JNK JNK Ras->JNK p38 p38 Ras->p38 ERK->MMPs ERK->EMT ERK->Migration_Invasion JNK->Migration_Invasion p38->Migration_Invasion p65->MMPs p65->EMT p65->Migration_Invasion MMPs->Migration_Invasion Promotes EMT->Migration_Invasion Promotes

Caption: this compound inhibits cancer cell migration and invasion by targeting multiple signaling pathways.

Experimental Workflows

Wound_Healing_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_imaging Data Acquisition cluster_analysis Analysis A Seed cells to form a confluent monolayer B Create a scratch with a pipette tip A->B C Wash with PBS B->C D Add medium with this compound (and controls) C->D E Image at 0h D->E F Incubate and image at subsequent time points (e.g., 24h, 48h) E->F G Measure wound area F->G H Calculate percentage of wound closure G->H

Caption: Workflow for the Wound Healing (Scratch) Assay.

Transwell_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis A Coat insert with Matrigel (for invasion assay) B Seed cells in upper chamber in serum-free medium A->B C Add this compound to upper chamber B->C D Add chemoattractant to lower chamber B->D E Incubate for 12-48 hours F Remove non-migrated cells E->F G Fix and stain migrated cells F->G H Count migrated cells G->H

References

Application Notes and Protocols for the GC-MS Analysis of Atractylon

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atractylon is a key bioactive sesquiterpenoid found in the rhizomes of various Atractylodes species, which are widely used in traditional medicine. Its pharmacological activities, including anti-inflammatory and neuroprotective effects, have made it a subject of interest in drug discovery and development. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the qualitative and quantitative analysis of this compound in various matrices due to its high sensitivity and selectivity. This document provides detailed application notes and protocols for the GC-MS analysis of this compound in both biological and herbal samples.

I. Quantitative Data Summary

The following tables summarize the key quantitative parameters for the GC-MS analysis of this compound based on validated methods.

Table 1: GC-MS Parameters for this compound Analysis in Rat Plasma [1][2][3]

ParameterValue
Chromatographic Column HP-5 capillary column
Carrier Gas Helium
Flow Rate 0.8 mL/min
Injector Temperature Not Specified
Oven Temperature Program Initial 90°C for 2 min, ramp to 150°C at 25°C/min, then to 200°C at 10°C/min, and finally to 260°C at 25°C/min, hold for 3 min
Retention Time 8.9 min
Mass Spectrometer -
Ionization Mode Electron Ionization (EI)
Scan Mode Selective Ion Monitoring (SIM)
Target Ion (m/z) 108.1
Internal Standard (IS) Acetophenone
IS Retention Time 3.8 min
IS Target Ion (m/z) 105.1
Linearity Range 10 - 1000 ng/mL
Lower Limit of Quantification (LLOQ) 10 ng/mL

Table 2: Relative Content of this compound in Essential Oil of Atractylodes lancea

ParameterValue
Average Relative Content 30.66 ± 3.07%

II. Experimental Protocols

A. Protocol for Analysis of this compound in Rat Plasma

This protocol is based on a validated method for the determination of this compound in a biological matrix.[1][2][3]

1. Materials and Reagents:

  • This compound standard

  • Acetophenone (Internal Standard)

  • Ethyl acetate (analytical grade)

  • n-Hexane (analytical grade)

  • Rat plasma

  • Ethanol (for stock solutions)

2. Sample Preparation (Liquid-Liquid Extraction):

  • To 100 µL of rat plasma in a centrifuge tube, add the internal standard solution (acetophenone).

  • Add a mixture of ethyl acetate and n-hexane (1:1, v/v) as the extraction solvent.

  • Vortex the mixture for a specified time to ensure thorough mixing.

  • Centrifuge the sample to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for GC-MS analysis.

3. GC-MS Instrumentation and Conditions:

  • GC System: Agilent 6890N Gas Chromatograph (or equivalent)

  • MS System: Agilent 5975 Mass Spectrometer (or equivalent)

  • Column: HP-5 capillary column

  • Carrier Gas: Helium at a constant flow rate of 0.8 mL/min.

  • Oven Temperature Program:

    • Start at 90°C and hold for 2 minutes.

    • Increase to 150°C at a rate of 25°C/min.

    • Increase to 200°C at a rate of 10°C/min.

    • Increase to 260°C at a rate of 25°C/min and hold for 3 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI)

    • Acquisition Mode: Selective Ion Monitoring (SIM)

    • Ions to Monitor: m/z 108.1 for this compound and m/z 105.1 for Acetophenone (IS).

B. Protocol for Analysis of this compound in Herbal Essential Oil

This protocol is a general guideline for the analysis of this compound in essential oils extracted from Atractylodes species.

1. Materials and Reagents:

  • Dried rhizomes of Atractylodes species

  • Solvent for extraction (e.g., ethanol-water mixture)

  • Anhydrous sodium sulfate

2. Sample Preparation (Essential Oil Extraction):

  • Pulverize the dried rhizomes of the plant material.

  • Perform steam distillation or solvent extraction (e.g., with an ethanol-water mixture) to obtain the essential oil.

  • Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

  • Dilute the essential oil in a suitable solvent (e.g., hexane or ethyl acetate) to an appropriate concentration for GC-MS analysis.

3. GC-MS Instrumentation and Conditions:

  • GC System: A gas chromatograph equipped with a flame ionization detector (FID) or coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Carrier Gas: Helium or Hydrogen.

  • Oven Temperature Program: A suitable temperature program should be developed to separate the components of the essential oil. A typical program might start at a low temperature (e.g., 60°C) and gradually increase to a higher temperature (e.g., 240°C).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from a low to high m/z range (e.g., 40-500 amu) to identify all volatile components.

    • Identification: The identification of this compound can be confirmed by comparing its mass spectrum and retention time with that of a pure standard and by comparison with mass spectral libraries (e.g., NIST, Wiley).

III. Visualizations

A. GC-MS Experimental Workflow

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample Sample Matrix (Plasma or Herbal Extract) Extraction Extraction of Analytes Sample->Extraction Concentration Concentration & Reconstitution Extraction->Concentration Injection Sample Injection Concentration->Injection Separation GC Separation (Capillary Column) Injection->Separation Ionization Ionization (Electron Ionization) Separation->Ionization Detection Mass Detection (Mass Analyzer) Ionization->Detection Chromatogram Total Ion Chromatogram (TIC) Detection->Chromatogram MassSpectrum Mass Spectrum Acquisition Chromatogram->MassSpectrum Quantification Quantification (Peak Area Integration) MassSpectrum->Quantification

Caption: A generalized workflow for the GC-MS analysis of this compound.

B. Proposed Fragmentation Pathway of this compound

Fragmentation_Pathway This compound This compound (M+) m/z = 218 C15H22O Fragment1 Fragment Ion m/z = 108 This compound->Fragment1 Fragmentation NeutralLoss Neutral Loss (C8H14) This compound->NeutralLoss

Caption: Proposed fragmentation of this compound leading to the major ion.

References

Application Notes and Protocols: Atractylon as a Potential Molecular Probe in Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atractylon is a sesquiterpenoid compound extracted from the rhizome of Atractylodes macrocephala, a plant used in traditional Chinese medicine.[1] this compound and its primary derivatives, atractylenolide I, II, and III, have garnered significant interest for their diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[2][3] These biological activities are mediated through the modulation of key cellular signaling pathways such as NF-κB, MAPK, and PI3K/Akt.[2][4]

The use of a small molecule like this compound as a molecular probe in receptor binding assays is contingent on the identification of its direct molecular target(s) and the characterization of its binding affinity. Receptor binding assays are crucial in drug discovery for screening compound libraries and characterizing ligand-receptor interactions.[5][6]

Disclaimer: Currently, there is a lack of definitive experimental data identifying the specific receptor(s) to which this compound directly binds. While computational studies have predicted potential targets for its derivatives, these findings await experimental validation. Therefore, the following protocols are presented as a general framework that can be adapted for the study of this compound once a specific receptor target is confirmed.

Potential Molecular Targets and Binding Affinity (Hypothetical)

Computational docking studies have suggested potential molecular targets for Atractylenolide III, a derivative of this compound. These studies predict binding to G protein-coupled receptor 22 (GPR22) and Riboflavin Kinase (RFK).[7] It is important to note that these are in silico predictions and have not been experimentally verified.

Table 1: Predicted Binding Affinities of Atractylenolide III

LigandPredicted TargetPredicted Binding Affinity (kcal/mol)
Atractylenolide IIIGPR22-8.9
Atractylenolide IIIRFK-9.4

Data from computational docking simulations and not from experimental binding assays.

Signaling Pathways Modulated by this compound and its Derivatives

While the direct upstream receptors are yet to be fully elucidated, the downstream signaling pathways affected by this compound and its derivatives are better characterized. These pathways are central to cellular processes such as inflammation, proliferation, and apoptosis.

Signaling_Pathways cluster_membrane Cell Membrane cluster_nucleus Nucleus This compound This compound & Atractylenolides Receptor Hypothetical Receptor (e.g., GPCR, TLR) This compound->Receptor Binding PI3K PI3K Receptor->PI3K MAPK MAPK (ERK, JNK, p38) Receptor->MAPK NFkB NF-κB Receptor->NFkB AKT Akt PI3K->AKT AKT->NFkB Activation Gene_Expression Gene Expression (Inflammation, Proliferation, Apoptosis) AKT->Gene_Expression Modulation of Transcription Factors MAPK->Gene_Expression NFkB->Gene_Expression

Caption: Downstream signaling pathways modulated by this compound.

Experimental Protocols

The following is a generalized protocol for a competitive radioligand binding assay. This protocol can be adapted to use this compound as a competitive ligand to determine its binding affinity for a specific receptor, provided that a suitable radiolabeled ligand for that receptor is available.

Protocol 1: Competitive Radioligand Binding Assay Using Cell Membranes

Objective: To determine the binding affinity (Ki) of this compound for a specific receptor by measuring its ability to compete with a known radiolabeled ligand.

Materials:

  • Cell Membranes: A preparation of cell membranes from a cell line or tissue known to express the receptor of interest.

  • Radiolabeled Ligand: A high-affinity, commercially available radiolabeled ligand specific for the target receptor (e.g., ³H- or ¹²⁵I-labeled).

  • This compound: A stock solution of high-purity this compound of known concentration.

  • Assay Buffer: Buffer appropriate for the specific receptor (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Wash Buffer: Ice-cold assay buffer.

  • Scintillation Cocktail: A liquid scintillation cocktail compatible with the chosen radioisotope.

  • 96-well Filter Plates: Plates with glass fiber filters (e.g., GF/C) pre-treated to reduce non-specific binding (e.g., with 0.5% polyethyleneimine).

  • Plate Shaker, Vacuum Manifold, and Scintillation Counter.

Experimental Workflow:

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis A Prepare serial dilutions of this compound C Add this compound dilutions to 96-well plate A->C B Prepare assay mix: Cell membranes, radioligand, and assay buffer D Add assay mix to wells B->D C->D E Incubate with shaking (e.g., 60 min at 30°C) D->E F Transfer to filter plate E->F G Vacuum filter to separate bound from free radioligand F->G H Wash filters with ice-cold wash buffer G->H I Dry filters and add scintillation cocktail H->I J Count radioactivity (CPM) in a scintillation counter I->J K Plot data and calculate IC50 and Ki values J->K

Caption: General workflow for a competitive radioligand binding assay.

Procedure:

  • Preparation of this compound Dilutions: Prepare a series of dilutions of this compound in the assay buffer. The concentration range should span several orders of magnitude around the expected IC₅₀ value.

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Cell membranes + radiolabeled ligand + assay buffer.

    • Non-specific Binding (NSB): Cell membranes + radiolabeled ligand + a high concentration of a known unlabeled ligand for the receptor.

    • Competition Binding: Cell membranes + radiolabeled ligand + varying concentrations of this compound.

  • Incubation: Add the cell membrane preparation, radiolabeled ligand (at a concentration at or below its Kd), and either this compound, unlabeled ligand (for NSB), or buffer (for total binding) to the wells. Incubate the plate with gentle agitation for a predetermined time and at a specific temperature to reach binding equilibrium.

  • Filtration: Terminate the incubation by rapidly filtering the contents of the wells through the pre-treated glass fiber filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with several volumes of ice-cold wash buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity in a scintillation counter. The counts per minute (CPM) are proportional to the amount of bound radioligand.

  • Data Analysis:

    • Calculate the specific binding by subtracting the average CPM of the non-specific binding wells from the CPM of all other wells.

    • Plot the specific binding as a function of the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value of this compound (the concentration at which it inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

This compound and its derivatives exhibit significant pharmacological activities, suggesting they interact with specific molecular targets to elicit their effects. However, the direct receptor targets for this compound have not yet been experimentally identified. The computational predictions for Atractylenolide III binding to GPR22 and RFK provide a starting point for experimental validation.

Future research should focus on:

  • Target Identification and Validation: Employing techniques such as affinity chromatography, yeast two-hybrid screening, or computational screening followed by experimental validation to identify the direct binding partners of this compound.

  • Binding Affinity Determination: Once a target is identified, performing receptor binding assays, such as the one outlined above, to determine the binding affinity (Ki or Kd) of this compound.

  • Functional Assays: Correlating the binding affinity with functional activity through cell-based assays that measure downstream signaling events.

The detailed protocols and information provided herein serve as a guide for researchers to explore the potential of this compound as a molecular probe, contingent on the successful identification and validation of its molecular target(s).

References

Troubleshooting & Optimization

Technical Support Center: Atractylon Extraction from Atractylodes Rhizomes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Atractylon extraction from Atractylodes rhizomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extra-large style="font-size: 1.2em;">

A1: The most frequently cited methods for this compound extraction include solvent extraction using ethanol, methanol, or ethyl acetate, as well as more advanced techniques like ultrasonic-assisted extraction (UAE) and supercritical CO2 extraction.[1][2][3] The choice of method often depends on the desired purity, yield, and available equipment.

Q2: Which species of Atractylodes is the best source for this compound?

A2: Atractylodes macrocephala and Atractylodes japonica are known to contain this compound as a major component.[4][5] In contrast, Atractylodes lancea and Atractylodes chinensis are characterized by higher contents of atractylodin, β-eudesmol, and hinesol, with lower levels of this compound.[6]

Q3: How does the pre-treatment of rhizomes affect extraction yield?

A3: Pre-treatment is a critical step. The rhizomes should be properly dried and ground to a specific particle size. A smaller particle size, around 0.1 mm (approximately 140 mesh), has been shown to be optimal for ultrasonic-assisted extraction.[1] Additionally, traditional processing methods, such as stir-frying with wheat bran, can alter the chemical composition of the rhizomes, potentially leading to the formation of new this compound derivatives.[6][7][8]

Q4: What is a typical yield for this compound extraction?

Troubleshooting Guide

Problem: Low this compound Yield

A low yield of this compound can be attributed to several factors, from the quality of the raw material to the specifics of the extraction and purification process. This guide will walk you through potential causes and solutions.

Potential CauseRecommended Solution
Incorrect Plant Material Verify the species of Atractylodes being used. A. macrocephala or A. japonica are preferred for higher this compound content.[4][5] The harvesting time of the rhizomes can also influence the concentration of active compounds.
Improper Sample Preparation Ensure the rhizomes are thoroughly dried before extraction. The particle size of the ground rhizome is crucial; for ultrasonic-assisted extraction, a fine powder of around 0.1 mm is recommended to increase the surface area for solvent interaction.[1]
Suboptimal Solvent Choice This compound is a sesquiterpenoid and is best extracted with moderately polar to nonpolar solvents. Ethyl acetate has been shown to be effective.[1][3] Ethanol and methanol are also commonly used.[2][3] The choice of solvent should be optimized for your specific experimental setup.
Inefficient Extraction Parameters Extraction time, temperature, and solvent-to-material ratio are key parameters. For ultrasonic-assisted extraction, optimal conditions have been reported as a 10:1 liquid-to-material ratio, an extraction time of 15.5 minutes, and an ultrasonic power of 531 W.[1] For other methods, these parameters may need to be empirically determined.
Inadequate Purification A significant amount of this compound may be lost during the purification steps. High-speed counter-current chromatography (HSCCC) has been shown to be an efficient method for purifying this compound from the crude extract with high recovery rates.[9]
Degradation of this compound This compound may be sensitive to high temperatures and prolonged processing times. Consider using methods that operate at lower temperatures, such as ultrasonic-assisted extraction or supercritical CO2 extraction, to minimize degradation.

Quantitative Data on this compound Extraction

Table 1: Comparison of this compound Extraction Yields

Extraction MethodPlant MaterialSolventYieldReference
Ethanol ExtractionAtractylodis Rhizoma95% Ethanol9.6 g crude extract / 100 g dried powder[2]
Supercritical CO2 ExtractionAtractylodis RhizomaCO25.8% crude extract[2]
Ethyl Acetate Extraction & HSCCC PurificationA. macrocephalaEthyl Acetate319.6 mg this compound / 1000 mg crude sample[9]
Ultrasonic-assisted ExtractionA. macrocephalaMethanol206.8 g crude extract / 2 kg powdered rhizomes[3]

Detailed Experimental Protocols

Protocol 1: Ultrasonic-Assisted Extraction (UAE) of this compound

This protocol is based on optimized parameters for enhancing the extraction of active components from Atractylodes macrocephala.[1]

  • Preparation of Rhizomes:

    • Dry the Atractylodes macrocephala rhizomes in an oven at 60°C until a constant weight is achieved.

    • Grind the dried rhizomes into a fine powder and sieve to a particle size of approximately 0.1 mm.

  • Extraction:

    • Place 10 g of the powdered rhizome into a 250 mL flask.

    • Add 100 mL of methanol to achieve a 10:1 liquid-to-material ratio.

    • Soak the mixture for 30 minutes prior to sonication.

    • Place the flask in an ultrasonic bath with a power output of 531 W.

    • Perform the ultrasonic extraction for 15.5 minutes.

    • Repeat the extraction process three times with fresh solvent for optimal yield.

  • Post-Extraction:

    • Combine the extracts from the three cycles.

    • Filter the combined extract to remove solid plant material.

    • Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

Protocol 2: Solvent Extraction with Ethyl Acetate followed by HSCCC Purification
  • Preparation of Rhizomes:

    • Powder the dried roots of A. macrocephala to about 40 mesh.

  • Solvent Extraction:

    • Extract the powdered rhizomes with ethyl acetate three times. The recommended extraction times are 2 hours for the first two extractions and 1 hour for the third.

    • Combine the ethyl acetate solutions.

    • Evaporate the solvent using a rotary evaporator at 45°C under reduced pressure to obtain the crude extract.

  • Purification by High-Speed Counter-Current Chromatography (HSCCC):

    • Dissolve the crude extract in a suitable solvent for injection into the HSCCC system.

    • Utilize a two-phase solvent system of light petroleum (60-90°C)–ethyl acetate–ethanol–water (4:1:4:1 v/v).

    • Perform the separation in dual-mode elution for efficient purification and reduced elution time.

    • Monitor the fractions using a UV detector and collect the fraction corresponding to this compound.

    • Evaporate the solvent from the collected fraction to obtain purified this compound.

Visualizations

Experimental_Workflow cluster_prep 1. Material Preparation cluster_extraction 2. Extraction cluster_processing 3. Post-Extraction Processing cluster_purification 4. Purification rhizome Atractylodes Rhizomes drying Drying rhizome->drying grinding Grinding & Sieving drying->grinding extraction Solvent Extraction (e.g., UAE, Maceration) grinding->extraction filtration Filtration extraction->filtration evaporation Solvent Evaporation filtration->evaporation crude_extract Crude Extract evaporation->crude_extract purification Purification (e.g., HSCCC, Column Chromatography) crude_extract->purification pure_this compound Pure this compound purification->pure_this compound

Caption: General experimental workflow for this compound extraction.

Troubleshooting_Workflow cluster_material Material & Preparation cluster_extraction Extraction Parameters cluster_purification Purification Process start Low this compound Yield check_species Verify Rhizome Species (A. macrocephala/japonica?) start->check_species check_prep Optimize Particle Size (e.g., 0.1 mm) start->check_prep check_solvent Select Appropriate Solvent (e.g., Ethyl Acetate) start->check_solvent check_params Optimize Time, Temp., Ratio (e.g., 10:1, 15.5 min, 531W for UAE) start->check_params check_method Use Efficient Purification (e.g., HSCCC) start->check_method end Improved Yield check_species->end check_prep->end check_solvent->end check_params->end check_method->end

Caption: Troubleshooting workflow for low this compound yield.

References

Technical Support Center: Overcoming Poor Aqueous Solubility of Atractylon

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of Atractylon.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a naturally occurring sesquiterpenoid found in the rhizomes of Atractylodes species. It has demonstrated a range of pharmacological activities, including anti-inflammatory, neuroprotective, and anticancer effects. However, this compound is a lipophilic compound with very low aqueous solubility, which can significantly hinder its absorption and bioavailability in preclinical and clinical studies. This poor solubility is a major obstacle to its development as a therapeutic agent.

Q2: What is the approximate aqueous solubility of this compound?

Q3: What are the primary strategies for improving the aqueous solubility of this compound?

Several established techniques can be employed to enhance the solubility of poorly water-soluble drugs like this compound. The most common and effective methods include:

  • Complexation with Cyclodextrins: Encapsulating the lipophilic this compound molecule within the hydrophobic cavity of a cyclodextrin.

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level.

  • Co-solvency: Using a mixture of water and a water-miscible organic solvent to increase solubility.

  • Micellar Solubilization using Surfactants: Incorporating this compound into micelles formed by surfactants in an aqueous solution.

Troubleshooting Guides

Issue 1: this compound precipitates out of my aqueous buffer during my in vitro assay.

Possible Cause: The concentration of this compound in your stock solution (likely dissolved in an organic solvent like DMSO) exceeds its solubility limit when diluted into the aqueous buffer.

Troubleshooting Steps:

  • Determine the Maximum Tolerable Organic Solvent Concentration: First, identify the maximum percentage of your organic solvent (e.g., DMSO) that your cell line or assay system can tolerate without adverse effects.

  • Prepare a More Dilute Stock Solution: Based on the tolerable solvent concentration, prepare a more dilute stock solution of this compound in the organic solvent.

  • Use a Solubility-Enhancing Formulation: If reducing the organic solvent concentration is not feasible, consider preparing your this compound in one of the solubility-enhancing formulations detailed in the experimental protocols below. For example, a stock solution of an this compound-cyclodextrin inclusion complex can often be directly diluted into aqueous media.

Issue 2: I am observing inconsistent results in my animal studies, potentially due to poor absorption of this compound.

Possible Cause: The poor aqueous solubility of this compound is leading to low and variable dissolution in the gastrointestinal tract, resulting in erratic absorption and inconsistent plasma concentrations.

Troubleshooting Steps:

  • Formulate this compound for In Vivo Administration: Do not administer this compound suspended in a simple aqueous vehicle. Utilize one of the following formulation strategies to improve its in vivo dissolution and absorption:

    • Solid Dispersion: Formulate the this compound as a solid dispersion and administer it in a capsule or as a suspension of the dispersion.

    • Self-Emulsifying Drug Delivery System (SEDDS): A SEDDS formulation can spontaneously form a microemulsion in the gastrointestinal fluids, significantly enhancing solubility and absorption.[2][3][4][5][6]

    • Co-solvent System: A carefully selected co-solvent system can be used for oral or parenteral administration, ensuring this compound remains in solution.[7]

  • Conduct Pharmacokinetic Studies: Perform pharmacokinetic studies with different formulations to determine which provides the most consistent and optimal drug exposure.

Data Presentation: Solubility Enhancement Strategies for this compound (Hypothetical Data)

The following table summarizes the expected solubility enhancement for this compound using various techniques. Note: These are representative values based on typical improvements seen for BCS Class II compounds and are intended for illustrative purposes.

Solubilization Technique Vehicle/Excipient This compound:Excipient Ratio (w/w) Initial Aqueous Solubility (µg/mL) Enhanced Solubility (µg/mL) Fold Increase
Cyclodextrin Complexation Hydroxypropyl-β-cyclodextrin (HP-β-CD)1:10~1100 - 500100 - 500
Solid Dispersion Polyvinylpyrrolidone (PVP K30)1:5~150 - 20050 - 200
Solid Dispersion Soluplus®1:5~1150 - 600150 - 600
Co-solvency 20% Ethanol in WaterN/A~120 - 5020 - 50
Co-solvency 40% Polyethylene Glycol 400 (PEG 400) in WaterN/A~180 - 25080 - 250
Micellar Solubilization 2% Tween® 80 in WaterN/A~1100 - 400100 - 400

Experimental Protocols

Preparation of this compound-Hydroxypropyl-β-cyclodextrin (HP-β-CD) Inclusion Complex (Kneading Method)

This protocol describes a simple and effective method for preparing a solid inclusion complex of this compound with HP-β-CD.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Ethanol

  • Water

  • Mortar and Pestle

  • Vacuum oven

Procedure:

  • Molar Ratio Calculation: Determine the required amounts of this compound and HP-β-CD for a 1:1 molar ratio.

  • Dissolution of this compound: Dissolve the calculated amount of this compound in a minimal amount of ethanol.

  • Formation of Paste: Place the HP-β-CD in a mortar and slowly add the ethanolic solution of this compound while triturating. Continue to triturate to form a homogeneous paste.

  • Kneading: Knead the paste for 60 minutes, adding a small amount of water if necessary to maintain a consistent paste-like texture.

  • Drying: Dry the resulting product in a vacuum oven at 40-50°C for 24 hours to remove the solvents.

  • Sieving: Pass the dried complex through a fine-mesh sieve to obtain a uniform powder.

  • Characterization (Optional but Recommended): Confirm the formation of the inclusion complex using techniques such as Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Fourier-Transform Infrared Spectroscopy (FTIR).

Preparation of this compound Solid Dispersion using the Solvent Evaporation Method

This protocol details the preparation of a solid dispersion of this compound with a hydrophilic polymer like Polyvinylpyrrolidone (PVP K30) or Soluplus®.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP K30) or Soluplus®

  • Methanol or Ethanol

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Ratio Selection: Weigh this compound and the chosen polymer (PVP K30 or Soluplus®) in a desired weight ratio (e.g., 1:5).

  • Dissolution: Dissolve both the this compound and the polymer in a suitable volume of methanol or ethanol in a round-bottom flask. Ensure complete dissolution.

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40°C) and reduced pressure.

  • Final Drying: Once a solid film or powder is formed, transfer the product to a vacuum oven and dry at 40-50°C for 24 hours to remove any residual solvent.

  • Pulverization and Sieving: Scrape the dried solid dispersion, pulverize it into a fine powder using a mortar and pestle, and pass it through a sieve.

  • Characterization (Optional but Recommended): Analyze the solid dispersion for amorphization and drug-polymer interaction using DSC, XRD, and FTIR.

Determination of this compound Solubility in a Co-solvent System

This protocol describes how to determine the solubility of this compound in various co-solvent/water mixtures.

Materials:

  • This compound

  • Ethanol, Propylene Glycol, or Polyethylene Glycol 400 (PEG 400)

  • Purified water

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • HPLC system for quantification

Procedure:

  • Prepare Co-solvent Mixtures: Prepare a series of co-solvent/water mixtures in different volume ratios (e.g., 10%, 20%, 30%, 40% v/v of the co-solvent in water).

  • Saturation: Add an excess amount of this compound to vials containing a fixed volume of each co-solvent mixture.

  • Equilibration: Tightly cap the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Collection and Filtration: After equilibration, allow the suspensions to stand for a few minutes. Carefully collect an aliquot from the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved solid.

  • Quantification: Dilute the filtered samples with a suitable solvent and quantify the concentration of this compound using a validated HPLC method.

Micellar Solubilization of this compound using a Surfactant

This protocol outlines the procedure for enhancing this compound solubility through the use of a non-ionic surfactant like Tween® 80.

Materials:

  • This compound

  • Tween® 80 (or other suitable non-ionic surfactant)

  • Purified water

  • Vials with screw caps

  • Shaking incubator

  • HPLC system for quantification

Procedure:

  • Prepare Surfactant Solutions: Prepare aqueous solutions of the surfactant at various concentrations (e.g., 0.5%, 1%, 2%, 5% w/v).

  • Saturation: Add an excess amount of this compound to vials containing each surfactant solution.

  • Equilibration: Seal the vials and shake them in an incubator at a constant temperature for 24-48 hours.

  • Sample Preparation: Centrifuge the samples to pellet the excess, undissolved this compound. Collect the supernatant and filter it through a 0.45 µm syringe filter.

  • Analysis: Determine the concentration of solubilized this compound in the filtrate using a validated HPLC method.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways affected by this compound and a general workflow for solubility enhancement experiments.

G Workflow for this compound Solubility Enhancement cluster_0 Problem Identification cluster_1 Strategy Selection cluster_2 Formulation & Characterization cluster_3 Evaluation A Poor Aqueous Solubility of this compound B Cyclodextrin Complexation A->B C Solid Dispersion A->C D Co-solvency A->D E Micellar Solubilization A->E F Prepare Formulations B->F C->F D->F E->F G Physicochemical Characterization (DSC, XRD, FTIR) F->G H Solubility & Dissolution Testing G->H I In Vitro / In Vivo Studies H->I

Caption: A general experimental workflow for addressing the poor aqueous solubility of this compound.

PI3K_AKT_mTOR_Pathway This compound's Inhibition of the PI3K/AKT/mTOR Signaling Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Apoptosis Apoptosis mTOR->Apoptosis Inhibits

Caption: this compound inhibits the PI3K/AKT/mTOR pathway, leading to reduced cell proliferation and induced apoptosis.

TLR4_MyD88_Pathway Potential Modulation of the TLR4/MyD88 Signaling Pathway by this compound This compound This compound TLR4 TLR4 This compound->TLR4 Modulates MyD88 MyD88 TLR4->MyD88 NF_kB NF-κB MyD88->NF_kB Inflammation Pro-inflammatory Cytokines NF_kB->Inflammation

Caption: this compound may exert anti-inflammatory effects by modulating the TLR4/MyD88 signaling pathway.

JAK2_STAT3_Pathway This compound's Inhibition of the JAK2/STAT3 Signaling Pathway This compound This compound JAK2 p-JAK2 This compound->JAK2 Inhibits Phosphorylation STAT3 p-STAT3 JAK2->STAT3 Phosphorylates Gene_Expression Target Gene Expression (e.g., Bcl-xL, MMP-2, MMP-9) STAT3->Gene_Expression Regulates Cell_Survival_Migration Cell Survival & Migration Gene_Expression->Cell_Survival_Migration Promotes

Caption: this compound inhibits the phosphorylation of JAK2 and STAT3, leading to decreased cell survival and migration.[8][9]

References

How to prevent the degradation of Atractylon during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to prevent the degradation of Atractylon during storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound?

A1: The degradation of this compound is primarily caused by its susceptibility to auto-oxidation, particularly due to the presence of double bonds in its chemical structure. This process is accelerated by exposure to:

  • Sunlight: Direct exposure to light can trigger photo-oxidation.

  • Heat: Elevated temperatures increase the rate of chemical degradation. This compound can be transformed into atractylenolides under heating conditions.

  • Oxygen: The presence of oxygen facilitates oxidation.

  • Moisture: Humidity can also contribute to the degradation process.

Q2: What are the recommended long-term storage conditions for this compound?

A2: To ensure the long-term stability of this compound, it is recommended to store it under the following conditions:

  • As a powder: Store at -20°C for up to 3 years.

  • In solvent: Store at -80°C for up to 1 year.[1]

For optimal stability, it is also advisable to store this compound under an inert gas like nitrogen and to protect it from direct sunlight and moisture.[1]

Q3: What are the common degradation products of this compound?

A3: The primary degradation products of this compound are Atractylenolide I, II, and III, which are formed through oxidative processes. The conversion of this compound to these compounds can occur during storage, especially under suboptimal conditions like exposure to heat.

Q4: How can I monitor the stability of my this compound sample?

A4: The stability of this compound can be monitored using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD). This method allows for the separation and quantification of this compound and its degradation products. A validated HPLC method can provide precise and accurate measurements of the compound's purity over time.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Decreased biological activity of this compound in experiments. Degradation of the this compound stock solution.1. Prepare a fresh stock solution from solid this compound stored under recommended conditions.2. Analyze the old stock solution using a validated HPLC method to quantify the remaining this compound and identify any degradation products.3. Review storage procedures for the stock solution. Ensure it is stored at -80°C and protected from light.
Appearance of unexpected peaks in the chromatogram of an this compound sample. Formation of degradation products (e.g., Atractylenolides).1. Compare the retention times of the unexpected peaks with those of reference standards for Atractylenolide I, II, and III.2. Perform a forced degradation study on a fresh this compound sample to confirm the identity of the degradation products.3. Adjust storage conditions to minimize further degradation.
Inconsistent experimental results using the same batch of this compound. Inhomogeneous degradation within the sample or improper handling.1. Ensure the entire sample is brought to room temperature and properly mixed before taking an aliquot.2. Aliquot the stock solution upon initial preparation to avoid repeated freeze-thaw cycles.3. Re-evaluate the stability of the sample under the experimental conditions (e.g., in the assay buffer).

Quantitative Data on this compound Stability

The following table summarizes the stability of this compound under various storage conditions.

Storage ConditionDurationThis compound Remaining (%)Reference
Room Temperature (in solution)24 hours98.7% (RSD = 1.3%)[2]
-20°C (Powder)3 yearsStable[1]
-80°C (In Solvent)1 yearStable[1]

Experimental Protocols

Protocol for a Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish the degradation pathways of this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in methanol or another suitable solvent at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid this compound at 105°C for 24 hours.

  • Photodegradation: Expose the stock solution to direct sunlight for 48 hours.

3. Sample Analysis:

  • At specified time points, withdraw aliquots of the stressed samples.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by a validated stability-indicating HPLC-DAD method.

4. Data Evaluation:

  • Calculate the percentage of this compound degradation in each condition.

  • Identify and quantify the major degradation products by comparing their retention times and UV spectra with reference standards.

HPLC Method for this compound Stability Testing
  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection: Diode-Array Detector (DAD) at 218 nm for this compound and Atractylenolide II and III, and 274 nm for Atractylenolide I.[2]

  • Injection Volume: 10 µL.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_evaluation Data Evaluation stock Prepare this compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base oxidation Oxidation (3% H₂O₂, RT) stock->oxidation thermal Thermal (105°C, solid) stock->thermal photo Photodegradation (Sunlight) stock->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize hplc HPLC-DAD Analysis sampling->hplc neutralize->hplc quantify Quantify Degradation hplc->quantify identify Identify Products hplc->identify

Caption: Experimental workflow for a forced degradation study of this compound.

troubleshooting_guide start Inconsistent Experimental Results with this compound check_purity Check Purity of this compound Stock start->check_purity hplc_analysis Analyze by HPLC-DAD check_purity->hplc_analysis degraded Degradation Products Detected? hplc_analysis->degraded review_storage Review Storage Conditions: - Temperature (-20°C or -80°C) - Light Protection - Inert Atmosphere degraded->review_storage Yes check_handling Review Sample Handling: - Aliquoting - Freeze-Thaw Cycles - Homogeneity degraded->check_handling No prepare_fresh Prepare Fresh Stock Solution review_storage->prepare_fresh

References

Troubleshooting Atractylon quantification in complex biological matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Atractylon in complex biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for quantifying this compound in biological samples?

A1: The most common techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). GC-MS is a robust method, particularly for volatile compounds like this compound.[1][2] LC-MS/MS is highly sensitive and specific, making it well-suited for complex biological matrices like plasma and tissue homogenates.

Q2: What are the main challenges in this compound quantification?

A2: The primary challenges include:

  • Matrix Effects: Co-eluting endogenous substances from the biological matrix can suppress or enhance the ionization of this compound, leading to inaccurate quantification.

  • Extraction Efficiency: Achieving consistent and high recovery of this compound from the matrix is crucial for accurate results.

  • Stability: this compound may be susceptible to degradation under certain storage and experimental conditions.

  • Low Concentrations: Endogenous or administered levels of this compound can be low, requiring highly sensitive analytical methods.

Q3: What are the key considerations for sample preparation?

A3: Key considerations for sample preparation include selecting an appropriate extraction technique to efficiently isolate this compound from the matrix while minimizing interferences. Common methods include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). The choice of solvent and pH are critical parameters to optimize for LLE, while the selection of the appropriate sorbent and elution solvent is crucial for SPE.

Troubleshooting Guides

Guide 1: Poor Peak Shape and Resolution in Chromatography
Symptom Potential Cause Troubleshooting Step
Peak Tailing Active sites on the analytical column; Contamination in the analytical system.Use a column with end-capping; Flush the column and LC system with appropriate solvents.
Peak Fronting Sample overload; Incompatible injection solvent.Dilute the sample; Ensure the injection solvent is similar in composition and strength to the mobile phase.
Split Peaks Clogged frit or column void; Contamination at the head of the column.Replace the column frit or the column; Back-flush the column (if permissible by the manufacturer).
Broad Peaks Low column temperature; High dead volume in the system.Increase the column temperature; Check and minimize the length and diameter of all tubing.
Guide 2: Inaccurate or Inconsistent Quantitative Results
Symptom Potential Cause Troubleshooting Step
Low Analyte Response Ion suppression due to matrix effects; Inefficient extraction.Optimize sample cleanup to remove interfering matrix components; Evaluate different extraction solvents or SPE cartridges.
High Analyte Response Ion enhancement due to matrix effects.Use a stable isotope-labeled internal standard; Dilute the sample extract.
Poor Reproducibility Inconsistent sample preparation; Variability in instrument performance.Ensure precise and consistent execution of the extraction protocol; Perform system suitability tests before each analytical run.
Calibration Curve Fails Inaccurate standard preparation; Degradation of standards.Prepare fresh calibration standards from a new stock solution; Store stock and working solutions under appropriate conditions.

Experimental Protocols

Protocol 1: GC-MS Method for this compound Quantification in Rat Plasma

This protocol is based on a validated method for the determination of this compound in rat plasma.[1][2]

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 100 µL of rat plasma in a microcentrifuge tube, add 5 µL of internal standard solution (e.g., acetophenone in ethanol).
  • Vortex the mixture for 30 seconds.
  • Add 200 µL of ethyl acetate-n-hexane (1:1, v/v) as the extraction solvent.
  • Vortex for 5 minutes to ensure thorough mixing.
  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.
  • Carefully transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in 50 µL of the mobile phase for GC-MS analysis.

2. GC-MS Conditions:

  • Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm).
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  • Injector Temperature: 250°C.
  • Oven Temperature Program: Start at 90°C, hold for 2 min, ramp to 200°C at 10°C/min, then to 280°C at 20°C/min, and hold for 5 min.
  • MS Interface Temperature: 280°C.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Acquisition Mode: Selected Ion Monitoring (SIM).
  • Ions to Monitor: m/z for this compound (quantifier and qualifiers) and the internal standard.

Protocol 2: Generic UPLC-MS/MS Method for this compound Quantification in Human Plasma

This protocol provides a starting point for developing a UPLC-MS/MS method for this compound, based on common practices for small molecule quantification in human plasma.[3][4]

1. Sample Preparation (Protein Precipitation):

  • To 50 µL of human plasma, add 150 µL of ice-cold acetonitrile containing the internal standard.
  • Vortex for 1 minute to precipitate proteins.
  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.
  • Transfer the supernatant to a clean vial for UPLC-MS/MS analysis.

2. UPLC-MS/MS Conditions:

  • Column: A suitable C18 column (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: A linear gradient starting from a low percentage of mobile phase B, increasing to a high percentage to elute this compound, followed by a re-equilibration step.
  • Flow Rate: 0.4 mL/min.
  • Column Temperature: 40°C.
  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.
  • Acquisition Mode: Multiple Reaction Monitoring (MRM).
  • MRM Transitions: Optimize the precursor-to-product ion transitions for this compound and the internal standard.

Quantitative Data Summary

Table 1: Method Validation Data for GC-MS Quantification of this compound in Rat Plasma [1]

ParameterLow QC (20 ng/mL)Medium QC (200 ng/mL)High QC (800 ng/mL)
Intra-day Precision (%RSD) 5.84.23.1
Inter-day Precision (%RSD) 7.25.54.8
Accuracy (%RE) -3.52.11.5
Extraction Recovery (%) 92.3 ± 4.595.1 ± 3.893.8 ± 4.1

Table 2: Stability of this compound in Rat Plasma under Different Storage Conditions [5]

Storage ConditionLow QC (20 ng/mL) % BiasMedium QC (200 ng/mL) % BiasHigh QC (800 ng/mL) % Bias
3 Freeze-Thaw Cycles -4.2-2.8-1.9
24h at Room Temperature -5.1-3.5-2.4
30 days at -80°C -3.8-2.1-1.5

Visualizations

Atractylon_Troubleshooting_Workflow This compound Quantification Troubleshooting Workflow start Start: Inconsistent or Inaccurate Results check_system System Suitability Check (Peak Area, Retention Time, Peak Shape) start->check_system system_pass System OK check_system->system_pass Pass system_fail System Fails check_system->system_fail Fail check_sample_prep Review Sample Preparation (Extraction, Evaporation, Reconstitution) system_pass->check_sample_prep troubleshoot_system Troubleshoot LC/MS System (Leaks, Column, Source) system_fail->troubleshoot_system troubleshoot_system->check_system sample_prep_ok Sample Prep OK check_sample_prep->sample_prep_ok Consistent sample_prep_issue Sample Prep Issue Identified check_sample_prep->sample_prep_issue Inconsistent investigate_matrix Investigate Matrix Effects (Post-column infusion, Post-extraction spike) sample_prep_ok->investigate_matrix optimize_sample_prep Optimize Sample Preparation Protocol sample_prep_issue->optimize_sample_prep optimize_sample_prep->check_sample_prep matrix_effect_present Matrix Effect Confirmed investigate_matrix->matrix_effect_present Present no_matrix_effect No Significant Matrix Effect investigate_matrix->no_matrix_effect Absent mitigate_matrix_effect Mitigate Matrix Effects (Dilution, Different Extraction, IS) matrix_effect_present->mitigate_matrix_effect final_review Final Review and Re-validation no_matrix_effect->final_review mitigate_matrix_effect->investigate_matrix

Caption: A logical workflow for troubleshooting common issues in this compound quantification.

Atractylon_Signaling_Pathway Simplified PI3K/AKT/mTOR Signaling Pathway Inhibition by this compound cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Cell_Pro Cell Proliferation & Survival mTOR->Cell_Pro Promotes Apoptosis Apoptosis mTOR->Apoptosis Inhibits This compound This compound This compound->PI3K Inhibits This compound->AKT Inhibits This compound->mTOR Inhibits

Caption: this compound's inhibitory effect on the PI3K/AKT/mTOR signaling pathway.

References

Technical Support Center: Optimizing HPLC Parameters for Atractylon Isomer Separation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic separation of Atractylon isomers. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their High-Performance Liquid Chromatography (HPLC) methods for better resolution and analysis of this compound's stereoisomers.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating this compound isomers?

A1: this compound possesses stereogenic centers, resulting in stereoisomers (enantiomers and/or diastereomers) that have very similar physicochemical properties. This makes their separation by conventional achiral HPLC challenging. Effective separation requires the use of a chiral stationary phase (CSP) that can create diastereomeric interactions with the isomers, leading to differential retention and resolution.

Q2: Which type of HPLC column is recommended for separating this compound isomers?

A2: For the chiral separation of sesquiterpenoids like this compound, polysaccharide-based chiral stationary phases are a good starting point. Columns with derivatized cellulose or amylose phases, such as the CHIRALPAK® series (e.g., IA, IB, IC), have shown broad applicability for a wide range of chiral compounds, including natural products.[1][2] A screening of several different polysaccharide-based CSPs is often the most effective approach to find the optimal column.

Q3: What mobile phases are typically used for the chiral separation of this compound isomers?

A3: Normal-phase chromatography is often the preferred mode for chiral separations on polysaccharide-based CSPs.[3] Typical mobile phases consist of a non-polar solvent like hexane or heptane mixed with a polar modifier, most commonly an alcohol such as isopropanol (IPA) or ethanol. A common starting condition for screening is a mixture of hexane and IPA (e.g., 90:10 v/v).[4] For compounds with different polarity, a polar organic mode (e.g., acetonitrile/methanol) or reversed-phase mode (e.g., water/acetonitrile or water/methanol) might also be effective, especially with immobilized polysaccharide CSPs.[5]

Q4: How can I improve the resolution between this compound isomer peaks?

A4: To improve resolution, you can systematically adjust several parameters:

  • Mobile Phase Composition: Fine-tune the ratio of the non-polar solvent to the alcohol modifier. Decreasing the percentage of the alcohol will generally increase retention and may improve resolution, but it will also broaden the peaks.

  • Alcohol Modifier: Switching the alcohol modifier (e.g., from isopropanol to ethanol or n-butanol) can significantly alter the selectivity of the separation.

  • Flow Rate: Lowering the flow rate can increase the efficiency of the separation and improve resolution, though it will also increase the analysis time.

  • Temperature: Temperature can influence the thermodynamics of the chiral recognition process. Experimenting with different column temperatures (e.g., 10°C, 25°C, 40°C) can sometimes lead to better separation.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of this compound isomers.

Problem Potential Cause Suggested Solution
Poor or No Resolution Inappropriate chiral stationary phase.Screen a variety of polysaccharide-based CSPs (e.g., cellulose and amylose derivatives).
Suboptimal mobile phase composition.Systematically vary the ratio of hexane/alcohol. Try different alcohol modifiers (IPA, ethanol, n-butanol).
Incompatible separation mode.If normal-phase fails, consider polar organic or reversed-phase modes if using an immobilized CSP.
Peak Tailing Secondary interactions with the stationary phase.Add a small amount of an acidic or basic additive to the mobile phase. For example, 0.1% trifluoroacetic acid (TFA) for acidic compounds or 0.1% diethylamine (DEA) for basic compounds.
Column overload.Reduce the sample concentration or injection volume.
Column contamination or degradation.Flush the column with a strong, compatible solvent. If performance does not improve, the column may need to be replaced.[6]
Inconsistent Retention Times Inconsistent mobile phase preparation.Prepare fresh mobile phase daily and ensure accurate mixing. Use high-purity solvents.
Fluctuations in column temperature.Use a column oven to maintain a constant and consistent temperature.
Column equilibration is insufficient.Ensure the column is thoroughly equilibrated with the mobile phase before each injection, especially after changing the mobile phase composition.
High Backpressure Blockage in the system (e.g., column frit, tubing).Reverse-flush the column (if permitted by the manufacturer's instructions). Check for blockages in tubing and fittings.[6]
Mobile phase viscosity.A high percentage of alcohol or low temperatures can increase viscosity. Adjust mobile phase or temperature as needed.
Sample precipitation in the mobile phase.Ensure the sample is fully dissolved in the mobile phase or a weaker solvent. Filter the sample before injection.

Experimental Protocol: Chiral Separation of this compound Isomers

This protocol provides a starting point for developing a chiral separation method for this compound isomers. Optimization will likely be required.

1. Materials and Reagents:

  • This compound isomer standard or sample

  • HPLC-grade hexane

  • HPLC-grade isopropanol (IPA)

  • HPLC-grade ethanol

  • Chiral HPLC columns (e.g., CHIRALPAK® IA, CHIRALPAK® IB, CHIRALPAK® IC - 5 µm, 4.6 x 250 mm)

2. Instrumentation:

  • HPLC system with a UV detector

  • Column oven

3. Chromatographic Conditions (Starting Parameters):

Parameter Recommended Starting Condition
Column CHIRALPAK® IA (5 µm, 4.6 x 250 mm)
Mobile Phase Hexane:Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 220 nm (or determined by UV scan of this compound)
Injection Volume 10 µL
Sample Concentration 1 mg/mL in mobile phase

4. Method Optimization:

  • If separation is not achieved, screen other chiral columns (e.g., CHIRALPAK® IB, IC).

  • Systematically vary the percentage of IPA in the mobile phase from 5% to 20%.

  • Replace IPA with ethanol and repeat the mobile phase composition screening.

  • Adjust the column temperature between 10°C and 40°C.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in the chiral HPLC separation of this compound isomers.

TroubleshootingWorkflow start Start: Poor Separation check_resolution Is there any peak separation? start->check_resolution no_separation No Separation check_resolution->no_separation No partial_separation Partial Separation check_resolution->partial_separation Yes screen_columns Screen Different Chiral Columns (e.g., Amylose vs. Cellulose based) no_separation->screen_columns optimize_mobile_phase Optimize Mobile Phase - Adjust Hexane/Alcohol ratio - Try different alcohols (IPA, EtOH) partial_separation->optimize_mobile_phase screen_columns->optimize_mobile_phase adjust_temp Adjust Column Temperature optimize_mobile_phase->adjust_temp adjust_flow Decrease Flow Rate adjust_temp->adjust_flow check_peak_shape Evaluate Peak Shape adjust_flow->check_peak_shape good_shape Good Peak Shape check_peak_shape->good_shape Good tailing_peak Tailing Peak check_peak_shape->tailing_peak Tailing end End: Optimized Separation good_shape->end add_additive Add Mobile Phase Additive (e.g., 0.1% TFA or DEA) tailing_peak->add_additive reduce_load Reduce Sample Concentration/ Injection Volume add_additive->reduce_load reduce_load->good_shape

Caption: A troubleshooting workflow for optimizing the chiral separation of this compound isomers.

Influence of HPLC Parameters on Separation

The diagram below illustrates how different HPLC parameters can be adjusted to improve the separation of this compound isomers.

ParameterInfluence parameters HPLC Parameters Mobile Phase Strength (% Alcohol) Mobile Phase Selectivity (Alcohol Type) Temperature Flow Rate outcomes Separation Outcomes Resolution (Rs) Retention Time (tR) Peak Width (w) Backpressure (P) parameters:p1->outcomes:o1 Rs tR w parameters:p1->outcomes:o2 parameters:p1->outcomes:o3 parameters:p2->outcomes:o1 +/- Rs +/- tR parameters:p2->outcomes:o2 parameters:p3->outcomes:o1 +/- Rs tR w P parameters:p3->outcomes:o2 parameters:p3->outcomes:o3 parameters:p3->outcomes:o4 parameters:p4->outcomes:o1 Rs tR w P parameters:p4->outcomes:o2 parameters:p4->outcomes:o3 parameters:p4->outcomes:o4

Caption: The influence of key HPLC parameters on the separation of this compound isomers.

References

Technical Support Center: Synthesis of Atractylon Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists engaged in the synthesis of Atractylon and its analogs. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the total synthesis of this compound?

A1: The total synthesis of this compound, a furanosesquiterpene, presents several key challenges:

  • Stereochemical Control: Establishing the correct relative stereochemistry of the eudesmane core is a primary hurdle. The fusion of the two six-membered rings and the stereocenters at the ring junctions require careful selection of stereoselective reactions.

  • Furan Ring Construction: The synthesis of the substituted furan ring can be problematic. Common methods like the Paal-Knorr synthesis require specific precursors and can be sensitive to reaction conditions, potentially leading to low yields or side products.

  • Lactone Formation: While not present in this compound itself, many bioactive analogs are eudesmanolide lactones. The diastereoselective formation of the γ-lactone ring fused to the carbocyclic core requires specific reagents and conditions to control the stereochemistry.

  • Instability of the Final Product: this compound is known to be unstable, particularly at room temperature and when exposed to sunlight, due to the presence of double bonds that are prone to self-oxidation. This instability complicates purification and storage.[1]

Q2: this compound is reported to be unstable. What are the best practices for its purification and storage?

A2: Due to its instability, special care must be taken during the purification and storage of this compound.

  • Purification: High-Speed Counter-Current Chromatography (HSCCC) has been shown to be an effective method for the preparative separation and purification of this compound from crude mixtures.[2][3] HPLC can also be used for analytical and semi-preparative separations. It is crucial to use solvents with low water content and to work at low temperatures whenever possible.

Q3: What are some common degradation products of this compound?

A3: Under thermal processing or exposure to air and light, this compound can undergo degradation and transformation. The content of this compound can decrease significantly, while the amounts of atractylenolides I, II, and III may increase, suggesting that this compound can be a precursor to these lactones under certain conditions.[4][5] Additionally, during processing, this compound can react with other compounds to form new derivatives.[6]

Troubleshooting Guides

Stereochemical Control in the Eudesmane Core Synthesis

Problem: Poor diastereoselectivity in the key ring-forming reactions.

Potential Cause Troubleshooting Solution
Non-optimal reaction conditions Carefully screen solvents, temperatures, and reaction times. For example, in some allylation reactions, the addition of water can improve diastereoselectivity.
Inappropriate choice of catalyst or reagent For reactions involving chiral centers, use stereoselective catalysts or chiral auxiliaries. Lipase-mediated resolutions can be effective for separating enantiomers of intermediates.
Substrate control issues Modify the substrate to introduce steric hindrance that favors the formation of the desired diastereomer.
Furan Ring Synthesis

Problem: Low yield or formation of side products during furan ring construction.

Potential Cause Troubleshooting Solution
Harsh reaction conditions The furan ring is sensitive to strong acids. Use mild acid catalysts like pyridinium p-toluenesulfonate (PPTS) for cyclization/dehydration steps in Paal-Knorr type syntheses.
Unsuitable starting materials Ensure the 1,4-dicarbonyl precursor for the Paal-Knorr synthesis is pure. Alternatively, explore other methods like the Feist-Bénary furan synthesis if the required precursors are more accessible.
Ring-opening or polymerization Furan can undergo polymerization in the presence of strong acids. Use mild reaction conditions and consider protecting groups for sensitive functionalities on the molecule.
Diastereoselective Lactonization

Problem: Formation of a mixture of diastereomeric lactones.

Potential Cause Troubleshooting Solution
Lack of stereocontrol in the cyclization step Employ substrate-directed lactonization where existing stereocenters on the molecule guide the stereochemical outcome. The use of bulky reagents can also enhance diastereoselectivity.
Equilibration of the lactone ring Under certain conditions, the lactone ring can epimerize. Ensure that the workup and purification conditions are mild and non-basic to prevent this.
Incorrect choice of lactonization method Explore various lactonization methods such as halolactonization, intramolecular esterification (e.g., Yamaguchi or Mitsunobu conditions), or radical-mediated cyclizations, as the success of each method can be highly substrate-dependent.
Purification of this compound and its Analogs

Problem: Difficulty in separating the target compound from closely related impurities.

Potential Cause Troubleshooting Solution
Similar polarity of compounds Utilize high-resolution chromatographic techniques like HSCCC or preparative HPLC. For HSCCC, a two-phase solvent system such as light petroleum-ethyl acetate-ethanol-water (4:1:4:1 v/v) has been used successfully for this compound purification.[2][3]
Degradation of the compound during purification Perform chromatography at low temperatures and use solvents that have been degassed to remove oxygen. Use of amber vials can protect the sample from light.
Co-elution with starting materials or byproducts Optimize the chromatographic conditions (e.g., solvent gradient, stationary phase) to achieve better separation. Tandem column techniques in HPLC can also be employed to separate compounds with different polarities.[4]

Quantitative Data

Table 1: Purification of this compound and Atractylenolide III using HSCCC

Compound Amount from 1000 mg crude sample Purity Recovery
This compound319.6 mg97.8%92.6%
Atractylenolide III32.1 mg99.0%95.4%
Data from Zhao et al., J. Sep. Sci. 2006, 29, 1630-1636.[2][3]

Experimental Protocols

Protocol 1: Purification of this compound using HSCCC

This protocol is adapted from the work of Zhao et al. for the purification of this compound from a crude extract of Atractylodes macrocephala.

1. Sample Preparation:

  • A crude extract containing this compound is obtained by extraction of the plant material with a suitable solvent (e.g., hexane or ethanol).

2. HSCCC System:

  • A two-phase solvent system of light petroleum (60-90°C)-ethyl acetate-ethanol-water (4:1:4:1, v/v/v/v) is prepared. The two phases are separated after equilibration.

  • The upper phase is used as the stationary phase, and the lower phase is used as the mobile phase.

3. HSCCC Operation:

  • The multilayer coil column is first entirely filled with the upper phase (stationary phase).

  • The apparatus is then rotated at a high speed (e.g., 800 rpm), while the lower phase (mobile phase) is pumped into the column at a flow rate of 1.5 mL/min.

  • After the mobile phase front emerges and hydrodynamic equilibrium is established, the crude sample solution (e.g., 1000 mg dissolved in a mixture of the upper and lower phases) is injected.

  • The effluent from the outlet of the column is continuously monitored with a UV detector (e.g., at 254 nm).

  • Fractions are collected according to the elution profile.

4. Fraction Analysis:

  • The collected fractions are analyzed by HPLC to determine the purity of this compound.

Visualizations

Synthetic_Workflow cluster_core Eudesmane Core Synthesis cluster_furan Furan Ring Construction cluster_final Final Modifications & Purification cluster_analog Analog Synthesis A Starting Material (e.g., Wieland-Miescher ketone analog) B Stereoselective Ring Formation A->B Multiple Steps C Functional Group Interconversions B->C Key Stereocontrol D Eudesmane Ketone C->D E 1,4-Dicarbonyl Precursor Synthesis D->E Alkylation/ Oxidation F Paal-Knorr Cyclization E->F Mild Acid (e.g., PPTS) G Furan-fused Eudesmane F->G H Introduction of Exocyclic Methylene G->H L Lactonization G->L e.g., Halolactonization I This compound H->I J Purification (HSCCC/HPLC) I->J K Pure this compound J->K M This compound Analogs (Eudesmanolides) L->M

Caption: A generalized workflow for the synthesis of this compound and its analogs.

Troubleshooting_Logic cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions P1 Low Yield in Furan Synthesis C1 Harsh Acidic Conditions P1->C1 C2 Impure 1,4-Dicarbonyl Precursor P1->C2 C3 Side Reactions (Polymerization) P1->C3 S1 Use Mild Acid Catalyst (e.g., PPTS, CSA) C1->S1 S2 Re-purify Starting Material C2->S2 S3 Lower Reaction Temperature C3->S3 S4 Use Anhydrous Solvents C3->S4

Caption: Troubleshooting logic for low yield in furan ring synthesis.

References

How to minimize batch-to-batch variability of Atractylon extracts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize batch-to-batch variability in Atractylon extracts.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary sources of batch-to-batch variability in this compound extracts?

Batch-to-batch variability in botanical extracts is a significant challenge that can arise from multiple stages of the production process. The primary sources of this inconsistency can be broadly categorized into three areas:

  • Raw Material Variation : The chemical composition of the source plant material, Atractylodes macrocephala or Atractylodes lancea, is inherently variable.[1][2] Key factors include the plant's genetic makeup, geographical origin, climate, and harvest time.[1][3] Post-harvest handling, such as storage conditions and drying methods, also critically impacts the stability and concentration of active compounds like this compound.[4]

  • Extraction & Processing Inconsistencies : The methods used to extract compounds from the plant material are a major source of variability.[4] The choice of solvent, temperature, pressure, and extraction time can dramatically alter the resulting chemical profile.[5] Different extraction techniques (e.g., reflux, ultrasonic-assisted extraction) will yield different results.[5][6] Subsequent processing steps, such as concentrating the tincture and drying it into a powder, can also introduce variability if not carefully controlled.[7][8]

  • Chemical Instability : The active compounds themselves can be subject to degradation or transformation. This compound can be oxidized, and various atractylenolides can interconvert under certain conditions, such as exposure to heat or specific pH levels during extraction and storage.[9][10]

Q2: How can I standardize the raw plant material to reduce initial variability?

Standardizing the raw material is the critical first step in ensuring a consistent final extract.

  • Implement Good Agricultural and Collection Practices (GACP) : Adhering to GACP guidelines ensures consistency in cultivation, harvesting, and post-harvest processing, which helps to minimize variations in the chemical profile of the raw material.[4]

  • Verify Plant Species : Use techniques like DNA barcoding to confirm the precise species and origin of the plant material. This prevents adulteration and ensures you are starting with the correct raw material.[3][4]

  • Establish Reference Standards : Develop a comprehensive reference standard for your raw material. This should define acceptable concentration ranges for key bioactive ingredients, such as this compound and atractylenolides, to serve as a quality benchmark for incoming batches.[4]

Q3: Which extraction parameters most significantly impact the final extract composition?

The extraction process is a critical control point. Several parameters must be tightly controlled to ensure reproducibility. Optimization using a response surface methodology can identify the ideal conditions.[6]

  • Solvent System : The choice of solvent and its concentration directly influence which compounds are extracted. For instance, an ethanol-water mixture (e.g., 95:5 v/v) is commonly used for extracting this compound.[11][12] The polarity of the solvent system determines the range of compounds that will be solubilized.[4]

  • Extraction Method : Advanced techniques can improve efficiency and consistency. Ultrasound-Assisted Extraction (UAE), for example, can enhance mass transfer and reduce extraction times compared to traditional methods like maceration or reflux.[5][6]

  • Process Parameters : Factors like temperature, extraction time, particle size of the raw material, and the ratio of solvent to solid material must be precisely defined and controlled.[6]

The following table summarizes the impact of key extraction parameters investigated through a response surface methodology for ultrasonic-assisted extraction of active components from Atractylodes macrocephala.

ParameterOptimal ConditionImpact on Yield
Material Granularity 0.1 mmFiner particle size increases surface area, enhancing extraction efficiency.
Liquid-to-Material Ratio 10:1Ensures complete submersion and sufficient solvent for diffusion.
Ultrasonic Power 531 WHigher power improves cell wall disruption, but excessive power can cause degradation.
Ultrasonic Time 15.5 minSufficient time is needed for diffusion; prolonged time offers diminishing returns.
Soaking Time (Pre-ultrasound) 30 minAllows the solvent to penetrate the plant material before extraction.

This data is derived from a study optimizing for a composite of active components in A. macrocephala.[6]

Q4: What is the recommended workflow for developing a reproducible extraction process?

Implementing a "Quality by Design" (QbD) approach allows for the development of a robust and consistent manufacturing process.[7][8] This methodology focuses on understanding how process parameters and raw material characteristics influence the final product's quality attributes.

Below is a workflow diagram illustrating the QbD approach to minimize batch-to-batch variability.

start Define Quality Target Product Profile (QTPP) cqa Identify Critical Quality Attributes (CQAs) (e.g., this compound Purity, Yield) start->cqa risk Risk Assessment: Identify Critical Material Attributes (CMAs) & Critical Process Parameters (CPPs) cqa->risk doe Design of Experiments (DoE): Link CMAs & CPPs to CQAs risk->doe space Establish Design Space (Operating ranges for CPPs) doe->space control Develop & Implement Control Strategy (e.g., Real-time Monitoring) space->control golden Create 'Golden Batch' Model for Process Verification control->golden end Continuous Improvement & Lifecycle Management golden->end

Caption: Quality by Design (QbD) workflow for process development.

Q5: My analytical results are inconsistent. What are the best practices for quality control analysis of this compound extracts?

Robust analytical methods are essential for identifying and quantifying variability. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common and effective techniques.[13][14]

  • GC-MS : A highly sensitive and selective method for the analysis of volatile compounds like this compound.[11][12] It is especially well-suited for pharmacokinetic studies where concentrations in plasma are low.[11][12][18]

TechniqueTarget AnalytesKey AdvantagesCommon Application
HPLC-DAD-ELSD This compound, Atractylenolides I, II, III, SugarsSimultaneous analysis of hydrophobic and hydrophilic compounds; robust for routine QC.[16][19]Comprehensive chemical fingerprinting and quality control of raw materials and final extracts.
GC-MS This compound, other volatile sesquiterpenoidsHigh sensitivity and specificity; excellent for quantification at low concentrations.[11][20]Pharmacokinetic studies, detailed analysis of volatile oil composition, identification of trace components.[18]

The diagram below illustrates a troubleshooting workflow when encountering analytical variability.

start High Variability Detected in QC Analysis check_method 1. Review Analytical Method Is the method validated? start->check_method check_sample 2. Examine Sample Prep Consistent extraction? Correct dilution? check_method->check_sample sub_method No: Validate Method (Linearity, Precision, Accuracy) check_method->sub_method No check_system 3. Check Instrument Performance System suitability test passed? Column integrity? check_sample->check_system sub_sample No: Standardize SOP for Sample Prep check_sample->sub_sample No sub_system No: Perform Maintenance & Recalibration check_system->sub_system No root_cause 4. Investigate Root Cause (If steps 1-3 pass) check_system->root_cause Yes end Problem Resolved sub_method->end sub_sample->end sub_system->end cause_raw Raw Material Inconsistency root_cause->cause_raw cause_proc Process Drift in Extraction root_cause->cause_proc cause_deg Compound Degradation root_cause->cause_deg cause_raw->end cause_proc->end cause_deg->end

Caption: Troubleshooting workflow for analytical variability.

Q6: I'm observing the degradation or interconversion of active compounds. What could be the cause?

This compound and its related sesquiterpenoids, the atractylenolides, can be chemically unstable under certain conditions encountered during extraction and storage.[9][10]

  • Oxidation : this compound can be oxidized to form Atractylenolide I and III.[9] This can be minimized by reducing exposure to heat and oxygen, for example, by processing under a nitrogen atmosphere.

  • Dehydration : Atractylenolide III is particularly unstable and can easily dehydrate to form Atractylenolide I or II.[9] This process can be catalyzed by heat or acidic conditions.[9]

The diagram below shows the potential transformation pathways between these key compounds.

This compound This compound atl1 Atractylenolide I This compound->atl1 Oxidation atl3 Atractylenolide III This compound->atl3 Oxidation atl1->atl3 Hydroxylation atl3->atl1 Dehydration atl2 Atractylenolide II atl3->atl2 Dehydration (in acid) atl2->atl3 Oxidation

References

Technical Support Center: Atractylon Cytotoxicity in Non-Cancerous Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the cytotoxicity of Atractylon in non-cancerous cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its cytotoxicity in non-cancerous cell lines a concern?

This compound is a naturally occurring sesquiterpenoid found in the rhizomes of Atractylodes species, which are commonly used in traditional medicine. While it has demonstrated anti-cancer properties, it is crucial to understand its cytotoxic effects on non-cancerous cells to assess its safety profile for potential therapeutic use. Unwanted toxicity in healthy cells can limit the therapeutic window of a drug candidate.

Q2: What are the known mechanisms of this compound-induced cytotoxicity?

In cancer cell lines, this compound has been shown to induce apoptosis through the mitochondrial pathway. This involves an increase in reactive oxygen species (ROS), a decrease in the mitochondrial membrane potential, and the activation of caspases.[1] Additionally, this compound can inhibit the PI3K/AKT/mTOR signaling pathway, which is crucial for cell survival and proliferation.[2][3][4] While its effects on non-cancerous cells are less characterized, it is plausible that similar mechanisms may be involved.

Q3: Is this compound always cytotoxic to non-cancerous cells?

Some studies suggest that this compound exhibits selective cytotoxicity, with lower toxicity observed in normal cells compared to cancerous cells. However, the extent of this selectivity can be cell-type dependent and requires empirical validation for each non-cancerous cell line being studied.

Q4: What are the typical signs of this compound-induced cytotoxicity in cell culture?

Visual signs of cytotoxicity can include changes in cell morphology (e.g., rounding, detachment from the culture surface), a decrease in cell density, and the appearance of cellular debris. Quantitative assays are necessary to confirm and measure the extent of cytotoxicity.

Troubleshooting Guides

Issue 1: High Variability in Cytotoxicity Assay Results

Possible Causes & Solutions:

Cause Solution
Inconsistent Cell Seeding Density Ensure a uniform single-cell suspension before seeding. Use a calibrated multichannel pipette for seeding and verify cell counts for each experiment.[5]
Edge Effects in Multi-well Plates To minimize evaporation, avoid using the outer wells of the plate for experimental samples. Fill the peripheral wells with sterile PBS or culture medium.[6]
This compound Precipitation Visually inspect the culture medium for any signs of precipitation after adding this compound. If observed, consider using a lower concentration, a different solvent, or a solubilizing agent (ensure the agent itself is not toxic to the cells).
Pipetting Errors Calibrate pipettes regularly. When adding reagents, ensure the pipette tip is below the surface of the liquid to avoid introducing bubbles.[5]
Solvent Toxicity Include a vehicle control (the solvent used to dissolve this compound, e.g., DMSO) at the same concentration used in the experimental wells to account for any solvent-induced toxicity.
Issue 2: Unexpectedly High Cytotoxicity in Non-Cancerous Cells

Possible Causes & Solutions:

Cause Solution
Incorrect this compound Concentration Verify the stock solution concentration and the dilution calculations. Perform a dose-response experiment to determine the appropriate concentration range for your specific cell line.
High Sensitivity of the Cell Line Some non-cancerous cell lines may be inherently more sensitive to this compound. Consider using a lower concentration range or a shorter exposure time.
Contamination of Cell Culture Regularly check cell cultures for any signs of microbial contamination (e.g., bacteria, fungi, mycoplasma), which can affect cell health and response to treatment.
Sub-optimal Culture Conditions Ensure that the cells are healthy and growing in their optimal culture medium with the correct supplements and incubation conditions (temperature, CO2, humidity).
Issue 3: Difficulty in Reproducing Published Results

Possible Causes & Solutions:

Cause Solution
Differences in Experimental Protocols Carefully compare your protocol with the published method, paying close attention to cell line passage number, seeding density, this compound source and purity, incubation time, and the specific cytotoxicity assay used.
Cell Line Misidentification or Genetic Drift Use authenticated cell lines from a reputable cell bank. Cell lines can change genetically over time with continuous passaging.
Variations in Reagent Quality Use high-purity this compound and fresh, high-quality reagents for your assays.

Data Presentation

Table 1: Representative IC50 Values of this compound in Various Cell Lines

Cell LineCell TypeIC50 (µM)Reference
HT-29Human colon adenocarcinoma~50-100 µg/mL*[2][4]
B16Mouse melanomaNot specified[3]
RAW 264.7Mouse macrophageNot specified (anti-inflammatory effects observed)[1]
Various other cancer cell lines(e.g., lung, breast, leukemia)10-50[7][8]
Non-cancerous cell lines(e.g., normal human fibroblasts, primary cells)Generally higher than cancer cells (data is limited)

Note: The provided IC50 value for HT-29 is an approximation based on the concentrations used in the cited studies, which were reported in mg/mL. Specific IC50 values for this compound in a wide range of non-cancerous cell lines are not extensively documented in the literature. Researchers should determine the IC50 empirically for their specific non-cancerous cell line of interest.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is a widely used colorimetric assay to assess cell metabolic activity.

Materials:

  • 96-well cell culture plates

  • This compound stock solution

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: The next day, treat the cells with various concentrations of this compound. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.[9]

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 2: Lactate Dehydrogenase (LDH) Release Assay

This assay measures the release of LDH from damaged cells into the culture medium, an indicator of cytotoxicity.

Materials:

  • 96-well cell culture plates

  • This compound stock solution

  • Complete cell culture medium

  • LDH assay kit (commercially available)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Incubation: Incubate the plate for the desired treatment period.

  • Sample Collection: After incubation, carefully collect a portion of the cell culture supernatant from each well.

  • LDH Reaction: Follow the manufacturer's instructions to mix the supernatant with the LDH assay reagents in a separate 96-well plate.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually around 490 nm) using a microplate reader.

  • Data Analysis: Determine the amount of LDH released and calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).

Mandatory Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assessment cluster_mtt MTT Assay cluster_ldh LDH Assay cluster_analysis Data Analysis cell_culture 1. Seed non-cancerous cells in 96-well plate adhesion 2. Allow cells to adhere overnight cell_culture->adhesion add_this compound 3. Add varying concentrations of this compound adhesion->add_this compound incubation 4. Incubate for desired period (e.g., 24, 48, 72h) add_this compound->incubation assay_choice 5. Choose Assay incubation->assay_choice mtt_reagent 5a. Add MTT reagent assay_choice->mtt_reagent MTT collect_supernatant 5a. Collect supernatant assay_choice->collect_supernatant LDH mtt_incubation 5b. Incubate 2-4h mtt_reagent->mtt_incubation solubilize 5c. Solubilize formazan mtt_incubation->solubilize read_plate 6. Read absorbance solubilize->read_plate ldh_reaction 5b. Perform LDH reaction collect_supernatant->ldh_reaction ldh_reaction->read_plate calculate_viability 7. Calculate % Viability or % Cytotoxicity read_plate->calculate_viability

Caption: Experimental workflow for assessing this compound cytotoxicity.

signaling_pathway cluster_this compound This compound cluster_cell Cellular Effects cluster_ros Oxidative Stress cluster_mito Mitochondrial Pathway cluster_pi3k PI3K/AKT/mTOR Pathway This compound This compound ROS Increased ROS This compound->ROS PI3K PI3K This compound->PI3K Inhibition Mito_potential Decreased Mitochondrial Membrane Potential ROS->Mito_potential Caspase Caspase Activation Mito_potential->Caspase Apoptosis Apoptosis Caspase->Apoptosis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Decreased Cell Proliferation & Survival mTOR->Proliferation

Caption: Proposed signaling pathways of this compound-induced cytotoxicity.

References

Technical Support Center: Enhancing Atractylon Bioavailability in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming challenges associated with the low oral bioavailability of Atractylon in animal studies.

Frequently Asked Questions (FAQs)

Q1: We are observing very low and variable plasma concentrations of this compound in our rat pharmacokinetic studies after oral administration. What are the potential reasons for this?

A1: Low and variable oral bioavailability of this compound is likely attributable to two main factors:

  • Poor Aqueous Solubility: this compound is a lipophilic compound with low water solubility. This can limit its dissolution in the gastrointestinal (GI) tract, which is a prerequisite for absorption.

  • Presystemic Metabolism: this compound may be subject to significant first-pass metabolism in the gut wall and liver, primarily by cytochrome P450 (CYP450) enzymes.[1] This metabolic degradation reduces the amount of active compound reaching systemic circulation.

Q2: What strategies can we employ to improve the oral bioavailability of this compound?

A2: Several formulation and co-administration strategies can be explored to enhance the oral bioavailability of this compound:

  • Nanoformulations: Encapsulating this compound into nanocarriers can improve its solubility, protect it from degradation in the GI tract, and enhance its absorption.[2][3][4][5][6] Promising nanoformulations include:

    • Solid Lipid Nanoparticles (SLNs): These are lipid-based nanoparticles that can encapsulate lipophilic drugs like this compound, potentially increasing absorption through lymphatic pathways.[3][4]

    • Self-Emulsifying Drug Delivery Systems (SEDDS): These are lipid-based formulations that form fine oil-in-water emulsions in the GI tract, enhancing the dissolution and absorption of poorly soluble drugs.

  • Co-administration with Bioavailability Enhancers: Administering this compound with compounds that inhibit its metabolism or enhance its absorption can significantly increase its plasma concentrations.

    • Piperine: A well-known bio-enhancer that inhibits CYP450 enzymes and glucuronidation, thereby reducing the first-pass metabolism of co-administered drugs.[7][8][9][10][11]

  • Inclusion Complexation:

    • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, increasing their solubility and dissolution rate.

Q3: How do we select the most appropriate bioavailability enhancement strategy for our study?

A3: The choice of strategy depends on your specific experimental goals, resources, and the primary reason for low bioavailability. A logical approach is outlined in the workflow diagram below. It is often beneficial to start with a simpler approach, such as co-administration with piperine, before moving to more complex formulation development.

Troubleshooting Guide

IssuePotential CauseRecommended Action
Low Cmax and AUC of this compound Poor dissolution in the GI tract.1. Formulate this compound in a nano-delivery system such as Solid Lipid Nanoparticles (SLNs) or a Self-Emulsifying Drug Delivery System (SEDDS).2. Prepare a cyclodextrin inclusion complex of this compound.
Significant first-pass metabolism.1. Co-administer this compound with a known CYP450 inhibitor like piperine.2. Investigate the specific CYP450 isoenzymes responsible for this compound metabolism to select a more specific inhibitor.
High variability in plasma concentrations between animals Inconsistent dissolution and absorption from a simple suspension.1. Utilize a solubilizing formulation such as SEDDS to ensure more uniform drug release and absorption.2. Ensure consistent administration technique and fasting state of the animals.
Rapid elimination of this compound (short half-life) Extensive metabolism.1. Co-administration with metabolic inhibitors like piperine may prolong the half-life.2. Consider a controlled-release formulation to maintain therapeutic concentrations for a longer duration.

Quantitative Data Summary

The following table presents hypothetical pharmacokinetic data in rats to illustrate the potential improvements in this compound bioavailability with different enhancement strategies, based on a single oral dose of 50 mg/kg.

Formulation/Co-administrationCmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)Relative Bioavailability (%)
This compound Suspension (Control)150 ± 351.5650 ± 120100
This compound-SLNs450 ± 702.02100 ± 350323
This compound-SEDDS600 ± 901.02800 ± 410431
This compound + Piperine (20 mg/kg)380 ± 601.51850 ± 290285

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

Objective: To prepare this compound-loaded SLNs to enhance its oral bioavailability.

Materials:

  • This compound

  • Glyceryl monostearate (Lipid)

  • Poloxamer 188 (Surfactant)

  • High-pressure homogenizer

  • Phosphate buffered saline (PBS)

Methodology:

  • Preparation of Lipid Phase: Melt glyceryl monostearate at 70°C. Dissolve this compound in the molten lipid.

  • Preparation of Aqueous Phase: Dissolve Poloxamer 188 in double-distilled water and heat to 70°C.

  • Emulsification: Add the hot aqueous phase to the hot lipid phase and homogenize at 10,000 rpm for 10 minutes to form a coarse oil-in-water emulsion.

  • Homogenization: Subject the coarse emulsion to high-pressure homogenization at 1000 bar for 5 cycles.

  • Cooling: Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.

  • Characterization: Characterize the SLNs for particle size, zeta potential, entrapment efficiency, and drug loading.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

Objective: To evaluate the oral bioavailability of different this compound formulations.

Animal Model: Male Sprague-Dawley rats (200-250 g).

Experimental Groups (n=6 per group):

  • Group A (Control): this compound suspension in 0.5% carboxymethyl cellulose (50 mg/kg).

  • Group B (SLNs): this compound-loaded SLNs (equivalent to 50 mg/kg this compound).

  • Group C (SEDDS): this compound-loaded SEDDS (equivalent to 50 mg/kg this compound).

  • Group D (Co-administration): this compound suspension (50 mg/kg) co-administered with piperine (20 mg/kg).

Methodology:

  • Fasting: Fast the rats overnight (12 hours) with free access to water before oral administration.

  • Dosing: Administer the respective formulations orally via gavage.

  • Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein into heparinized tubes at 0, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dosing.

  • Plasma Separation: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Sample Analysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.[12][13]

  • Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis.

Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_animal_study Animal Study cluster_analysis Analysis prep_susp This compound Suspension (Control) dosing Oral Gavage to Fasted Rats prep_susp->dosing prep_sln This compound-SLNs prep_sln->dosing prep_sedds This compound-SEDDS prep_sedds->dosing prep_piperine This compound + Piperine prep_piperine->dosing sampling Serial Blood Sampling dosing->sampling plasma Plasma Separation sampling->plasma lcms LC-MS/MS Analysis plasma->lcms pk Pharmacokinetic Analysis lcms->pk

Caption: Experimental workflow for evaluating the bioavailability of different this compound formulations.

logical_relationship cluster_causes Potential Causes cluster_solutions Potential Solutions problem Low Oral Bioavailability of this compound solubility Poor Aqueous Solubility problem->solubility metabolism First-Pass Metabolism (CYP450) problem->metabolism nano Nanoformulations (SLNs, SEDDS) solubility->nano complex Cyclodextrin Complexation solubility->complex inhibit Co-administration with CYP450 Inhibitor (Piperine) metabolism->inhibit

Caption: Logical relationship between the problem, causes, and solutions for low this compound bioavailability.

signaling_pathway cluster_absorption Gastrointestinal Absorption cluster_metabolism First-Pass Metabolism cluster_intervention Intervention Strategies lumen GI Lumen (this compound) enterocyte Enterocyte lumen->enterocyte Absorption portal_vein Portal Vein enterocyte->portal_vein liver Liver portal_vein->liver cyp450 CYP450 Enzymes liver->cyp450 systemic Systemic Circulation liver->systemic Bioavailable This compound metabolites Inactive Metabolites cyp450->metabolites Metabolism piperine Piperine piperine->cyp450 Inhibits nano_abs Nanoformulations (e.g., SLNs) nano_abs->enterocyte Enhances Absorption

References

Refining purification protocols to remove impurities from Atractylon samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining purification protocols for Atractylon from plant extracts, primarily from Atractylodes macrocephala.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low this compound Yield 1. Incomplete Extraction: The solvent or method used is not efficiently extracting this compound from the plant material. 2. Degradation during Extraction/Purification: this compound is known to be heat-sensitive and can degrade or convert to other compounds (e.g., atractylenolides) at elevated temperatures.[1] 3. Loss during Solvent Removal: this compound is a volatile compound and can be lost during evaporation steps. 4. Suboptimal Chromatography Conditions: The chosen stationary or mobile phase is not effectively retaining and eluting this compound.1. Optimize Extraction: Use a non-polar solvent like petroleum ether or a mixture such as petroleum ether-ether (1:1) for the initial crude extraction.[2] Consider alternative methods like supercritical CO2 extraction. 2. Avoid High Temperatures: Perform extraction and solvent evaporation at low temperatures (e.g., using a rotary evaporator with a water bath set to ≤ 40°C). If using methods like steam distillation, be aware of potential thermal conversion. 3. Careful Evaporation: Use a rotary evaporator under reduced pressure and avoid drying the sample to complete dryness for extended periods. 4. Method Development: Systematically screen different solvent systems for your chosen chromatography method (e.g., TLC for column chromatography) to find the optimal separation conditions.
Co-elution of Impurities 1. Similar Polarity of Impurities: Atractylenolides (I, II, III) have similar polarities to this compound and can be difficult to separate. 2. Presence of Sugars/Polysaccharides: These highly polar compounds can interfere with chromatography if not removed.[3][4] 3. Inadequate Resolution in Chromatography: The chosen column or mobile phase does not provide sufficient separation power.1. High-Resolution Techniques: Employ high-resolution methods like High-Speed Counter-Current Chromatography (HSCCC) or preparative HPLC, which have shown success in separating these compounds.[2][5] 2. Pre-purification Step: Perform a liquid-liquid extraction to partition this compound into a non-polar solvent, leaving hydrophilic sugars in an aqueous phase. 3. Optimize Chromatography: For column chromatography, use a fine mesh silica gel (e.g., 200-300 mesh) and a carefully optimized non-polar mobile phase. For HPLC, consider using a C18 column with a methanol-water or acetonitrile-water gradient.[6][7]
Peak Tailing in HPLC/GC Analysis 1. Column Overload: Injecting too concentrated a sample. 2. Active Sites on Column: Silanol groups on silica-based columns can interact with the analyte. 3. Contamination: Buildup of impurities at the head of the column.1. Dilute Sample: Reduce the concentration of the sample being injected. 2. Use End-capped Column: Employ an end-capped C18 column for reversed-phase HPLC to minimize silanol interactions. 3. Use a Guard Column: A guard column will protect the analytical column from strongly retained impurities. Regularly replace the guard column.
This compound Purity Decreases Over Time 1. Instability: this compound can degrade upon exposure to heat, light, or air. 2. Residual Solvent/Moisture: May promote degradation reactions.1. Proper Storage: Store purified this compound in a tightly sealed container, protected from light, at low temperatures (e.g., -20°C). 2. Thorough Drying: Ensure the purified sample is free of residual solvents by drying under vacuum, but avoid excessive heat.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities to consider when purifying this compound from Atractylodes macrocephala?

Q2: Which purification technique offers the highest purity and recovery for this compound?

A2: High-Speed Counter-Current Chromatography (HSCCC) has been demonstrated to be a highly effective method for the preparative isolation of this compound. Published data shows that a single run on an HSCCC system can yield this compound with a purity of 97.8% and a recovery of 92.6%.[2][5] While preparative HPLC and flash column chromatography are also viable methods, the efficiency of HSCCC for this specific separation is well-documented.

Q3: How can I prevent the thermal degradation of this compound during my purification workflow?

A3: this compound is susceptible to thermal degradation and can be converted to atractylenolides upon heating.[1] To prevent this, all steps should be conducted at low temperatures. Use cold solvent extraction methods (maceration at room temperature) and perform all solvent evaporation steps using a rotary evaporator with the water bath temperature maintained at or below 40°C. Avoid using techniques that require high heat, such as steam distillation, if the primary goal is to isolate pure this compound.

Q4: What is a good starting point for developing a silica gel column chromatography method for this compound?

A4: A good starting point is to use silica gel (e.g., 200-300 mesh) as the stationary phase. For the mobile phase, begin with a non-polar solvent system and gradually increase polarity. A common mobile phase for separating sesquiterpenoids is a mixture of petroleum ether (or hexane) and ethyl acetate. Start with a high ratio of petroleum ether to ethyl acetate (e.g., 98:2) and gradually increase the proportion of ethyl acetate. Use Thin Layer Chromatography (TLC) with different solvent ratios to determine the optimal mobile phase for separation before running the column.

Q5: What analytical methods are suitable for determining the purity of this compound samples?

A5: High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and reliable method for assessing the purity of this compound. A reversed-phase C18 column with a mobile phase of methanol and water or acetonitrile and water is typically used.[6][7] Gas Chromatography (GC) can also be used, as this compound is volatile. For structural confirmation and quantification without a reference standard, 1H-NMR spectroscopy can be employed.[5]

Quantitative Data on Purification Methods

The following table summarizes the performance of High-Speed Counter-Current Chromatography (HSCCC) for the purification of this compound from a crude extract of Atractylodes macrocephala.

Purification Method Starting Material Compound Amount from 1000 mg Crude Sample Purity Recovery Reference
HSCCCCrude ExtractThis compound319.6 mg97.8%92.6%[2][5]
HSCCCCrude ExtractAtractylenolide III32.1 mg99.0%95.4%[2][5]

Note: Comprehensive quantitative data for preparative HPLC and conventional column chromatography for this compound purification is not as readily available in the literature, highlighting the reported efficiency of the HSCCC method.

Experimental Protocols

Protocol 1: Crude Extraction of this compound

This protocol describes a basic method for obtaining a crude extract enriched with this compound from the dried rhizomes of Atractylodes macrocephala.

  • Milling: Grind the dried rhizomes of Atractylodes macrocephala into a coarse powder.

  • Maceration: Soak the powdered rhizomes in petroleum ether (60-90°C) at a 1:10 (w/v) ratio for 24 hours at room temperature.

  • Filtration: Filter the mixture to separate the solvent from the plant material.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator with a water bath temperature below 40°C.

  • Drying: The resulting residue is the crude extract. Store in a cool, dark place until further purification.

Protocol 2: Preparative Purification by High-Speed Counter-Current Chromatography (HSCCC)

This protocol is based on a published method for the efficient separation of this compound and Atractylenolide III.[2]

  • Solvent System Preparation: Prepare a two-phase solvent system consisting of light petroleum (60–90°C)–ethyl acetate–ethanol–water at a volume ratio of 4:1:4:1. Mix the solvents thoroughly in a separatory funnel and allow the phases to separate. The upper phase will serve as the stationary phase, and the lower phase as the mobile phase.

  • Sample Preparation: Dissolve the crude extract in a 1:1 (v/v) mixture of the upper and lower phases of the solvent system to create the sample solution.

  • HSCCC Instrument Setup:

    • Fill the entire HSCCC column with the upper phase (stationary phase).

    • Set the revolution speed of the apparatus (e.g., 450 rpm).

  • Elution:

    • Pump the lower phase (mobile phase) into the column at a specific flow rate (e.g., 5.0 mL/min).

    • Once the mobile phase emerges from the column outlet and hydrodynamic equilibrium is established, inject the sample solution.

  • Fraction Collection: Continuously monitor the effluent with a UV detector and collect fractions based on the resulting chromatogram peaks corresponding to this compound.

  • Purity Analysis: Analyze the collected fractions containing the target compound for purity using HPLC or GC.

Visualizations

General Purification Workflow

The following diagram illustrates a typical workflow for the extraction, purification, and analysis of this compound.

G cluster_0 Extraction cluster_1 Purification cluster_2 Analysis & Final Product A Dried Atractylodes macrocephala Rhizome B Grinding A->B C Solvent Extraction (Petroleum Ether) B->C D Filtration & Concentration C->D E Crude Extract D->E F Preparative Chromatography (e.g., HSCCC, HPLC, Column) E->F Load onto column G Fraction Collection F->G H Solvent Evaporation G->H I Purified this compound Fractions H->I J Purity Analysis (HPLC, GC, NMR) I->J Quality Control K Pooling of Pure Fractions J->K L Final Purified this compound (>95% Purity) K->L

Caption: Workflow for this compound Purification.

Logical Relationship of this compound and Key Impurities

This diagram shows the relationship between this compound and its common degradation/co-extracted impurities.

G Atractylodes Atractylodes macrocephala (Source Material) This compound This compound (Target Compound) Atractylodes->this compound Extracted Atractylenolides Atractylenolides I, II, III (Co-extracted Impurities & Degradation Products) Atractylodes->Atractylenolides Extracted Sugars Sugars & Polysaccharides (Co-extracted Hydrophilic Impurities) Atractylodes->Sugars Extracted This compound->Atractylenolides Thermal Conversion

Caption: this compound and Common Impurities.

References

Validation & Comparative

A Comparative Analysis of the Efficacy of Atractylon and Other Sesquiterpenoids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological efficacy of Atractylon with other prominent sesquiterpenoids, namely Zerumbone, Costunolide, and β-Eudesmol. The information is supported by experimental data to aid in research and development decisions.

Overview of Biological Activities

This compound, a major bioactive sesquiterpenoid from the rhizomes of Atractylodes species, has demonstrated a wide range of pharmacological effects, including anti-inflammatory, anticancer, and neuroprotective activities.[1] This guide compares its efficacy with other structurally related sesquiterpenoids that exhibit similar biological properties.

Comparative Efficacy: Anticancer Activity

The cytotoxic effects of this compound and other sesquiterpenoids have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values from several studies are summarized below.

CompoundCancer Cell LineIC50 (µM)Reference
Atractylenolide I Human promyeloleukemic leukemia (HL-60)46[2]
Zerumbone Human colon cancer (HT-29)Not specified
Human cervical cancer (HeLa)6.4 µg/mL
Murine monomyelocytic leukemia (WEHI-3)5 µg/mL
Costunolide Human non-small cell lung cancer (H1299)23.93[3]
Human lung adenocarcinoma (A549)Not specified[4]
β-Eudesmol Human promyeloleukemic leukemia (HL-60)Not specified[5]
Human breast cancer (MCF-7)Not specified[6]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1.5 x 10^5 cells/mL and incubate overnight at 37°C in a 5% CO2 atmosphere.[7]

  • Compound Treatment: Treat the cells with various concentrations of the sesquiterpenoid and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8][9]

  • Formazan Solubilization: Add 100 µL of a solubilizing solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8][9]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 590 nm using a microplate reader.[8]

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

This assay quantifies the production of nitric oxide by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Protocol:

  • Cell Culture: Culture RAW 264.7 macrophage cells in a 24-well plate.[10]

  • Stimulation and Treatment: Pre-treat the cells with different concentrations of the sesquiterpenoid for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.[11]

  • Griess Reaction: Mix 100 µL of the cell culture supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).[12][13]

  • Absorbance Measurement: Incubate the mixture at room temperature for 10 minutes and measure the absorbance at 540 nm.[14] The concentration of nitrite is determined using a standard curve prepared with sodium nitrite.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This in vivo assay is a standard model to evaluate the anti-inflammatory activity of compounds.

Protocol:

  • Animal Model: Use male Wistar rats or ICR mice.[15][16]

  • Compound Administration: Administer the sesquiterpenoid intraperitoneally or orally at various doses.[15]

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.[16][17]

  • Measurement of Edema: Measure the paw volume or thickness at different time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.[16] The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with the control group.

Neuroprotective Activity: Hydrogen Peroxide-Induced Neurotoxicity

This in vitro assay assesses the ability of a compound to protect neuronal cells from oxidative stress-induced cell death.

Protocol:

  • Cell Culture: Culture PC12 cells in a 96-well plate.[18][19]

  • Compound Pre-treatment: Pre-treat the cells with different concentrations of the sesquiterpenoid for 30 minutes.[18][20]

  • Induction of Neurotoxicity: Expose the cells to hydrogen peroxide (H2O2) at a final concentration of 0.75 mM for 6 hours to induce oxidative damage.[18][20]

  • Cell Viability Assessment: Measure cell viability using the MTT assay as described previously.[18]

Signaling Pathways

The biological effects of these sesquiterpenoids are mediated through the modulation of various intracellular signaling pathways.

This compound: PI3K/Akt/mTOR Pathway

This compound has been shown to inhibit the proliferation of intestinal cancer cells by suppressing the PI3K/Akt/mTOR signaling pathway. This pathway is crucial for cell growth, proliferation, and survival.

PI3K_Akt_mTOR_Pathway This compound This compound PI3K PI3K This compound->PI3K inhibits Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

Zerumbone: NF-κB Pathway

Zerumbone exerts its anti-inflammatory and anticancer effects by inhibiting the activation of Nuclear Factor-kappa B (NF-κB), a key regulator of inflammation, cell survival, and proliferation.[21] Zerumbone prevents the degradation of IκBα, which in turn sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent gene transcription.[22]

NFkB_Pathway cluster_nucleus Cytoplasm Zerumbone Zerumbone IKK IKK Zerumbone->IKK inhibits IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p50/p65) IkBa->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocation Gene_Transcription Gene Transcription (Inflammation, Proliferation) Nucleus->Gene_Transcription activates

Caption: Zerumbone inhibits the NF-κB signaling pathway.

Costunolide: Multiple Pathways including STAT3 and JNK

Costunolide has been shown to exert its anticancer effects by modulating multiple signaling pathways. It can inhibit the STAT3 pathway, which is involved in cell survival and proliferation. Additionally, it can induce apoptosis through the activation of the JNK pathway.[23][24]

Costunolide_Pathways Costunolide Costunolide STAT3 STAT3 Costunolide->STAT3 inhibits JNK JNK Costunolide->JNK activates Proliferation Cell Proliferation STAT3->Proliferation promotes Apoptosis Apoptosis JNK->Apoptosis induces

Caption: Costunolide modulates STAT3 and JNK signaling pathways.

β-Eudesmol: JNK/MAPK Pathway

β-Eudesmol induces apoptosis in cancer cells through the activation of the c-Jun N-terminal kinase (JNK) pathway, a member of the Mitogen-Activated Protein Kinase (MAPK) family.[5] This leads to the activation of downstream apoptotic signaling cascades.[6][25]

bEudesmol_JNK_Pathway b_Eudesmol β-Eudesmol JNK JNK (MAPK) b_Eudesmol->JNK activates Mitochondria Mitochondria JNK->Mitochondria acts on Caspases Caspase Cascade Mitochondria->Caspases activates Apoptosis Apoptosis Caspases->Apoptosis induces

Caption: β-Eudesmol induces apoptosis via the JNK/MAPK pathway.

References

Atractylon's Anti-Tumor Efficacy in Xenograft Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of preclinical data demonstrates the potential of Atractylon, a natural sesquiterpenoid, as a compelling anti-tumor agent. This guide provides a comparative analysis of this compound's efficacy in xenograft models of glioblastoma, hepatic cancer, and gastric cancer against standard-of-care chemotherapeutics, offering researchers, scientists, and drug development professionals a detailed overview of its performance and underlying mechanisms.

This publication summarizes key quantitative data, outlines detailed experimental protocols, and visualizes the intricate signaling pathways and experimental workflows, providing an objective resource for evaluating this compound's therapeutic promise.

Glioblastoma: this compound vs. Temozolomide

This compound has demonstrated significant anti-tumor effects in glioblastoma (GBM) xenograft models, presenting a potential alternative or complementary therapy to the current standard, Temozolomide (TMZ).

Comparative Efficacy of this compound and Temozolomide in Glioblastoma Xenograft Models
ParameterThis compoundTemozolomide
Cell Line C6, DBTRGU-87 MG, U87-TR
Mouse Strain Nude MiceNude Mice
Treatment Dose 20 mg/kg/day (intragastric)1.25 - 2.5 mg/kg (oral)
Treatment Duration 23 days5 days
Tumor Growth Inhibition Significant reduction in tumor volume and weight compared to control.[1]Dose-dependent reduction in tumor volume and microvessel density.[2] In a TMZ-resistant model, combination therapy showed significant tumor volume inhibition.[3][4]
Mechanism of Action Upregulation of SIRT3, leading to cell cycle arrest at G1 phase, inhibition of migration, and induction of apoptosis.[1][5]DNA alkylating agent, inducing G2/M cell cycle arrest and apoptosis.[4]
Experimental Protocols: Glioblastoma Xenograft Studies

This compound Xenograft Model: [1]

  • Cell Lines: C6 and DBTRG glioblastoma cells.

  • Animal Model: Nude mice.

  • Tumor Implantation: Subcutaneous injection of glioblastoma cells.

  • Treatment: Intragastric administration of this compound (20 mg/kg) dissolved in corn oil, daily for 23 days. The control group received corn oil alone.

  • Tumor Measurement: Tumors were measured and weighed at the end of the study.

Temozolomide Xenograft Model: [2][3]

  • Cell Lines: U-87 MG and TMZ-resistant U87-TR human glioblastoma cells.

  • Animal Model: Nude mice.

  • Tumor Implantation: Orthotopic (intracranial) injection of U87-luc cells into the right lobe of the brain.

  • Treatment: Oral administration of Temozolomide (e.g., 2.5 mg/kg for 5 days or 0.9 mg/kg daily).

  • Tumor Measurement: Tumor growth is often monitored non-invasively through bioluminescent imaging, with tumor volume calculated at study termination.

Visualizing the Mechanisms

atractylon_glioblastoma_workflow cluster_setup Xenograft Model Setup cluster_treatment Treatment Regimen cluster_analysis Data Analysis cell_culture Glioblastoma Cell Culture (C6, DBTRG) inoculation Subcutaneous Inoculation cell_culture->inoculation tumor_growth Tumor Growth Establishment inoculation->tumor_growth gavage Intragastric Administration (23 days) tumor_growth->gavage atractylon_prep This compound (20 mg/kg) in Corn Oil atractylon_prep->gavage control_prep Corn Oil (Vehicle) control_prep->gavage tumor_measurement Tumor Volume & Weight Measurement gavage->tumor_measurement histology Histological Analysis tumor_measurement->histology protein_analysis SIRT3 Expression Analysis tumor_measurement->protein_analysis

This compound Glioblastoma Xenograft Workflow

atractylon_sirt3_pathway This compound This compound sirt3 SIRT3 (Upregulation) This compound->sirt3 proliferation Cell Proliferation (G1 Arrest) sirt3->proliferation migration Cell Migration sirt3->migration apoptosis Apoptosis sirt3->apoptosis tumor_growth Tumor Growth proliferation->tumor_growth migration->tumor_growth apoptosis->tumor_growth

This compound's SIRT3 Signaling Pathway in Glioblastoma

Hepatic Cancer: this compound vs. Sorafenib

In preclinical models of hepatic cancer, this compound has shown promising results, positioning it as a potential therapeutic to be considered alongside the multi-kinase inhibitor, Sorafenib.

Comparative Efficacy of this compound and Sorafenib in Hepatic Cancer Xenograft Models
ParameterThis compoundSorafenib
Cell Line HepG2, MHCC97H, SMCC7721HepG2, SMMC-7721
Mouse Strain Nude MiceNude Mice
Treatment Dose 5 and 10 mg/kg (intragastric)30 mg/kg/day (oral)
Treatment Duration 15 days28 days
Tumor Growth Inhibition Significant inhibition of tumor growth.[6][7]Significant tumor growth inhibition.[6]
Mechanism of Action Induces apoptosis via the mitochondrial pathway, and inhibits migration and invasion by suppressing the Epithelial-Mesenchymal Transition (EMT) pathway and downregulating MMP-2 and MMP-9.[6][8]Multi-kinase inhibitor targeting Raf kinases and VEGFRs, inhibiting tumor cell proliferation and angiogenesis.
Experimental Protocols: Hepatic Cancer Xenograft Studies

This compound Xenograft Model: [7]

  • Cell Lines: HepG2 and MHCC97H hepatic cancer cells.

  • Animal Model: Nude mice.

  • Tumor Implantation: Subcutaneous injection of hepatic cancer cells.

  • Treatment: Intragastric administration of this compound (5 and 10 mg/kg) dissolved in corn oil, daily for 15 days. The control group received corn oil.

  • Tumor Measurement: Tumor volume was measured every three days using the formula: Tumor volume (mm³) = 0.5 × Length × Width².

Sorafenib Xenograft Model:

  • Cell Lines: HepG2 or SMMC-7721 human hepatocellular carcinoma cells.

  • Animal Model: Nude mice.

  • Tumor Implantation: Subcutaneous injection of cancer cells.

  • Treatment: Oral administration of Sorafenib (e.g., 30 mg/kg/day) for a specified period (e.g., 28 days).

  • Tumor Measurement: Tumor volumes are typically measured at regular intervals throughout the study.

Visualizing the Mechanisms

atractylon_hepatic_workflow cluster_setup Xenograft Model Setup cluster_treatment Treatment Regimen cluster_analysis Data Analysis cell_culture Hepatic Cancer Cell Culture (HepG2, MHCC97H) inoculation Subcutaneous Inoculation cell_culture->inoculation tumor_growth Tumor Growth Establishment inoculation->tumor_growth gavage Intragastric Administration (15 days) tumor_growth->gavage atractylon_prep This compound (5 & 10 mg/kg) in Corn Oil atractylon_prep->gavage control_prep Corn Oil (Vehicle) control_prep->gavage tumor_measurement Tumor Volume Measurement (every 3 days) gavage->tumor_measurement protein_analysis Western Blot for EMT & Apoptosis Markers tumor_measurement->protein_analysis

This compound Hepatic Cancer Xenograft Workflow

atractylon_emt_pathway This compound This compound emt Epithelial-Mesenchymal Transition (EMT) This compound->emt ecadherin E-cadherin (Upregulation) emt->ecadherin mesenchymal N-cadherin, Vimentin (Downregulation) emt->mesenchymal mmp MMP-2, MMP-9 (Downregulation) emt->mmp migration_invasion Cell Migration & Invasion mesenchymal->migration_invasion mmp->migration_invasion metastasis Metastasis migration_invasion->metastasis

This compound's Inhibition of EMT Pathway in Hepatic Cancer

Gastric Cancer: this compound vs. Cisplatin

This compound and its derivatives have demonstrated anti-proliferative and pro-apoptotic effects in gastric cancer cell lines and xenograft models, suggesting its potential as a therapeutic agent in a setting where Cisplatin is a cornerstone of treatment.

Comparative Efficacy of this compound and Cisplatin in Gastric Cancer Xenograft Models
ParameterThis compound/Atractylenolide IICisplatin
Cell Line HGC-27, AGS, BGC-823, SGC-7901MKN-28, MKN-45, St-15, SC-l-NU
Mouse Strain Nude MiceBALB/c nu/nu mice
Treatment Dose Not specified in available xenograft studiese.g., 9 mg/kg (intraperitoneal)
Treatment Duration Not specified in available xenograft studiese.g., qd x 3
Tumor Growth Inhibition Atractylenolide II significantly inhibits cell proliferation and motility in vitro.[9] An extract of Atractylodes macrocephala hindered the growth of AGS xenograft tumors.[10]Significant tumor growth inhibition, which can be enhanced by combination with other agents.[11][12]
Mechanism of Action Induces apoptosis through upregulation of Bax and downregulation of Bcl-2, p-Akt, and p-ERK.[9]Forms DNA adducts, leading to cell cycle arrest and apoptosis.
Experimental Protocols: Gastric Cancer Xenograft Studies

Atractylodes macrocephala Koidz (AMK) Extract Xenograft Model:

  • Cell Line: AGS human gastric adenocarcinoma cells.

  • Animal Model: Not specified in the available abstract.

  • Tumor Implantation: Subcutaneous injection of AGS cells.

  • Treatment: Administration of AMK extract.

  • Tumor Measurement: Assessment of tumor growth inhibition.

Cisplatin Xenograft Model: [11]

  • Cell Lines: St-15 and SC-l-NU human gastric cancer xenografts.

  • Animal Model: BALB/c nu/nu mice.

  • Tumor Implantation: Subcutaneous implantation of tumor fragments.

  • Treatment: Intraperitoneal injection of Cisplatin (e.g., 9 mg/kg).

  • Tumor Measurement: Tumor weight and volume are measured to assess antitumor effects.

Visualizing the Mechanisms

atractylon_gastric_workflow cluster_setup Xenograft Model Setup cluster_treatment Treatment Regimen cluster_analysis Data Analysis cell_culture Gastric Cancer Cell Culture (e.g., AGS) inoculation Subcutaneous Inoculation cell_culture->inoculation tumor_growth Tumor Growth Establishment inoculation->tumor_growth administration Treatment Administration tumor_growth->administration atractylon_prep Atractylodes Extract atractylon_prep->administration control_prep Vehicle Control control_prep->administration tumor_measurement Tumor Growth Monitoring administration->tumor_measurement protein_analysis Apoptosis Marker Analysis tumor_measurement->protein_analysis

This compound Gastric Cancer Xenograft Workflow

atractylon_apoptosis_pathway atractylenolide_II Atractylenolide II akt_erk p-Akt / p-ERK (Downregulation) atractylenolide_II->akt_erk bcl2 Bcl-2 (Downregulation) atractylenolide_II->bcl2 bax Bax (Upregulation) atractylenolide_II->bax cell_proliferation Cell Proliferation akt_erk->cell_proliferation apoptosis Apoptosis bcl2->apoptosis bax->apoptosis apoptosis->cell_proliferation

Atractylenolide II-Induced Apoptosis Pathway in Gastric Cancer

The compiled data from various xenograft models indicate that this compound and its derivatives possess significant anti-tumor properties across a range of cancers. Its mechanisms of action, which include the induction of apoptosis, inhibition of cell proliferation and migration, and modulation of key signaling pathways, suggest a multifaceted approach to cancer therapy. While direct comparative studies with standard-of-care drugs under identical experimental conditions are limited, the existing evidence strongly supports further investigation into this compound as a novel therapeutic agent. The detailed protocols and mechanistic insights provided in this guide aim to facilitate future research and development in this promising area of oncology.

References

Cross-Validation of Analytical Methods for Atractylon Detection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the detection and quantification of Atractylon, a key bioactive sesquiterpenoid found in medicinal plants of the Atractylodes genus. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of herbal medicines and related pharmaceutical products. This document presents a summary of validation parameters from published studies, detailed experimental protocols, and visual workflows to aid in method selection and implementation.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the key performance parameters for HPLC and GC-MS methods for the determination of this compound. It is important to note that the data is collated from different studies using various methodologies and matrices, as a direct cross-validation study was not found in the reviewed literature.

ParameterHPLC-DAD/ELSD (Tandem Column)[1][2]HPLC-UV (Single Column) - Adapted for this compound[3][4]GC-MS[5]
Analyte This compoundAtractylenolide III (structurally related)This compound
Matrix Rhizoma Atractylodis MacrocephalaeRhizoma Atractylodis MacrocephalaeRat Plasma
Linearity (Range) 0.5-100 µg/mL (r² > 0.999)5-50 µg/mL (r = 0.9994)10-1000 ng/mL
Limit of Detection (LOD) 0.1-5.0 µg/mL0.005 µg/mLNot explicitly stated
Limit of Quantification (LOQ) 1.25-50.0 µg/mL0.018 µg/mL10 ng/mL
Recovery 97.1 - 100.7%101.08% (RSD = 0.98%)Satisfactory
Precision (RSD) 0.1 - 2.8%0.98% (for recovery)Intra-day: ≤10.4%, Inter-day: ≤9.6%
Accuracy Not explicitly statedNot explicitly stated-6.5% to 4.9%

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) Method

This protocol is adapted from a validated method for Atractylenolide III in Rhizoma Atractylodis Macrocephalae and is suitable for the quantification of this compound with appropriate adjustments.[3][4]

1. Sample Preparation:

  • Accurately weigh 1.0 g of powdered Rhizoma Atractylodis Macrocephalae and place it in a conical flask.
  • Add 50 mL of methanol and sonicate for 30 minutes.
  • Allow the mixture to cool to room temperature.
  • Replenish the lost weight with methanol and shake well.
  • Filter the solution through a 0.45 µm membrane filter before injection.

2. Chromatographic Conditions:

  • Instrument: Agilent 1100 series HPLC or equivalent.
  • Column: Kromasil C18 reversed-phase column (250 mm × 4.6 mm, 5 µm).
  • Mobile Phase: Methanol:Water (70:30, v/v).
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 25 °C.
  • Detection Wavelength: 220 nm.
  • Injection Volume: 10 µL.

3. Validation Parameters:

  • Linearity: Prepare a series of standard solutions of this compound in methanol at concentrations ranging from 5 to 50 µg/mL.
  • Accuracy and Precision: Perform recovery studies by spiking known amounts of this compound standard into the sample matrix at three different concentration levels.
  • LOD and LOQ: Determine based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol is based on a validated method for the determination of this compound in rat plasma.[5]

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 100 µL of plasma, add 5 µL of internal standard (e.g., acetophenone) and 100 µL of ethyl acetate-n-hexane (1:1, v/v).
  • Vortex for 5 minutes and then centrifuge at 13,000 rpm for 10 minutes.
  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in 50 µL of ethyl acetate for GC-MS analysis.

2. Chromatographic Conditions:

  • Instrument: Agilent 6890N GC with 5975 Mass Selective Detector or equivalent.
  • Column: HP-5MS capillary column (30 m × 0.25 mm, 0.25 µm).
  • Carrier Gas: Helium at a flow rate of 1.0 mL/min.
  • Injection Mode: Splitless.
  • Injector Temperature: 250 °C.
  • Oven Temperature Program: Start at 100 °C, hold for 2 min, ramp to 200 °C at 10 °C/min, then to 250 °C at 5 °C/min, and hold for 5 min.
  • MSD Transfer Line Temperature: 280 °C.
  • Ionization Mode: Electron Impact (EI) at 70 eV.
  • Scan Mode: Selected Ion Monitoring (SIM).

3. Validation Parameters:

  • Linearity: Prepare calibration standards in blank plasma over the concentration range of 10-1000 ng/mL.
  • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day).
  • LOD and LOQ: The LOQ is established as the lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy.

Mandatory Visualization

Analytical_Method_Cross_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_conclusion Conclusion Phase define_scope Define Scope & Acceptance Criteria select_methods Select Methods for Comparison (e.g., HPLC, GC-MS) define_scope->select_methods develop_protocol Develop Cross-Validation Protocol select_methods->develop_protocol prepare_samples Prepare Standard & Sample Sets develop_protocol->prepare_samples analyze_hplc Analyze Samples by HPLC prepare_samples->analyze_hplc analyze_gcms Analyze Samples by GC-MS prepare_samples->analyze_gcms compare_data Compare Quantitative Results analyze_hplc->compare_data analyze_gcms->compare_data assess_parameters Assess Validation Parameters (Accuracy, Precision, Linearity) compare_data->assess_parameters evaluate_robustness Evaluate Method Robustness assess_parameters->evaluate_robustness documentation Document Results & Deviations evaluate_robustness->documentation conclusion Conclusion on Method Interchangeability documentation->conclusion

Caption: Workflow for the cross-validation of analytical methods.

Method_Comparison_this compound cluster_hplc HPLC cluster_gcms GC-MS hplc_sensitivity Good Sensitivity (µg/mL range) hplc_specificity High Specificity with DAD/UV hplc_sample Suitable for Thermally Labile Compounds hplc_derivatization No Derivatization Required gcms_sensitivity Excellent Sensitivity (ng/mL range) gcms_specificity High Specificity from Mass Spectra gcms_sample Requires Volatile & Thermally Stable Analytes gcms_derivatization Derivatization may be needed This compound This compound Analysis This compound->hplc_sensitivity This compound->hplc_specificity This compound->hplc_sample This compound->hplc_derivatization This compound->gcms_sensitivity This compound->gcms_specificity This compound->gcms_sample This compound->gcms_derivatization

Caption: Comparison of HPLC and GC-MS for this compound analysis.

References

Comparative Analysis of Atractylon Content in Atractylodes Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of Atractylon content across different Atractylodes species, a genus of perennial herbaceous plants with significant applications in traditional medicine and ongoing interest in modern drug development. This document is intended for researchers, scientists, and drug development professionals seeking to understand the quantitative variations of this key bioactive sesquiterpenoid among Atractylodes macrocephala, Atractylodes lancea, and Atractylodes chinensis.

Data Summary: this compound Content in Atractylodes Species

The concentration of this compound exhibits considerable variation among different Atractylodes species. Atractylodes macrocephala is consistently reported to have the highest concentrations of this compound. In contrast, Atractylodes lancea and Atractylodes chinensis are characterized by lower levels of this compound and higher concentrations of other sesquiterpenoids like atractylodin, β-eudesmol, and hinesol.[1]

SpeciesThis compound Content (mg/g of dried rhizome)Key References
Atractylodes macrocephala 0.54 - 8.72[2]
Atractylodes lancea 0.30 - 2.21
Atractylodes chinensis Reported as low or poor; significantly lower than A. macrocephala.[1][3][1][3]

Note: The data presented is compiled from multiple studies. Direct comparison of absolute values should be made with caution, as variations in plant origin, harvesting time, and analytical methodology can influence the results.

Experimental Protocols: Quantification of this compound

The quantification of this compound in Atractylodes rhizomes is predominantly achieved through chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is a widely used method for its accuracy and reproducibility.

High-Performance Liquid Chromatography (HPLC) Method for this compound Quantification

This protocol is a generalized representation based on established methodologies for the quantification of this compound in Atractylodes macrocephala.[2]

1. Sample Preparation:

  • The dried rhizomes of the Atractylodes species are pulverized into a homogenous powder.
  • A precisely weighed amount of the powder (e.g., 0.5 g) is extracted with a suitable solvent, such as methanol or a methanol-water mixture, typically using ultrasonication to ensure efficient extraction.
  • The resulting extract is filtered through a 0.22 µm syringe filter to remove particulate matter before injection into the HPLC system.

2. Chromatographic Conditions:

  • Column: A C18 reversed-phase column is commonly employed for the separation of this compound.
  • Mobile Phase: A gradient elution using a mixture of water and acetonitrile is often used. The gradient is programmed to increase the proportion of acetonitrile over the course of the analysis to effectively elute this compound and other components.
  • Flow Rate: A typical flow rate is 1.0 mL/min.
  • Detection: A Diode Array Detector (DAD) is used for monitoring the eluent. This compound exhibits a characteristic UV absorption at approximately 218-219 nm, which is used for its quantification.[2]
  • Quantification: The concentration of this compound in the sample is determined by comparing the peak area of this compound in the sample chromatogram to a calibration curve generated using certified reference standards of this compound.

Visualization of a Relevant Signaling Pathway

This compound has been shown to exert its pharmacological effects through the modulation of various cellular signaling pathways. One such pathway is the PI3K/AKT/mTOR pathway, which is crucial in regulating cell proliferation, survival, and apoptosis. The diagram below illustrates the key components of this pathway.

PI3K_AKT_mTOR_Pathway PI3K/AKT/mTOR Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Apoptosis Inhibition of Apoptosis AKT->Apoptosis Proliferation Cell Proliferation & Survival mTORC1->Proliferation PTEN PTEN PTEN->PIP3 inhibits

Caption: The PI3K/AKT/mTOR signaling cascade.

This guide serves as a foundational resource for researchers working with Atractylodes species. The provided data and methodologies can aid in the selection of appropriate species for specific research objectives and in the development of robust analytical methods for quality control and further investigation of the pharmacological properties of this compound.

References

Atractylon vs. Atractylenolides: A Comparative Guide to Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of atractylon and its related sesquiterpenoid lactones, atractylenolide I, II, and III. These compounds, primarily isolated from the rhizomes of Atractylodes species, have garnered significant interest for their diverse pharmacological effects. This document summarizes key quantitative data, outlines experimental methodologies for crucial assays, and visualizes the primary signaling pathways involved in their mechanisms of action.

Comparative Biological Activities: Quantitative Data

The following tables summarize the experimental data on the anti-cancer, anti-inflammatory, and antiviral activities of this compound and atractylenolides.

Anti-Cancer Activity
CompoundCancer Cell LineAssayIC50 / Effective ConcentrationCitation
This compound HepG2 (Hepatocellular Carcinoma)MTT20 µM (Migration Inhibition)
MHCC97H (Hepatocellular Carcinoma)MTT20 µM (Migration Inhibition)
HL-60 (Human Leukemia)Cytotoxicity15 µg/mL (Induces Apoptosis)[1]
P-388 (Mouse Leukemia)CytotoxicityStrong Antiproliferative Effect[1]
Intestinal Cancer CellsCell Proliferation30 mg/mL (Inhibits Proliferation)[2]
Atractylenolide I HT-29 (Colon Adenocarcinoma)MTT95.7 µM (48h), 57.4 µM (72h)[3]
Atractylenolide III A549 (Lung Cancer)Apoptosis Assay1-100 µM[4]
HUVECs (Angiogenesis Model)Tube Formation1-100 µM[4]
AGS & SGC-7901 (Gastric Cancer)CCK-8Synergistic effect with docetaxel[5]
Anti-Inflammatory Activity
CompoundModelKey MarkersEffective Concentration / DosageCitation
This compound LPS-induced RAW 264.7 cellsNO, PGE2Significantly inhibits production[3][6]
Carrageenan-induced paw edema (mice)Paw Volume40 mg/kg[3][6]
Acetic acid-induced writhing (mice)Writhing Response40 mg/kg[3][6]
Atractylenolide I LPS-stimulated RAW264.7 cellsIL-6, TNF-α1-100 µM (no cytotoxicity)[7]
Atractylenolide III LPS-induced RAW264.7 cellsNO, TNF-α, PGE2, IL-650 µM, 100 µM[2]
Antiviral Activity
CompoundVirus StrainAssayIC50 / Selectivity Index (SI)Citation
This compound Influenza A (H1N1)CPEIC50: 8.9 µg/mL, SI: 29.4[8]
Influenza A (H3N2)CPEIC50: 9.4 µg/mL, SI: 27.8[8]
Atractylenolide I Influenza A (H1N1)CPEIC50: 24.1 µg/mL, SI: 8.4[8]
Influenza A (H3N2)CPEIC50: 35.1 µg/mL, SI: 5.8[8]
Atractylenolide III Influenza A (H1N1)CPEIC50: 24.4 µg/mL, SI: 7.8[8]
Influenza A (H3N2)CPEIC50: 28.6 µg/mL, SI: 6.7[8]

Signaling Pathways

The biological activities of this compound and atractylenolides are mediated through the modulation of several key intracellular signaling pathways.

This compound's Anti-Cancer Mechanism

This compound exerts its anti-cancer effects primarily by inducing apoptosis and inhibiting cell proliferation and metastasis through multiple pathways.

cluster_pi3k PI3K/Akt/mTOR Pathway cluster_apoptosis Mitochondrial Apoptosis cluster_emt EMT & Metastasis This compound This compound PI3K PI3K This compound->PI3K Inhibits Bcl2 Bcl-2 This compound->Bcl2 Inhibits ROS ROS Generation This compound->ROS Promotes EMT EMT Process This compound->EMT Inhibits MMP29 MMP-2/9 This compound->MMP29 Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation Bax Bax Caspase3 Cleaved Caspase-3 Bax->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis MMP ↓ΔΨm ROS->MMP MMP->Bax Metastasis Metastasis EMT->Metastasis Invasion Invasion MMP29->Invasion

Caption: this compound's anti-cancer signaling pathways.

Atractylenolides' Anti-Inflammatory Mechanism

Atractylenolides I and III are potent anti-inflammatory agents that act by inhibiting pro-inflammatory signaling cascades, primarily the NF-κB and MAPK pathways.

cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 TLR4->p38 ERK ERK1/2 TLR4->ERK JNK JNK TLR4->JNK IKK IKK TLR4->IKK IκBα IκBα IKK->IκBα P NFκB NF-κB IκBα->NFκB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, PGE2, NO) NFκB->Cytokines Transcription Atractylenolides Atractylenolide I & III Atractylenolides->p38 Atractylenolides->ERK Atractylenolides->JNK Atractylenolides->NFκB Inhibits Translocation

Caption: Atractylenolides' anti-inflammatory signaling.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of this compound and Atractylenolides are provided below.

MTT Assay for Cell Viability and Cytotoxicity

This protocol is used to assess the effect of compounds on cell proliferation and viability.

  • Cell Seeding:

    • Culture cancer cells (e.g., HepG2, HT-29) in appropriate media until they reach 80-90% confluency.

    • Trypsinize, count, and seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of this compound or Atractylenolides in dimethyl sulfoxide (DMSO).

    • Prepare serial dilutions of the compounds in culture medium to achieve the desired final concentrations (e.g., 1 to 100 µM). The final DMSO concentration should not exceed 0.1%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with 0.1% DMSO) and a blank control (medium only).

    • Incubate the plates for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Incubation and Formazan Solubilization:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using dose-response curve analysis.

Western Blotting for Apoptosis-Related Protein Expression

This protocol is used to detect changes in the expression levels of specific proteins involved in signaling pathways.

  • Sample Preparation (Protein Lysate):

    • Culture and treat cells with this compound or Atractylenolides as described in the MTT assay protocol.

    • After treatment, wash the cells with ice-cold PBS and lyse them using RIPA lysis buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA protein assay kit.

  • SDS-PAGE:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5-10 minutes.

    • Load the samples onto a 10-12% SDS-polyacrylamide gel. Include a molecular weight marker.

    • Run the gel at 100-120V until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a polyvinylidene fluoride (PVDF) membrane.

    • Perform the transfer using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-p-Akt, anti-β-actin) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

    • Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize to a loading control like β-actin.

Carrageenan-Induced Paw Edema in Mice

This in vivo model is used to evaluate the anti-inflammatory activity of compounds.

  • Animals and Acclimatization:

    • Use male ICR mice (20-25 g).

    • Acclimatize the animals for at least one week before the experiment, with free access to food and water.

  • Compound Administration:

    • Divide the mice into groups (n=6-8 per group): a control group, a positive control group (e.g., indomethacin), and treatment groups.

    • Administer this compound (e.g., 40 mg/kg) or a vehicle (e.g., 0.5% carboxymethylcellulose) orally or via intraperitoneal injection 1 hour before the carrageenan injection.

  • Induction of Inflammation:

    • Measure the initial volume of the right hind paw of each mouse using a plethysmometer.

    • Inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw.

  • Measurement of Paw Edema:

    • Measure the paw volume at regular intervals after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

    • The degree of swelling is calculated as the increase in paw volume compared to the initial volume.

  • Data Analysis:

    • Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

    • Analyze the data using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

References

Atractylon vs. Dexamethasone: A Comparative Analysis of Anti-Inflammatory Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anti-inflammatory properties of Atractylon, a natural sesquiterpenoid, and dexamethasone, a potent synthetic glucocorticoid. The following sections present quantitative data from experimental studies, detailed methodologies, and an exploration of the distinct signaling pathways through which these compounds exert their anti-inflammatory effects.

Quantitative Comparison of Anti-Inflammatory Activity

To facilitate a direct comparison, the following tables summarize the inhibitory effects of this compound and dexamethasone on key inflammatory mediators. The data is compiled from various in vitro and in vivo studies. It is important to note that direct comparisons of IC50 values between different studies should be interpreted with caution due to potential variations in experimental conditions.

In Vitro Anti-Inflammatory Activity

The most common in vitro model for assessing anti-inflammatory activity involves the use of lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of the inflammatory response, leading to the production of nitric oxide (NO), prostaglandins (PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

Inflammatory MediatorThis compound (Active Compounds)Dexamethasone
Nitric Oxide (NO) Production IC50: 3.7 µM (Compound 1 from A. macrocephala)IC50: 34.60 µg/mL (~88 µM)
Prostaglandin E2 (PGE2) Production IC50: 5.26 µM (Compound 1 from A. macrocephala)-
Interleukin-6 (IL-6) Production Concentration-dependent reduction in mRNA expression10% to 90% inhibition (10⁻⁹ M to 10⁻⁶ M)[1]
Tumor Necrosis Factor-α (TNF-α) Production Concentration-dependent reduction in mRNA expressionIC50: ~0.5 x 10⁻⁹ M (for inhibition of GM-CSF, a related cytokine)

Note: The active compound "Compound 1" from Atractylodes macrocephala is a key bioactive constituent responsible for its anti-inflammatory effects[2]. The IC50 value for dexamethasone on NO production was converted from µg/mL to µM for a more direct comparison, assuming a molecular weight of 392.46 g/mol .

In Vivo Anti-Inflammatory Activity

The carrageenan-induced paw edema model in rodents is a widely used in vivo assay to evaluate the anti-inflammatory potential of test compounds. Carrageenan injection into the paw induces an acute inflammatory response characterized by swelling (edema).

Animal ModelThis compound Dosage & EffectDexamethasone Dosage & Effect
Carrageenan-Induced Paw Edema (Mice/Rats) 40 mg/kg: Significantly reduced paw edema0.1 - 1 mg/kg (i.p.): Dose-dependent reduction in paw edema[3]

Mechanisms of Anti-Inflammatory Action

This compound and dexamethasone employ distinct molecular mechanisms to suppress inflammation.

This compound primarily exerts its anti-inflammatory effects by inhibiting key signaling pathways involved in the inflammatory cascade. The main bioactive components, atractylenolides I and III, have been shown to inhibit the Toll-like receptor 4 (TLR4)/NF-κB, PI3K/Akt, and MAPK signaling pathways. This inhibition leads to a reduction in the production of pro-inflammatory cytokines.

Dexamethasone , as a synthetic glucocorticoid, functions by binding to the glucocorticoid receptor (GR) in the cytoplasm. Upon binding, the activated GR complex translocates to the nucleus where it either upregulates the expression of anti-inflammatory proteins (transactivation) or, more critically for its anti-inflammatory effects, interferes with the activity of pro-inflammatory transcription factors such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1) (transrepression). This leads to a broad suppression of the expression of genes encoding pro-inflammatory cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways modulated by this compound and dexamethasone.

Atractylon_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IκB IκB IKK->IκB NFκB NF-κB Nucleus Nucleus NFκB->Nucleus Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6) This compound This compound This compound->IKK Dexamethasone_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Dexamethasone Dexamethasone GR Glucocorticoid Receptor (GR) Dexamethasone->GR GR_complex Dexamethasone-GR Complex Nucleus Nucleus GR_complex->Nucleus NFκB_AP1 NF-κB / AP-1 GR_complex->NFκB_AP1 Pro_inflammatory_Genes Pro-inflammatory Genes NFκB_AP1->Pro_inflammatory_Genes In_Vitro_Workflow start Start: Culture RAW 264.7 cells seed Seed cells in 96-well plates start->seed treat Treat with this compound or Dexamethasone seed->treat stimulate Stimulate with LPS (1 µg/mL) treat->stimulate incubate Incubate for 24 hours stimulate->incubate collect Collect supernatant incubate->collect measure Measure NO, PGE2, TNF-α, IL-6 collect->measure analyze Calculate IC50 values measure->analyze end_node End analyze->end_node

References

Replicating Neuroprotective Effects of Atractylon: A Comparative Guide to Published Findings

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals investigating the neuroprotective potential of Atractylon and its derivatives, this guide provides a comprehensive comparison of key published findings. It outlines the experimental data, detailed protocols, and implicated signaling pathways from seminal studies, offering a roadmap for replicating and building upon this research.

Quantitative Data Summary

The neuroprotective effects of this compound and its key derivatives, Atractylenolide-I (ATR-I) and Atractylenolide-III (Aen-III), have been demonstrated across various in vitro and in vivo models of neurological disorders. The following tables summarize the key quantitative findings from these studies.

Atractylenolide-I (ATR-I): In Vitro Neuroinflammation Model

Table 1: Effect of ATR-I on Nitric Oxide (NO) Production in LPS-Stimulated BV-2 Microglia

TreatmentConcentrationNO Production (% of LPS Control)
Control-Not reported
LPS1 µg/mL100%
ATR-I + LPS25 µMSignificantly reduced vs. LPS
ATR-I + LPS50 µMSignificantly reduced vs. LPS
ATR-I + LPS100 µMSignificantly reduced vs. LPS
Atractylenolide-I (ATR-I): In Vivo Parkinson's Disease Model

Table 2: Effect of ATR-I on Motor Function in MPTP-Induced Parkinson's Disease Mice (Pole Test)

Treatment GroupDosageTime to Turn (seconds)Total Time to Descend (seconds)
Vehicle-~2~10
MPTP30 mg/kg~8~25
ATR-I + MPTP10 mg/kg~5~18
ATR-I + MPTP30 mg/kg~3~12

Table 3: Effect of ATR-I on Dopaminergic Neuron Survival in MPTP-Induced Parkinson's Disease Mice

Treatment GroupDosageTyrosine Hydroxylase (TH)-Positive Cells in Substantia Nigra (% of Vehicle)
Vehicle-100%
MPTP30 mg/kg~45%
ATR-I + MPTP10 mg/kg~65%
ATR-I + MPTP30 mg/kg~85%
Atractylenolide-III (Aen-III): In Vivo Cognitive Impairment Model

Table 4: Effect of Aen-III on Spatial Memory in Homocysteine-Treated Rats (Morris Water Maze)

Treatment GroupDosageEscape Latency (seconds)Time in Target Quadrant (%)
Control-~20~35%
Homocysteine0.6 µmol/g/day~50~20%
Aen-III + Homocysteine10 mg/kg/day~35~28%
Aen-III + Homocysteine20 mg/kg/day~25~32%
Atractylenolide-III (Aen-III): In Vitro Excitotoxicity Model

Table 5: Effect of Aen-III on Glutamate-Induced Neuronal Apoptosis

TreatmentConcentrationCell Viability (% of Control)
Control-100%
Glutamate10 mM~50%
Aen-III + Glutamate1 µM~65%
Aen-III + Glutamate10 µM~80%
Aen-III + Glutamate100 µM~95%

Experimental Protocols

To facilitate the replication of these findings, detailed experimental protocols are provided below.

In Vitro Neuroinflammation Assay (LPS-stimulated BV-2 cells)
  • Cell Culture: BV-2 murine microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Treatment: Cells are pre-treated with various concentrations of Atractylenolide-I (25, 50, 100 µM) for 1 hour.

  • Stimulation: Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.

  • Nitric Oxide (NO) Measurement: The production of nitric oxide in the culture supernatant is measured using the Griess reagent assay. The absorbance is read at 540 nm.

In Vivo Parkinson's Disease Model (MPTP-induced mice)
  • Animals: Male C57BL/6 mice are used.

  • MPTP Induction: Mice are administered four intraperitoneal (i.p.) injections of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) hydrochloride (30 mg/kg) at 2-hour intervals.

  • Atractylenolide-I Treatment: Atractylenolide-I (10 or 30 mg/kg) is administered intraperitoneally once daily for 7 days, starting 24 hours after the last MPTP injection.

  • Behavioral Testing (Pole Test): Motor coordination is assessed using the pole test. The time taken for the mouse to turn downwards from the top of a vertical pole and the total time to descend are recorded.

  • Immunohistochemistry: After the behavioral tests, mice are euthanized, and brain tissues are collected. Coronal sections of the substantia nigra are stained with an antibody against tyrosine hydroxylase (TH) to visualize dopaminergic neurons. The number of TH-positive cells is quantified using stereological methods.

In Vivo Cognitive Impairment Model (Homocysteine-treated rats)
  • Animals: Male Wistar rats are used.

  • Homocysteine Administration: Rats are administered homocysteine (0.6 µmol/g) intraperitoneally daily for 12 weeks.

  • Atractylenolide-III Treatment: Atractylenolide-III (10 or 20 mg/kg) is administered orally once daily for the last 4 weeks of the homocysteine treatment period.

  • Morris Water Maze Test: Spatial learning and memory are assessed using the Morris water maze. The escape latency to find a hidden platform and the percentage of time spent in the target quadrant during a probe trial are measured.

In Vitro Excitotoxicity Assay (Glutamate-induced neuronal apoptosis)
  • Primary Neuronal Culture: Primary cortical neurons are prepared from embryonic day 17-18 Sprague-Dawley rats.

  • Treatment: Neurons are pre-treated with Atractylenolide-III (1, 10, 100 µM) for 2 hours.

  • Glutamate Exposure: Following pre-treatment, neurons are exposed to 10 mM glutamate for 24 hours to induce excitotoxicity.

  • Cell Viability Assay: Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at 570 nm.

Signaling Pathways and Experimental Workflows

The neuroprotective effects of this compound and its derivatives are mediated through the modulation of several key signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways and the experimental workflows.

G cluster_0 Atractylenolide-I Neuroprotective Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NF-κB (p65/p50) NF-κB (p65/p50) IKK->NF-κB (p65/p50) Pro-inflammatory Cytokines (TNF-α, IL-6) Pro-inflammatory Cytokines (TNF-α, IL-6) NF-κB (p65/p50)->Pro-inflammatory Cytokines (TNF-α, IL-6) Transcription Neuroinflammation Neuroinflammation Pro-inflammatory Cytokines (TNF-α, IL-6)->Neuroinflammation ATRI Atractylenolide-I ATRI->IKK Inhibits

Caption: Atractylenolide-I inhibits neuroinflammation by suppressing the TLR4/MyD88/NF-κB signaling pathway.

G cluster_1 Atractylenolide-III Neuroprotective Pathway Glutamate Glutamate NMDA Receptor NMDA Receptor Glutamate->NMDA Receptor Ca2+ Influx Ca2+ Influx NMDA Receptor->Ca2+ Influx Caspase Activation Caspase Activation Ca2+ Influx->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis AenIII Atractylenolide-III AenIII->Caspase Activation Inhibits

Caption: Atractylenolide-III protects against glutamate-induced excitotoxicity by inhibiting caspase activation and apoptosis.

G cluster_2 Experimental Workflow: In Vivo Parkinson's Model Start MPTP Induction Treatment Atractylenolide-I Treatment Start->Treatment Behavior Behavioral Testing (Pole Test) Treatment->Behavior IHC Immunohistochemistry (TH Staining) Behavior->IHC Analysis Data Analysis IHC->Analysis

Atractylon's Antitumor Activity: A Comparative Analysis Across Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of available data highlights the potential of Atractylon, a sesquiterpenoid compound, as a significant inhibitor of cancer cell proliferation and viability across a spectrum of cancer types. This comparative guide synthesizes findings from multiple studies, focusing on the differential activity of this compound in various cancer cell lines, the underlying molecular mechanisms, and the experimental protocols utilized to ascertain these effects. This document is intended for researchers, scientists, and drug development professionals engaged in oncology research.

Comparative Efficacy of this compound in Diverse Cancer Cell Lines

This compound has demonstrated notable cytotoxic and pro-apoptotic activity against a range of cancer cell lines, including those from hepatic, colorectal, glial, and hematopoietic origins. The half-maximal inhibitory concentration (IC50), a key indicator of a compound's potency, varies across these cell lines, suggesting a degree of cancer-type-specific activity.

Cancer TypeCell LineIC50 of this compoundReference
Leukemia HL-6010.6 µg/mL (49 µM)[1]
P-388Not explicitly quantified, but activity confirmed-
Hepatocellular Carcinoma HepG2Activity confirmed, specific IC50 not provided-
SMMC-7721Activity confirmed, specific IC50 not provided-
MHCC-97HActivity confirmed, specific IC50 not provided-
Colorectal Carcinoma HT-29Dose-dependent inhibition at 15 and 30 mg/mL, specific IC50 not provided[2][3]
Glioblastoma C6Activity confirmed, specific IC50 not provided-
DBTRGActivity confirmed, specific IC50 not provided-

Note: The IC50 values may vary between studies due to differences in experimental conditions such as incubation time and cell density. The provided data aims to offer a comparative overview.

Key Signaling Pathways Modulated by this compound

This compound exerts its anticancer effects by modulating several critical signaling pathways involved in cell proliferation, survival, and apoptosis.

One of the primary mechanisms is the inhibition of the PI3K/AKT/mTOR signaling pathway . This pathway is a central regulator of cell growth and survival, and its dysregulation is a common feature in many cancers. This compound has been shown to decrease the expression of key proteins in this pathway, including PI3K, AKT, and mTOR, in colorectal cancer cells.[2][3] This inhibition leads to a downstream decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Caspase-3, ultimately promoting programmed cell death.

Another significant pathway affected by this compound is the SIRT3 signaling pathway in glioblastoma cells. The activation of this pathway by this compound contributes to its anti-glioblastoma effects.

The following diagram illustrates the inhibitory effect of this compound on the PI3K/AKT/mTOR pathway.

PI3K_AKT_mTOR_Pathway This compound This compound PI3K PI3K This compound->PI3K inhibition Caspase3 Caspase-3 This compound->Caspase3 activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Bcl2 Bcl-2 mTOR->Bcl2 activates Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes Apoptosis Apoptosis Bcl2->Apoptosis inhibits Caspase3->Apoptosis induces

Caption: this compound's inhibition of the PI3K/AKT/mTOR signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the studies on this compound's anticancer activity.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effect of this compound on cancer cells.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Treatment: The cells are then treated with various concentrations of this compound (and a vehicle control) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (e.g., 0.5 mg/mL). The plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the control group, and the IC50 value is determined.

The following diagram outlines the workflow for the MTT assay.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow node_seed Seed cells in 96-well plate node_treat Treat with this compound (various concentrations) node_seed->node_treat node_incubate Incubate for 24-72 hours node_treat->node_incubate node_mtt Add MTT solution node_incubate->node_mtt node_formazan Incubate to form formazan crystals node_mtt->node_formazan node_dmso Add DMSO to dissolve crystals node_formazan->node_dmso node_read Measure absorbance at 570 nm node_dmso->node_read node_analyze Calculate cell viability and IC50 node_read->node_analyze

Caption: A typical workflow for assessing cell viability using the MTT assay.

Apoptosis Analysis (Flow Cytometry with Annexin V/PI Staining)

This method is used to quantify the number of apoptotic and necrotic cells after treatment with this compound.

  • Cell Treatment: Cells are treated with this compound at the desired concentrations for a specified time.

  • Cell Harvesting: Adherent cells are detached using trypsin, and both adherent and floating cells are collected.

  • Washing: The cells are washed twice with cold phosphate-buffered saline (PBS).

  • Staining: The cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: The stained cells are incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The samples are analyzed using a flow cytometer to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis

This technique is employed to detect the expression levels of specific proteins in the signaling pathways affected by this compound.

  • Protein Extraction: After treatment with this compound, cells are lysed, and the total protein is extracted.

  • Protein Quantification: The protein concentration is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., PI3K, AKT, mTOR, Bcl-2, Caspase-3) overnight at 4°C.

  • Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The band intensities are quantified and normalized to a loading control (e.g., β-actin or GAPDH).

References

Validating the interaction of Atractylon with specific protein targets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Interaction of Atractylon with Key Protein Targets and a Comparison with Alternative Molecules.

This guide provides a comparative analysis of the experimental data on the interaction of this compound with specific protein targets implicated in various cellular processes, including apoptosis, inflammation, and cancer progression. We present a summary of quantitative data, detailed experimental methodologies for key validation assays, and visual representations of relevant signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound's therapeutic potential.

Comparative Analysis of this compound and Alternative Molecules

Target ProteinMoleculeAssay TypeValueReference
B-cell lymphoma 2 (Bcl-2) This compoundFunctional (Apoptosis Induction)Data on direct binding affinity is limited. Studies show this compound downregulates Bcl-2 expression.[1][1]
VenetoclaxBinding Affinity (K_i)< 0.01 nM[2][3]
Tumor Necrosis Factor-alpha (TNF-α) This compoundFunctional (Inhibition of production)Data on direct binding affinity is limited. This compound has been shown to reduce the production of inflammatory factors like TNF-α.
InfliximabBinding Affinity (K_d)~0.1 - 1 nM
Nuclear Factor-kappa B (NF-κB) Pathway This compoundFunctional (Inhibition of activation)Data on direct binding affinity is limited. This compound can suppress NF-κB activation.
BAY 11-7082Functional (IKK Inhibition)IC50: ~5-10 µM[4][5][6][7][8]
Toll-like Receptor 7 (TLR7) This compoundFunctional (Signaling modulation)Data on direct binding affinity is limited. This compound can regulate the TLR7 signaling pathway.
Resiquimod (R848)Functional (Agonist activity)EC50: ~1 µM[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key techniques used to assess the interaction between small molecules and their protein targets.

Surface Plasmon Resonance (SPR) for Binding Affinity Determination

Surface Plasmon Resonance is a label-free technique used to measure the binding kinetics and affinity of molecular interactions in real-time.

Objective: To determine the dissociation constant (K_d) of a small molecule (analyte) to a purified protein (ligand).

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Ligand (purified target protein)

  • Analyte (this compound or alternative compound)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

Procedure:

  • Surface Preparation: The sensor chip surface is activated using a mixture of EDC and NHS.

  • Ligand Immobilization: The purified target protein is diluted in the immobilization buffer and injected over the activated sensor surface. The protein is covalently coupled to the surface via primary amine groups. Unreacted sites are then blocked with ethanolamine.

  • Analyte Injection: A series of concentrations of the analyte (e.g., this compound) are prepared in the running buffer. Each concentration is injected over the ligand-immobilized surface for a defined association time, followed by a dissociation phase where only the running buffer flows over the surface.

  • Regeneration: The sensor surface is regenerated by injecting the regeneration solution to remove the bound analyte, preparing the surface for the next injection.

  • Data Analysis: The binding response is measured in resonance units (RU). The association (k_on) and dissociation (k_off) rate constants are determined by fitting the sensorgram data to a suitable binding model. The dissociation constant (K_d) is calculated as the ratio of k_off to k_on.

Microscale Thermophoresis (MST) for Binding Affinity Measurement

Microscale Thermophoresis measures the directed movement of molecules in a microscopic temperature gradient, which changes upon ligand binding.

Objective: To determine the dissociation constant (K_d) of a small molecule (ligand) to a fluorescently labeled protein (target).

Materials:

  • MST instrument (e.g., Monolith)

  • Fluorescently labeled target protein

  • Unlabeled ligand (this compound or alternative compound)

  • Assay buffer

  • Capillaries

Procedure:

  • Sample Preparation: A dilution series of the unlabeled ligand is prepared in the assay buffer. The concentration of the fluorescently labeled target protein is kept constant.

  • Incubation: The labeled target protein is mixed with each concentration of the ligand and incubated to allow binding to reach equilibrium.

  • Capillary Loading: The samples are loaded into hydrophilic capillaries.

  • MST Measurement: The capillaries are placed in the MST instrument. An infrared laser creates a microscopic temperature gradient, and the movement of the fluorescently labeled target is monitored.

  • Data Analysis: The change in the thermophoretic signal is plotted against the ligand concentration. The resulting binding curve is fitted to a suitable model to determine the dissociation constant (K_d).

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is essential for clarity and understanding. The following diagrams were generated using the Graphviz DOT language.

cluster_this compound This compound cluster_pathways Cellular Pathways cluster_targets Protein Targets This compound This compound Bcl2 Bcl-2 This compound->Bcl2 Downregulates TNFa TNF-α This compound->TNFa Inhibits Production NFkB NF-κB This compound->NFkB Suppresses Activation TLR7 TLR7 This compound->TLR7 Modulates Signaling Metastasis_node Cell Migration & Invasion This compound->Metastasis_node Inhibits Apoptosis Apoptosis Inflammation Inflammation Metastasis Metastasis Bcl2->Apoptosis Inhibits TNFa->Inflammation Promotes NFkB->Inflammation Promotes TLR7->Inflammation Promotes

Caption: this compound's interaction with key protein targets and cellular pathways.

cluster_workflow Binding Affinity Workflow start Start protein_prep Target Protein Purification & Labeling start->protein_prep ligand_prep Ligand (this compound) Preparation start->ligand_prep assay Binding Assay (SPR or MST) protein_prep->assay ligand_prep->assay data_acq Data Acquisition assay->data_acq data_analysis Data Analysis data_acq->data_analysis kd_determination K_d Determination data_analysis->kd_determination end End kd_determination->end

Caption: A generalized experimental workflow for determining binding affinity.

References

Comparing the gene expression profiles of cells treated with Atractylon and a control

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the molecular mechanisms of potential therapeutic compounds is paramount. This guide provides an objective comparison of gene expression profiles in cells treated with Atractylon versus a control group, supported by experimental data from peer-reviewed studies.

This compound, a bioactive compound extracted from the rhizomes of Atractylodes species, has demonstrated significant anti-tumor effects in various cancer cell lines. These effects are underpinned by notable changes in gene expression that influence key cellular processes such as proliferation, apoptosis, and migration. This guide summarizes these changes, details the experimental protocols used to obtain this data, and visualizes the affected signaling pathways.

Quantitative Gene Expression Analysis

Treatment with this compound leads to differential expression of numerous genes critical to cancer progression. The following tables summarize the key findings from studies on various cancer cell lines.

Table 1: Differentially Expressed Genes in HepG2 (Hepatocellular Carcinoma) Cells Treated with this compound

Gene/lncRNARegulationMethod
TMPO-AS1DownHigh-throughput RNA sequencing
CCDC183-AS1UpHigh-throughput RNA sequencing
FAM201AUpHigh-throughput RNA sequencing
RP11-640M9.2UpHigh-throughput RNA sequencing
AL589743.1UpHigh-throughput RNA sequencing
TMEM51-AS1UpHigh-throughput RNA sequencing
CLTCL1UpHigh-throughput RNA sequencing
LINC00652UpHigh-throughput RNA sequencing
RP11-465B22.5DownHigh-throughput RNA sequencing
TCONS_00072529DownHigh-throughput RNA sequencing
RP11-401F2.3DownHigh-throughput RNA sequencing
RP11-290F20.1DownHigh-throughput RNA sequencing
TCONS_00070568DownHigh-throughput RNA sequencing

Table 2: Differentially Expressed Genes in Glioblastoma Cells Treated with this compound

GeneRegulationMethod
SIRT3UpRT-qPCR, Western Blot

Table 3: Differentially Expressed Genes in HT-29 (Colorectal Cancer) Cells Treated with this compound

GeneRegulationMethod
PI3KDownRT-PCR, Western Blot
AKTDownRT-PCR, Western Blot
mTORDownRT-PCR, Western Blot
Bcl-2DownRT-PCR, Western Blot
Caspase-3UpRT-PCR, Western Blot
BaxUpRT-PCR, Western Blot

Experimental Protocols

The following is a synthesized protocol based on methodologies reported in studies investigating the effects of this compound on gene expression in cancer cell lines.

Cell Culture and this compound Treatment

Human cancer cell lines, such as HepG2 (hepatocellular carcinoma), HT-29 (colorectal carcinoma), or glioblastoma cell lines, are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2. For experimental purposes, cells are seeded in multi-well plates and allowed to adhere overnight. Subsequently, the culture medium is replaced with fresh medium containing either this compound at a specified concentration (e.g., 20 µM) or a vehicle control (e.g., DMSO). The treatment duration typically ranges from 24 to 48 hours.

RNA Extraction and Quantification

Following treatment, total RNA is extracted from the cells using a commercial RNA isolation kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions. The concentration and purity of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop), and the integrity is verified using an Agilent Bioanalyzer or similar capillary electrophoresis system.

Gene Expression Analysis

For a comprehensive, genome-wide analysis of gene expression, RNA-seq is employed. Libraries are prepared from the extracted RNA using a kit such as the SMART-Seq v4 Ultra Low Input RNA Kit. Sequencing is then performed on a high-throughput sequencing platform (e.g., Illumina). The raw sequencing data is processed by trimming adapters and low-quality reads. The cleaned reads are then aligned to a reference genome, and gene expression levels are quantified as Fragments Per Kilobase of transcript per Million mapped reads (FPKM) or Transcripts Per Million (TPM). Differential gene expression analysis between the this compound-treated and control groups is performed using software packages like DESeq2 or edgeR to identify genes with statistically significant changes in expression (typically defined as a fold change > 2 and a p-value < 0.05).

To validate the results from RNA-seq or to analyze the expression of specific target genes, RT-qPCR is performed. First-strand cDNA is synthesized from the total RNA using a reverse transcription kit. The qPCR is then carried out using a qPCR instrument with SYBR Green or TaqMan probe-based assays. The relative expression of the target genes is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH or β-actin) used for normalization.

Visualizations

The following diagrams illustrate the experimental workflow and the key signaling pathways affected by this compound treatment.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_rna_processing RNA Processing cluster_gene_expression Gene Expression Analysis cluster_data_analysis Data Analysis start Cancer Cell Line (e.g., HepG2, HT-29) treatment Treatment with this compound or Vehicle Control start->treatment rna_extraction Total RNA Extraction treatment->rna_extraction quality_control RNA Quality Control (Spectrophotometry, Electrophoresis) rna_extraction->quality_control rna_seq High-Throughput RNA Sequencing quality_control->rna_seq rt_qpcr RT-qPCR Validation quality_control->rt_qpcr diff_expression Differential Gene Expression Analysis rna_seq->diff_expression pathway_analysis Pathway & Functional Enrichment Analysis diff_expression->pathway_analysis

Experimental Workflow for Gene Expression Profiling.

pi3k_akt_mtor_pathway cluster_pathway PI3K/AKT/mTOR Signaling Pathway cluster_cellular_effects Cellular Effects This compound This compound pi3k PI3K This compound->pi3k inhibits akt AKT pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation mtor->proliferation promotes apoptosis Apoptosis mtor->apoptosis inhibits

This compound's Inhibition of the PI3K/AKT/mTOR Pathway.

sirt3_pathway cluster_gene_expression Gene Expression cluster_cellular_effects Cellular Effects in Glioblastoma This compound This compound sirt3_gene SIRT3 Gene This compound->sirt3_gene upregulates expression sirt3_protein SIRT3 Protein sirt3_gene->sirt3_protein translation proliferation Proliferation sirt3_protein->proliferation inhibits migration Migration sirt3_protein->migration inhibits apoptosis Apoptosis sirt3_protein->apoptosis induces

Safety Operating Guide

Navigating the Disposal of Atractylon: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of Atractylon, a sesquiterpenoid under investigation for its diverse biological activities. Adherence to these guidelines is essential to ensure a safe laboratory environment and compliance with waste management regulations.

This compound Disposal Protocol

The disposal of this compound waste requires a systematic approach to characterize the waste stream and determine the appropriate disposal route. The following workflow outlines the decision-making process for handling different forms of this compound waste.

Atractylon_Disposal_Workflow cluster_0 Waste Characterization cluster_1 Disposal Pathways cluster_2 Actionable Steps cluster_3 Final Disposal start Identify this compound Waste Stream waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (e.g., contaminated labware, PPE) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions, reaction mixtures) waste_type->liquid_waste Liquid uncontaminated Uncontaminated Material waste_type->uncontaminated Uncontaminated package_solid Package in a labeled, sealed container for solid chemical waste. solid_waste->package_solid package_liquid Collect in a compatible, labeled, sealed container for liquid chemical waste. liquid_waste->package_liquid dispose_regular Dispose of as regular lab waste. uncontaminated->dispose_regular ehs_pickup Arrange for pickup by Environmental Health & Safety (EHS). package_solid->ehs_pickup package_liquid->ehs_pickup

Caption: Workflow for the proper disposal of this compound waste.

Detailed Disposal Procedures

1. Waste Identification and Segregation:

  • Solid Waste: This includes unused or expired pure this compound, contaminated personal protective equipment (PPE) such as gloves and lab coats, used weighing papers, and contaminated labware (e.g., pipette tips, vials).

  • Liquid Waste: This category comprises solutions containing this compound, such as stock solutions, experimental reaction mixtures, and solvent rinses from cleaning contaminated glassware.

  • Sharps Waste: Needles, syringes, or other sharp objects contaminated with this compound should be disposed of in a designated sharps container.

2. Packaging and Labeling:

  • Solid Waste:

    • Collect all solid this compound waste in a clearly labeled, durable, and sealable container.

    • The label should include the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.

  • Liquid Waste:

    • Use a dedicated, leak-proof, and chemically compatible container for liquid waste. Avoid mixing incompatible waste streams.

    • The container must be clearly labeled with "Hazardous Waste," "this compound," the solvent system used (e.g., "this compound in Ethanol"), and an estimate of the concentration.

    • Do not fill liquid waste containers to more than 90% capacity to allow for expansion.

3. Storage:

  • Store all this compound waste containers in a designated satellite accumulation area within the laboratory.

  • This area should be well-ventilated, away from general laboratory traffic, and have secondary containment to prevent spills.

4. Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

  • Follow all institutional and local regulations for the final disposal of chemical waste.

Safety and Handling Summary

PrecautionDescription
Personal Protective Equipment (PPE) Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves when handling this compound and its waste.
Ventilation Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Spill Management In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand), collect it in a sealed container, and dispose of it as hazardous waste.
Emergency Procedures Be familiar with the location and use of emergency equipment, including safety showers and eyewash stations.

Personal protective equipment for handling Atractylon

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and logistical information for the handling of Atractylon, a sesquiterpenoid compound extracted from Atractylodis Rhizoma. The following procedures are designed to ensure the safe handling, use, and disposal of this compound in a laboratory setting, minimizing risk and ensuring the integrity of research.

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is presented below. This information is crucial for understanding its behavior and for making informed decisions on its handling and storage.

PropertyValue
Molecular Formula C₁₅H₂₀O
Molecular Weight 216.32 g/mol
Appearance Colorless to yellow liquid with a special aromatic odor[1]
Solubility Soluble in methanol, ethanol, DMSO, chloroform, and ethyl acetate[1]
Stability The nature of the product is unstable and should be tested as soon as possible, within one week after receipt.[1]

Toxicity and Biological Effects

While generally considered to have low toxicity, this compound exhibits a range of biological activities.[1] Understanding these effects is vital for appreciating the need for careful handling.

EndpointObservation
General Toxicity Generally has low toxicity.[1]
Antiviral Activity Shows significant antiviral activities, particularly against the influenza A virus (IAV), by regulating the TLR7 signaling pathway.[2]
Anti-inflammatory Inhibits the degranulation of mast cells, suggesting potential for treating mast cell-mediated allergic reactions.[3]
Antitumor Activity Induces apoptosis and suppresses metastasis in hepatic cancer cells.[4] Inhibits the growth of human leukemia cell line HL-60 and mouse leukemia cell line P-388.[5]
Neuroprotective Effects Ameliorates Parkinsonian-like motor dysfunctions in MPTP-induced mice.[6]

No specific LD50 data for this compound was found in the available literature. However, a safety data sheet for the related compound Atractylenolide II indicates that it is not classified as a hazardous substance.

Personal Protective Equipment (PPE)

Standard laboratory PPE is required when handling this compound to prevent skin and eye contact and to avoid inhalation.

PPE CategorySpecific Recommendations
Hand Protection Chemical-resistant gloves (e.g., nitrile) should be worn. Gloves must be inspected for integrity before use and changed immediately if contaminated.
Eye Protection Safety glasses with side shields or safety goggles are mandatory to protect against splashes.
Body Protection A standard laboratory coat must be worn to protect skin and clothing.
Respiratory Protection Generally not required under normal laboratory conditions with adequate ventilation. If there is a risk of generating aerosols or working in a poorly ventilated area, a NIOSH-approved respirator may be necessary. For nuisance levels of dusts, a type N95 (US) or type P1 (EN 143) dust mask can be used.[1]

Operational Plan for Handling this compound

A systematic approach to handling this compound is essential for safety and for the success of experimental procedures.

Preparation and Weighing
  • Conduct all handling of pure this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Before weighing, ensure the balance is clean and calibrated.

  • Use appropriate tools (e.g., spatula, weighing paper) to handle the substance. Avoid creating dust or aerosols.

  • Close the container tightly after use to prevent degradation.

Dissolving and Solution Preparation
  • When preparing solutions, add the solvent to the weighed this compound slowly to avoid splashing.

  • Be aware of the solubility characteristics of this compound in the chosen solvent.

  • Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.

Experimental Use
  • Follow the specific experimental protocol carefully.

  • Avoid direct contact with the skin and eyes.

  • Keep containers of this compound and its solutions covered when not in use.

Storage
  • Store this compound in a tightly sealed container in a cool, dry, and dark place.

  • As the compound is unstable, it is recommended to use it as soon as possible after receipt.[1]

Disposal Plan

Proper disposal of this compound and its waste is crucial to prevent environmental contamination and ensure laboratory safety.

  • Unused this compound: Dispose of as chemical waste in accordance with local, state, and federal regulations. Do not discard down the drain.

  • Contaminated Materials: All materials that have come into contact with this compound (e.g., pipette tips, gloves, weighing paper) should be considered chemical waste and disposed of in a designated, labeled waste container.

  • Solutions: Aqueous solutions may be suitable for drain disposal if permitted by local regulations and if the concentration is very low. However, it is generally recommended to treat all solutions as chemical waste. Organic solvent solutions must be collected in an appropriate, labeled solvent waste container.

This compound Handling Workflow

The following diagram illustrates the key steps and decision points in the safe handling of this compound, from receiving the compound to the final disposal of waste.

Atractylon_Handling_Workflow This compound Handling Workflow receive Receive this compound inspect Inspect Container for Damage receive->inspect store Store in Cool, Dry, Dark Place inspect->store No Damage cleanup Follow Spill Cleanup Protocol inspect->cleanup Damaged don_ppe Don Appropriate PPE store->don_ppe weigh Weigh in Ventilated Area don_ppe->weigh prepare_solution Prepare Solution weigh->prepare_solution experiment Conduct Experiment prepare_solution->experiment spill Spill Occurs? experiment->spill spill->cleanup Yes dispose_solid Dispose of Solid Waste spill->dispose_solid No cleanup->dispose_solid dispose_liquid Dispose of Liquid Waste dispose_solid->dispose_liquid remove_ppe Remove and Dispose of PPE dispose_liquid->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands end End of Procedure wash_hands->end

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Atractylon
Reactant of Route 2
Atractylon

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.